molecular formula C9H8O4 B021209 1,4-Benzodioxan-2-carboxylic acid CAS No. 3663-80-7

1,4-Benzodioxan-2-carboxylic acid

カタログ番号: B021209
CAS番号: 3663-80-7
分子量: 180.16 g/mol
InChIキー: HMBHAQMOBKLWRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Benzodioxan-2-carboxylic acid is a high-value chiral synthon critical for the enantioselective synthesis of biologically active molecules. Its 2,3-dihydro-1,4-benzodioxane motif is a privileged scaffold in medicinal chemistry, extensively utilized in the design of therapeutic agents where the absolute configuration at the stereogenic C2 center directly and strongly influences affinity for biological targets . Key Research Applications & Biological Relevance: Chiral Intermediate for Therapeutics: This compound is a versatile building block for synthesizing both (R)- and (S)-enantiomers of important drugs and investigational compounds. The (S)-enantiomer is a key intermediate for (S)-Doxazosin, an antihypertensive and benign prostatic hyperplasia treatment, and for MKC-242, a potent 5-HT1A receptor agonist with antidepressant properties . The (R)-enantiomer is instrumental in synthesizing WB4101, a potent and selective α1-adrenergic receptor antagonist . Versatile Scaffold: The 1,4-benzodioxane core is present in a diverse range of bioactive compounds, acting as α- and β-blockers, serotonin receptor agonists/antagonists, and antitumor agents . Its structure allows for multiple decoration options, making it ideal for generating derivatives for drug discovery campaigns and structure-activity relationship (SAR) studies. Natural Product Analogs: The chiral benzodioxane structure is also found in natural products, such as the antihepatotoxic agent Silybin, highlighting its relevance in synthesizing natural product-inspired molecules . Synthesis & Handling: CAS Number:** 34385-93-8 Molecular Formula: C9H8O4 Melting Point: 126-130°C (lit.) Advanced enzymatic and chemical resolution methods have been developed to provide this compound in high enantiomeric excess (>99% e.e.), enabling access to optically pure materials for critical research applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHAQMOBKLWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957891
Record name 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-80-7
Record name 1,4-Benzodioxane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzodioxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BENZODIOXANE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1,4-Benzodioxan-2-carboxylic Acid from Catechol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-benzodioxan-2-carboxylic acid, a valuable building block in medicinal chemistry, starting from catechol. The primary synthetic route involves a two-step process: a Williamson ether synthesis to form the 1,4-benzodioxan ring system, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Core Synthesis Pathway

The most commonly employed method for the synthesis of this compound from catechol is the condensation of catechol with an ester of 2,3-dibromopropionic acid, such as ethyl 2,3-dibromopropionate. This reaction is typically carried out in the presence of a weak base, like anhydrous potassium carbonate, in a suitable solvent like dry acetone. The subsequent step is the saponification of the intermediate ester to the desired carboxylic acid.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from catechol.

ParameterValueReference
Overall Yield 76%[1][2]
Melting Point 126-128 °C[1][2]
Appearance White crystalline powder[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate

This procedure details the formation of the 1,4-benzodioxan ring through the reaction of catechol and ethyl 2,3-dibromopropionate.

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of catechol, an excess of anhydrous potassium carbonate, and dry acetone is prepared.

  • Ethyl 2,3-dibromopropionate is added dropwise to the stirred suspension.

  • The reaction mixture is then heated to reflux and maintained at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The filtrate, containing the crude ethyl 1,4-benzodioxan-2-carboxylate, is concentrated under reduced pressure to remove the acetone.

  • The resulting residue is then taken forward to the saponification step.

Step 2: Saponification to this compound

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Crude ethyl 1,4-benzodioxan-2-carboxylate from Step 1

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • The crude ethyl 1,4-benzodioxan-2-carboxylate is dissolved in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide (or potassium hydroxide).

  • The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove the alcohol.

  • The remaining aqueous solution is washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts.

  • The aqueous layer is then carefully acidified to a low pH with hydrochloric acid, which causes the this compound to precipitate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or chloroform.[3]

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Saponification Catechol Catechol Plus1 + Catechol->Plus1 E23DBP Ethyl 2,3-dibromopropionate Intermediate Ethyl 1,4-benzodioxan-2-carboxylate E23DBP->Intermediate K₂CO₃, Acetone Reflux Plus1->E23DBP Intermediate_ref Ethyl 1,4-benzodioxan-2-carboxylate FinalProduct This compound Plus2 + H2O H₂O H3O H₃O⁺ Intermediate_ref->FinalProduct 1. NaOH, EtOH/H₂O, Reflux 2. H₃O⁺

Figure 1: Chemical reaction pathway for the synthesis.

Workflow start Start: Reagents step1 Condensation: Catechol + Ethyl 2,3-dibromopropionate (K₂CO₃, Acetone, Reflux) start->step1 filtration Filtration to remove salts step1->filtration concentration1 Concentration of filtrate filtration->concentration1 step2 Saponification: Intermediate + NaOH/EtOH/H₂O (Reflux) concentration1->step2 concentration2 Removal of alcohol step2->concentration2 extraction Aqueous wash concentration2->extraction acidification Acidification with HCl extraction->acidification filtration2 Filtration of product acidification->filtration2 purification Recrystallization filtration2->purification end Final Product: This compound purification->end

References

"physical and chemical properties of 1,4-Benzodioxan-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Benzodioxan-2-carboxylic acid, a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3] The information is curated for professionals in research and development who require detailed data for their work.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, is a white to off-white solid crystalline powder.[2][4][5] It is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2] The compound's structure, featuring a benzodioxane core, imparts both stability and reactivity, making it a valuable component in medicinal chemistry.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid[6]
CAS Number 3663-80-7[4][6][7]
Molecular Formula C₉H₈O₄[4][6][7]
Molecular Weight 180.16 g/mol [4][6][7]
Appearance White to off-white solid[4][5]
Melting Point 126-130 °C[4][5][7][8]
Boiling Point 347.2 ± 41.0 °C (Predicted)[7]
Solubility Slightly soluble in DMSO and Methanol.[4][7] Water solubility: 7.63 g/L at 20°C.[4][4][7]
pKa 2.69 ± 0.20 (Predicted)[4][7]
LogP 0.911[4]
Density 1.379 g/cm³[4]
Flash Point 145.4 °C[4]
Storage Sealed in dry, Room Temperature[4][7]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Available spectral data includes:

  • ¹H NMR and ¹³C NMR: Detailed NMR spectra are available for structural elucidation.[6]

  • Infrared (IR) Spectroscopy: FTIR spectra, obtained using KBr pellets or ATR techniques, show characteristic peaks for the carboxylic acid and the benzodioxane structure.[1][6] Key peaks include a broad O-H stretch from the carboxylic acid around 3171 cm⁻¹ and a strong C=O stretch around 1718 cm⁻¹.[1]

  • Raman Spectroscopy: Raman spectral data is also available for this compound.[6]

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route involves the oxidation of (2,3-dihydrobenzo[b][7]dioxin-2-yl)methanol.[5][7]

Detailed Methodology:

  • (2,3-dihydrobenzo[b][7]dioxin-2-yl)methanol is dissolved in a 0.3 N aqueous solution of potassium hydroxide (KOH) (1.3 equivalents).

  • The solution is cooled to 0°C in an ice bath.

  • Potassium permanganate (KMnO₄) (2.0 equivalents) is added slowly to the cooled solution.

  • The reaction mixture is stirred at 0°C for approximately 10 minutes.

  • The mixture is then allowed to warm to room temperature and is stirred overnight.

  • Upon completion, the organic phase is extracted with dichloromethane and washed with water.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a white solid.

  • The crude product is purified by silica gel flash column chromatography to obtain the final pure product. [5][7]

Another reported synthesis involves the condensation of catechol with ethyl 2,3-dibromopropionate in dry acetone in the presence of anhydrous potassium carbonate, followed by saponification of the resulting ester.[1]

3.2. Purification

Purification of the crude product is typically achieved through silica gel flash column chromatography.[5][7] For the separation of its enantiomeric forms, (S)- and (R)-1,4-Benzodioxan-2-carboxylic acid, a method involving the formation of diastereomeric salts with N-1-phenylethylamides can be employed.[8][9] The differing solubility of these diastereomers allows for their separation by precipitation and subsequent hydrolysis to yield the individual enantiomers.[8][9]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from (2,3-dihydrobenzo[b][7]dioxin-2-yl)methanol.

SynthesisWorkflow Start Start: (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol Dissolution Dissolution in 0.3 N aq. KOH Start->Dissolution Cooling Cooling to 0°C Dissolution->Cooling Oxidation Slow Addition of KMnO4 (2.0 eq) Cooling->Oxidation Stirring_Cold Stirring at 0°C (10 min) Oxidation->Stirring_Cold Stirring_RT Stirring at RT (Overnight) Stirring_Cold->Stirring_RT Extraction Extraction with Dichloromethane Stirring_RT->Extraction Washing Washing with Water Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration (Reduced Pressure) Drying->Concentration Purification Silica Gel Flash Column Chromatography Concentration->Purification End End Product: This compound Purification->End

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to 1,4-Benzodioxan-2-carboxylic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxane scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] This versatile structure serves as a key building block in the design of molecules with a wide range of therapeutic applications, including roles as antagonists at α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial agents.[2] Two critical structural features dictate the biological interactions of 1,4-benzodioxane-based compounds: the substitution at the C(2) position of the dioxane ring, which introduces chirality and often results in significant differences in enantiomeric activity, and the substitution pattern on the benzene ring, which is frequently involved in receptor subtype selectivity.[1]

This technical guide focuses on 1,4-benzodioxan-2-carboxylic acid, a key intermediate, and its structural analogs and derivatives.[3] We will delve into their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential.

Synthesis of this compound and Its Derivatives

The synthesis of the core scaffold, this compound, is a well-established process. A common and effective method involves the condensation of catechol with ethyl 2,3-dibromopropionate in a suitable solvent like dry acetone, with a base such as anhydrous potassium carbonate. This is followed by the saponification of the resulting ester intermediate to yield the desired carboxylic acid.[4] The enantiomers of this compound can be resolved from the racemic mixture using chiral amines, such as para-substituted 1-phenylethylamines, through the formation of diastereomeric salts.[5]

Further derivatization of the carboxylic acid group allows for the creation of a diverse library of compounds with varied pharmacological profiles. For instance, the carboxylic acid can be converted to an acid chloride using thionyl chloride, which then serves as a reactive intermediate for the synthesis of amides and esters.[4] Hydrazone derivatives can be synthesized through a multi-step process involving esterification, formation of a hydrazide, and subsequent condensation with various aldehydes.[3]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous potassium carbonate

  • Dry acetone

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Thionyl chloride

  • Ether

Procedure:

Step 1: Synthesis of Ethyl 1,4-benzodioxan-2-carboxylate

  • A mixture of catechol, ethyl 2,3-dibromopropionate, and anhydrous potassium carbonate is refluxed in dry acetone.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography to yield ethyl 1,4-benzodioxan-2-carboxylate.

Step 2: Saponification to this compound (1)

  • The ethyl 1,4-benzodioxan-2-carboxylate from Step 1 is dissolved in a suitable solvent, and an aqueous solution of sodium hydroxide is added.

  • The mixture is stirred at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • The reaction mixture is then acidified with hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with water, and dried.

  • The final product is a white solid with a melting point of 126-128 °C.[4]

Step 3: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride (2)

  • This compound (1) is reacted with thionyl chloride in dichloromethane (DCM).[4]

  • The reaction mixture is stirred for 3-4 hours at room temperature.[4]

  • The product is then washed with ether and dried under a vacuum.[4]

G cluster_0 Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine Derivatives catechol Catechol + Ethyl 2,3-dibromopropionate ester Ethyl 1,4-benzodioxan-2-carboxylate catechol->ester K2CO3, Acetone acid This compound (1) ester->acid Saponification acid_chloride 1,4-Benzodioxan-2-carbonyl chloride (2) acid->acid_chloride SOCl2, DCM final_product 1-(1,4-benzodioxane-2-carbonyl)piperazine Derivatives (6a-h, 7a-e) acid_chloride->final_product + Substituted Piperazine piperazine Substituted Piperazine piperazine->final_product G cluster_0 Structure-Activity Relationship of 1,4-Benzodioxan Derivatives core This compound Core sub_c2 Stereochemistry at C(2) core->sub_c2 sub_c3 Substituents at C(3) core->sub_c3 sub_benzene Substituents on Benzene Ring core->sub_benzene der_cooh Carboxylic Acid Derivatization (Amides, Esters, Hydrazones) core->der_cooh activity_alpha α-Adrenergic Antagonism sub_c2->activity_alpha (S)-enantiomer often more potent activity_5ht1a 5-HT1A Activity sub_c2->activity_5ht1a Reversed stereoselectivity sub_c3->activity_alpha Alkyl vs. Aryl groups affect potency sub_benzene->activity_alpha Influences subtype selectivity activity_cancer Anticancer Activity der_cooh->activity_cancer activity_antimicrobial Antimicrobial Activity der_cooh->activity_antimicrobial G cluster_0 α1-Adrenergic Receptor Signaling and Antagonism ligand Norepinephrine/ Epinephrine receptor α1-Adrenergic Receptor (GPCR) ligand->receptor Activates antagonist 1,4-Benzodioxan Derivative antagonist->receptor g_protein Gq/11 Protein receptor->g_protein Activates block Blockade plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Smooth Muscle Contraction ca_release->response pkc->response block->g_protein

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, extensively utilized in the design of a wide array of biologically active compounds.[1][2] This structural motif is found in both natural products, such as lignans, and numerous synthetic marketed drugs, including the antihypertensive agent doxazosin.[2][3] The introduction of a carboxylic acid group at the C(2) position, creating 1,4-Benzodioxan-2-carboxylic acid, provides a versatile and highly accessible synthetic handle.[2][4] This functional group allows for diverse modifications and derivatizations, serving as a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions from neurological disorders to inflammatory diseases.[5][6] Its chirality at the C(2) position is a critical feature, often leading to high eudismic ratios in bioactive enantiomers.[2] This guide provides an in-depth overview of the diverse biological activities associated with the this compound scaffold, detailing its pharmacological profile, experimental protocols, and therapeutic potential.

Key Biological Activities and Pharmacological Profile

The this compound scaffold has been identified as a cornerstone for developing compounds with a broad spectrum of biological activities. These activities range from receptor modulation and enzyme inhibition to antimicrobial and anticancer effects.

Adrenergic and Serotonergic Receptor Modulation

Derivatives of this scaffold are well-known for their interaction with adrenoceptors and serotonin receptors.

  • α1-Adrenoreceptor (α1-AR) Antagonism: The 1,4-benzodioxane nucleus is a classic template for α1-AR antagonists.[7] Novel compounds derived from this scaffold have shown high affinity and selectivity for α1-AR subtypes, particularly the α1D subtype, which is implicated in conditions like benign prostatic hyperplasia.[7][8]

  • 5-HT1A Receptor Agonism: Remarkably, modifications to the same core structure can yield potent and full agonists of the 5-HT1A serotonin receptor.[7] This activity is highly sought after for the development of novel antidepressant and neuroprotective agents.[7]

Enzyme Inhibition

The scaffold serves as a foundation for potent inhibitors of several key enzymes implicated in various diseases.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: As a target for type 2 diabetes, DPP-IV inhibitors are of significant interest. Synthetic strategies starting from this compound have led to the discovery of potent DPP-IV inhibitors with IC50 values in the nanomolar range.[9][10]

  • Monoamine Oxidase B (MAO-B) Inhibition: Chalcone derivatives incorporating the 1,4-benzodioxan moiety have been identified as highly potent and selective, reversible inhibitors of human MAO-B.[11] This makes them promising candidates for treating neurological disorders like Parkinson's disease.[11]

  • Cyclooxygenase (COX) Inhibition: Leveraging the known anti-inflammatory properties of aryl carboxylic acids, benzodioxane-based carboxylic acids have been designed as inhibitors of both COX-1 and COX-2 enzymes, demonstrating in vivo anti-inflammatory activity.[1][12]

  • Other Enzymes: The scaffold has also been used to develop inhibitors for bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and CrtN, crucial for fatty acid biosynthesis in bacteria.[1]

Antimicrobial Activity

Derivatives have demonstrated significant potential in combating bacterial infections.

  • Antibacterial Agents: Hydrazone derivatives of 1,4-benzodioxane carboxylic acids have shown potent activity against both Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive bacteria (e.g., S. aureus, B. subtilis), with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1] Notably, some compounds exhibit high potency against methicillin-resistant S. aureus (MRSA) strains.[1]

Anticancer and Cytotoxic Activity

The scaffold has been explored for its potential in oncology.

  • Cytotoxicity: Certain substituted 1,4-dioxane compounds, structurally related to the 1,4-benzodioxane core, have demonstrated cytotoxic effects in PC-3 prostate cancer cells, highlighting their potential as anticancer agents.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various biological activities associated with derivatives of the this compound scaffold.

Table 1: Enzyme Inhibitory Activity

Compound Class Target Enzyme Potency (IC50 / Ki) Reference
Cinnamaldehyde Hydrazone Derivative E. coli FabH 3.5 µM (IC50) [1]
Benzodioxan-derived Inhibitor S. aureus CrtN 270 nM (IC50) [1]
Benzodioxan-based Derivative (Compound 12) DPP-IV 0.0490 µM (IC50) [10]
Benzodioxan-based Derivative (Compound 12) Carbonic Anhydrase II 0.2615 µM (Ki) [10]
Benzodioxan-based Derivative (Compound 12) Carbonic Anhydrase VB 0.0428 µM (Ki) [10]

| Benzodioxan-substituted Chalcone (Compound 22) | Human MAO-B | 0.026 µM (IC50) |[11] |

Table 2: Receptor Binding and Functional Activity

Compound Class Target Receptor Activity Potency (EC50) Reference
Pyridodioxane Derivative α4β2 Nicotinic Partial Agonist 10.1 µM [1]

| Substituted 1,4-Dioxane (Compound 15) | 5-HT1A | Full Agonist | Not Specified |[7] |

Table 3: Antibacterial Activity

Compound Class Bacterial Strain Potency (MIC) Reference

| o-nitrocinnamaldehyde hydrazone derivative | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.5 - 6 µg/mL |[1] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the evaluation of compounds derived from the this compound scaffold.

Synthesis of Key Derivatives

The carboxylic acid group is typically activated, often by conversion to an acyl chloride, to facilitate coupling with various amines or other nucleophiles.[6][12]

  • Protocol 1: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine Derivatives

    • Acid Chloride Formation: this compound is reacted with thionyl chloride, often in a solvent like dichloromethane (DCM), to form 1,4-benzodioxan-2-carbonyl chloride.[12]

    • Amide Coupling: The resulting acyl chloride is then reacted with piperazine in a suitable solvent such as dry dimethylformamide (DMF) at elevated temperatures (e.g., 80°C) for several hours to yield the 1-(1,4-Benzodioxane-2-carbonyl)piperazine intermediate.[12]

    • Further Derivatization: This intermediate can be further reacted with various sulfonyl chlorides or acid chlorides to produce a library of final compounds.[13]

  • Protocol 2: Synthesis of Chalcone Derivatives

    • Aldol Condensation: 1,4-benzodioxan-substituted chalcones are synthesized via a Claisen-Schmidt condensation reaction.[11]

    • Reaction: An appropriately substituted acetophenone is reacted with 2,3-dihydrobenzo[b][1][9]dioxine-6-carbaldehyde in the presence of a base (e.g., aqueous NaOH) in a solvent like ethanol.[11]

    • Workup: The reaction mixture is typically stirred at room temperature for a specified period, followed by acidification and filtration to isolate the crude chalcone product, which is then purified by recrystallization.[11]

In Vitro Biological Assays
  • Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay

    • Enzyme Source: Recombinant human MAO-B is used.

    • Procedure: The assay measures the production of H2O2 from the MAO-catalyzed oxidation of a substrate. The reaction mixture contains phosphate buffer, the test compound (inhibitor), and MAO-B enzyme.

    • Initiation and Detection: The reaction is initiated by adding the substrate (e.g., benzylamine). The rate of H2O2 production is monitored fluorometrically using a reagent like Amplex Red in the presence of horseradish peroxidase.

    • Calculation: The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[11]

  • Protocol 4: α1-Adrenoreceptor Functional Assays

    • Tissue Preparation: Tissues expressing specific α1-AR subtypes are used, such as rat vas deferens (α1A), spleen (α1B), and aorta (α1D).[7]

    • Experimental Setup: The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

    • Procedure: Cumulative concentration-response curves are generated for an agonist (e.g., noradrenaline or phenylephrine) in the absence and presence of increasing concentrations of the antagonist (the test compound).

    • Analysis: The antagonist's potency is determined by calculating the pA2 value from a Schild plot, which quantifies the antagonist's affinity for the receptor.[7]

  • Protocol 5: Cytotoxicity (MTT) Assay

    • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media.[7][12]

    • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

    • Quantification: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (concentration that inhibits cell growth by 50%) is then determined.[12]

Visualizations: Workflows and Pathways

G start_node 1,4-Benzodioxan- 2-carboxylic acid i1 Acyl Chloride (R-COCl) start_node->i1 SOCl₂ i2 Aldehyde (R-CHO) start_node->i2 Reduction (via Weinreb amide) p3 Claisen-Schmidt Condensation start_node->p3 Derivatization to Aldehyde intermediate_node intermediate_node final_product final_product process_node process_node p1 Amide Coupling (e.g., with piperazine) i1->p1 p2 Reformatsky Reaction i2->p2 fp1 Piperazine Amides (Antimicrobial, α1-AR Antagonists) p1->fp1 fp2 β-Hydroxy Esters (DPP-IV Inhibitor Precursors) p2->fp2 fp3 Chalcones (MAO-B Inhibitors) p3->fp3 G Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Neuron Increased Dopamine in Synapse Dopamine->Neuron Leads to Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor 1,4-Benzodioxan Chalcone Derivative Inhibitor->MAOB Inhibition G Core 1,4-Benzodioxan- 2-carboxylic Acid Scaffold Receptor Receptor Modulation Core->Receptor Enzyme Enzyme Inhibition Core->Enzyme Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Alpha1 α1-AR Antagonism Receptor->Alpha1 HT1A 5-HT1A Agonism Receptor->HT1A DPP4 DPP-IV Enzyme->DPP4 MAOB MAO-B Enzyme->MAOB COX COX-1/2 Enzyme->COX FabH FabH Antimicrobial->FabH PC3 PC-3 Cytotoxicity Anticancer->PC3 BPH BPH / Hypertension Alpha1->BPH Depression Depression HT1A->Depression Diabetes Type 2 Diabetes DPP4->Diabetes Neuro Neuroprotection MAOB->Neuro Inflammation Inflammation COX->Inflammation Infection Bacterial Infections FabH->Infection Cancer Prostate Cancer PC3->Cancer

References

1,4-Benzodioxan-2-carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan moiety, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in the design of novel therapeutic agents. At the heart of this scaffold's utility lies 1,4-benzodioxan-2-carboxylic acid, a key building block that provides a strategic anchor for chemical modification and diversification. This technical guide explores the synthesis, key applications, and pharmacological significance of this compound and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Introduction to a Privileged Scaffold

The 1,4-benzodioxan ring system is present in a variety of biologically active molecules, both from natural and synthetic origins.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific interactions with biological targets. The carboxylic acid functionality at the 2-position offers a convenient handle for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems. This has led to the exploration of this compound derivatives across multiple therapeutic areas, most notably as alpha-adrenergic receptor antagonists and antimicrobial agents.

Synthesis of the Core Building Block

The foundational step in harnessing the potential of this scaffold is the efficient synthesis of this compound. A common and effective method involves the condensation of catechol with a suitable three-carbon building block, followed by hydrolysis.[2]

Experimental Protocol: Synthesis of this compound from Catechol[2]

Materials:

  • Catechol

  • Ethyl 2,3-dibromopropionate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) and ethyl 2,3-dibromopropionate (1.1 eq) in dry acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture. The K₂CO₃ acts as a base to deprotonate the catechol, facilitating its nucleophilic attack.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1,4-benzodioxan-2-carboxylate.

  • Saponification: Dissolve the crude ester in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

  • Acidification and Extraction: Once the saponification is complete, acidify the reaction mixture to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

G Synthetic Workflow for this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Saponification cluster_2 Step 3: Workup & Purification Catechol Catechol Reaction1 Reflux in Acetone with K2CO3 Catechol->Reaction1 Et_dibromopropionate Ethyl 2,3-dibromopropionate Et_dibromopropionate->Reaction1 Ester Crude Ethyl 1,4-benzodioxan-2-carboxylate Reaction1->Ester Reaction2 Hydrolysis with NaOH Ester->Reaction2 Salt Sodium 1,4-benzodioxan-2-carboxylate Reaction2->Salt Acidification Acidification with HCl Salt->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Purification Recrystallization Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

Alpha-Adrenergic Receptor Antagonists

A significant area of research has focused on the development of 1,4-benzodioxan derivatives as antagonists of α-adrenergic receptors (α-ARs).[3][4] These receptors are key players in the sympathetic nervous system, and their modulation has therapeutic implications in conditions such as hypertension and benign prostatic hyperplasia. The 1,4-benzodioxan scaffold has been shown to be a suitable template for designing potent and selective α1-AR antagonists.

The general structure-activity relationship (SAR) for these compounds often involves the derivatization of the carboxylic acid to an amide, which is then linked to a piperazine moiety. Further substitution on the piperazine ring allows for fine-tuning of the pharmacological profile.

Signaling Pathway

α1-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.[5][6][7] Antagonists containing the 1,4-benzodioxan scaffold block the initial step of this pathway by preventing agonist binding to the receptor.

G Alpha-1 Adrenergic Receptor Signaling Pathway Agonist Adrenergic Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Antagonist 1,4-Benzodioxan Derivative (Antagonist) Antagonist->Receptor blocks

Caption: Alpha-1 adrenergic receptor signaling pathway.

Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents.[8] By incorporating different pharmacophores through amide linkages, researchers have developed compounds with activity against a range of bacterial and fungal strains. The benzamide derivatives, in particular, have been investigated as inhibitors of the bacterial cell division protein FtsZ.[9][10]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 1,4-benzodioxane-benzamide derivatives against various bacterial strains.

CompoundLinkerR GroupS. aureus (MSSA) MIC (µM)[9]S. aureus (MRSA) MIC (µM)[9]B. subtilis MIC (µM)[9]
1 -CH₂-H0.60.60.3
2 -CH₂-7-Me7.17.111.4
3 -CH₂-7-OMe14.014.011.2
4 -CH₂-7-Cl13.313.35.3
5 -CH₂-7-F0.60.60.6
8 -CH₂-6,7-benzo0.250.250.3

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for α-Adrenergic Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for α-adrenergic receptors.

Materials:

  • Cell membranes expressing the target α-adrenergic receptor subtype.

  • Radioligand (e.g., [³H]-Prazosin for α₁ receptors).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

High-Throughput Screening (HTS) Workflow

The versatility of the this compound scaffold makes it an ideal candidate for high-throughput screening campaigns to identify novel bioactive molecules. A typical HTS workflow for GPCR targets is depicted below.

G High-Throughput Screening Workflow for GPCR Ligands cluster_0 Assay Development cluster_1 Primary Screen cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization Target Target Selection (e.g., α1-AR) Assay Assay Design & Optimization Target->Assay HTS High-Throughput Screening Assay->HTS Library Compound Library (1,4-Benzodioxan Derivatives) Library->HTS Hits Primary Hits HTS->Hits Confirmation Hit Confirmation Hits->Confirmation Dose_Response Dose-Response Curve Generation Confirmation->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: High-throughput screening workflow for GPCR ligands.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the carboxylic acid group provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as alpha-adrenergic receptor antagonists and antimicrobial agents underscores the therapeutic potential of this scaffold. The information and protocols provided in this guide aim to facilitate further research and development efforts centered on this promising molecular framework, ultimately contributing to the discovery of new and effective medicines.

References

An In-depth Technical Guide to the Alpha-Adrenergic Blocking Activity of 1,4-Benzodioxan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-adrenergic blocking activity of 1,4-benzodioxan compounds, a significant class of molecules with therapeutic potential. This document details their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, presenting quantitative data in a clear, comparative format.

Introduction to 1,4-Benzodioxans as Alpha-Adrenergic Blockers

The 1,4-benzodioxan moiety is a key structural feature in a number of biologically active compounds. Derivatives of this scaffold have been extensively explored for their ability to antagonize alpha-adrenergic receptors (α-ARs). These receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. They are subdivided into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C). The alpha-blocking activity of 1,4-benzodioxan compounds has been a subject of interest for their potential therapeutic applications in conditions such as hypertension and benign prostatic hyperplasia[1].

Mechanism of Action and Signaling Pathways

Alpha-1 adrenergic receptors are primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, most notably smooth muscle contraction. 1,4-benzodioxan-based antagonists competitively bind to these receptors, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling pathway.

Alpha1_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Stores IP3->ER_Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates Response Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to ER_Ca->Ca Agonist Norepinephrine/ Epinephrine Agonist->Receptor Activates Benzodioxan 1,4-Benzodioxan Antagonist Benzodioxan->Receptor Blocks

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Quantitative Data on Alpha-Adrenergic Blocking Activity

The alpha-adrenergic blocking activity of 1,4-benzodioxan derivatives is typically quantified using pA2 values from functional assays and Ki or IC50 values from radioligand binding assays. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The Ki value is the inhibition constant for a ligand, representing its affinity for a receptor.

The following tables summarize the alpha-adrenergic blocking activity of selected 1,4-benzodioxan compounds.

Table 1: α1-Adrenergic Receptor Antagonist Activity of Selected 1,4-Benzodioxan Derivatives

Compoundα1-Receptor SubtypepA2Ki (nM)Reference
WB-4101α1A8.90.23[2]
α1B-3.4[3]
α1D-0.56[4]
Phendioxanα1A-1.2[5]
α1D-0.8[5]
2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxaneα1-1.0[6]

Table 2: α2-Adrenergic Receptor Antagonist Activity of Selected 1,4-Benzodioxan Derivatives

Compoundα2-Receptor SubtypepA2Ki (nM)Reference
Piperoxanα2-25[7]
Idazoxanα28.32.5

Experimental Protocols

The evaluation of the alpha-adrenergic blocking activity of 1,4-benzodioxan compounds relies on a combination of in vitro assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the Ki value of a test compound for α1- or α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the target adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).

  • Test compound (1,4-benzodioxan derivative).

  • Non-specific binding control (e.g., phentolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Isolated Tissue Preparations)

These assays measure the ability of a compound to antagonize the physiological response to an adrenergic agonist in an isolated tissue. The isolated rat vas deferens is a classical preparation for studying α1-adrenoceptor antagonists.

Objective: To determine the pA2 value of a test compound.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Adrenergic agonist (e.g., norepinephrine, phenylephrine).

  • Test compound (1,4-benzodioxan derivative).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a rat and dissect the vas deferens.

  • Mount a segment of the vas deferens in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

  • Obtain a cumulative concentration-response curve to the adrenergic agonist.

  • Wash the tissue and allow it to recover.

  • Incubate the tissue with a known concentration of the test compound for a set period (e.g., 30 minutes).

  • Obtain a second cumulative concentration-response curve to the agonist in the presence of the antagonist.

  • Repeat steps 5-7 with increasing concentrations of the antagonist.

  • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Isolated Tissue Functional Assay B1 Prepare Receptor Membranes and Reagents B2 Incubate Membranes with Radioligand and Test Compound B1->B2 B3 Separate Bound and Free Radioligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 Decision Compare Binding Affinity and Functional Potency B5->Decision F1 Isolate and Mount Tissue (e.g., Rat Vas Deferens) F2 Obtain Control Agonist Concentration-Response Curve F1->F2 F3 Incubate with Test Compound (Antagonist) F2->F3 F4 Obtain Agonist Curve in Presence of Antagonist F3->F4 F5 Data Analysis (Schild Plot, pA2) F4->F5 F5->Decision Start Start: Compound Synthesis and Purification Start->B1 Start->F1 End End: Characterization of Alpha-Blocking Activity Decision->End

Caption: Experimental Workflow for Evaluating Alpha-Blockers.

Structure-Activity Relationships (SAR)

The alpha-adrenergic blocking activity and selectivity of 1,4-benzodioxan derivatives are highly dependent on the nature and position of substituents on the benzodioxan ring and the side chain.

  • The Amino Group: A basic nitrogen atom is crucial for activity, as it is believed to interact with an anionic site on the receptor.

  • The Side Chain: The nature of the substituent attached to the nitrogen atom significantly influences potency and selectivity. For example, in WB-4101, the 2-(2,6-dimethoxyphenoxy)ethyl moiety is critical for its high affinity for α1A-receptors.

  • Substitution on the Benzodioxan Ring: Substitution on the aromatic part of the benzodioxan nucleus can modulate both affinity and selectivity for α1- versus α2-receptors and among the α1-subtypes.

Conclusion

1,4-Benzodioxan compounds represent a versatile scaffold for the development of potent and selective alpha-adrenergic antagonists. A thorough understanding of their structure-activity relationships, coupled with robust in vitro characterization using radioligand binding and functional assays, is essential for the design of novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational framework for researchers and drug development professionals working in this area.

References

The Therapeutic Potential of 1,4-Benzodioxan-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

The compound 1,4-Benzodioxan-2-carboxylic acid serves as a pivotal and versatile scaffold in the landscape of medicinal chemistry. While not typically a therapeutic agent in its own right, its unique structural features make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the significant therapeutic applications of derivatives originating from this core structure, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential. The 1,4-benzodioxan motif is a key component in numerous synthetic compounds with demonstrated bioactivity, including antihypertensive agents, anticancer therapies, and treatments for central nervous system disorders.[1][2]

Antihypertensive Applications: Targeting Adrenergic Receptors

Derivatives of 1,4-benzodioxan have been extensively investigated for their cardiovascular effects, particularly as antihypertensive agents. These compounds frequently exhibit antagonist activity at α- and β-adrenergic receptors, playing a crucial role in the regulation of blood pressure.

A notable example is the derivative erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935), which has demonstrated potent and lasting antihypertensive effects in preclinical models.[3] This compound induces a significant decrease in total peripheral vascular resistance without adversely affecting myocardial function, highlighting its favorable hemodynamic profile.[3] The antihypertensive activity of many 1,4-benzodioxan derivatives is attributed to their ability to block α1-adrenoceptors.[4][5]

Quantitative Data on Antihypertensive Activity:

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeKey FindingsReference
1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidinesSpontaneously Hypertensive Rat (SHR)Not SpecifiedNot SpecifiedModerate α1- and β-antagonistic activity[4]
erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935)Spontaneously Hypertensive Rat (SHR)i.p.0.63 to 40 mg/kgMarked and lasting antihypertensive effects[3]
erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935)Beagle (Renal Hypertension)p.o.1.25 mg/kgMarked and lasting antihypertensive effects[3]
erythro-1-(1-[2-(1,4-benzodioxan-2-yl)-2-OH-ET]-4-piperidyl)-2-benzimidazolinone (R 28935)Beagle (Renal Hypertension)i.v.0.02-0.64 mg/kgLowered blood pressure by decreasing peripheral vascular resistance[3]
Experimental Protocols:

Synthesis of 1,4-Benzodioxan-2-carbonyl Piperazine Derivatives:

The synthesis of these derivatives often starts with this compound.[6]

  • Acid Chloride Formation: this compound is reacted with thionyl chloride to produce 1,4-benzodioxan-2-carbonyl chloride.[6]

  • Amide Coupling: The resulting acid chloride is then reacted with piperazine in a suitable solvent like N,N-dimethylformamide in the presence of a base such as K2CO3 to yield 1-(1,4-benzodioxane-2-carbonyl)piperazine.[6]

  • Derivatization: This intermediate can be further functionalized by reacting it with various sulfonyl or acid chlorides to generate a library of derivatives.[6]

Diagram of Adrenergic Receptor Antagonism:

cluster_receptor α1-Adrenergic Receptor cluster_ligand Ligands cluster_effect Cellular Effect receptor α1-AR vasoconstriction Vasoconstriction receptor->vasoconstriction Signal Transduction norepi Norepinephrine norepi->receptor Binds & Activates benzodioxan 1,4-Benzodioxan Derivative benzodioxan->receptor Blocks Binding

Caption: Antagonistic action of a 1,4-benzodioxan derivative at the α1-adrenergic receptor.

Anticancer Therapeutic Applications

Recent research has unveiled the potential of 1,4-benzodioxan derivatives as potent anticancer agents, particularly in the context of skin cancer.[7] These compounds have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and screened for their anticancer activity.[7] Compound 7e from this series emerged as a particularly potent inhibitor across a wide range of cancer cell lines, with notable efficacy against melanoma cells.[7]

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineAssayValueKey FindingsReference
7e (1,4-benzodioxane-hydrazone derivative)NCI-60 Panel (average)Growth Inhibition (GI50)6.92 μMPotent inhibitor of cancer cell growth[7]
7eMDA-MB-435 (Melanoma)Growth Inhibition (GI50)0.20 μMEnhanced efficacy in melanoma[7]
7eM14 (Melanoma)Growth Inhibition (GI50)0.46 μMEnhanced efficacy in melanoma[7]
7eSK-MEL-2 (Melanoma)Growth Inhibition (GI50)0.57 μMEnhanced efficacy in melanoma[7]
7eUACC-62 (Melanoma)Growth Inhibition (GI50)0.27 μMEnhanced efficacy in melanoma[7]
7emTOR KinaseEnzyme Inhibition (IC50)5.47 μMInhibits mTOR kinase[7]
Experimental Protocols:

Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives:

The synthesis of these anticancer compounds was achieved using the Wolff-Kishner reaction.[7]

Apoptosis and Cell Cycle Analysis:

  • Cell Culture: MDA-MB-435 melanoma cells are cultured in appropriate media.

  • Treatment: Cells are treated with the test compound (e.g., compound 7e) at various concentrations for a specified duration.

  • Apoptosis Assay: Apoptosis can be assessed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Diagram of mTOR Inhibition Pathway:

mTOR mTOR Kinase Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Benzodioxan 1,4-Benzodioxan-hydrazone Derivative (7e) Benzodioxan->mTOR Inhibits

Caption: Inhibition of the mTOR signaling pathway by a 1,4-benzodioxan-hydrazone derivative.

Central Nervous System (CNS) Applications

The 1,4-benzodioxan scaffold is also a privileged structure for targeting various receptors within the central nervous system. Derivatives have been developed as agonists and antagonists for neuronal nicotinic, α1-adrenergic, and serotoninergic (5-HT1A) receptors.[1][2] This versatility opens up avenues for treating a range of neurological and psychiatric conditions.

For instance, selective 5-HT1A antagonists are being investigated for their potential in treating cognitive dysfunction, such as that associated with Alzheimer's disease.[8] Lecozotan, a benzodioxan-5-ylpiperazine derivative, is a potent and selective 5-HT1A antagonist.[8]

Furthermore, some 1,4-dioxane derivatives, structurally related to benzodioxans, have shown promise as full 5-HT1A receptor agonists, which could be beneficial as antidepressants and neuroprotective agents.[9]

Quantitative Data on CNS Receptor Activity:

CompoundTargetAssayValuePotential ApplicationReference
Lecozotan (Compound 17)5-HT1A ReceptorInhibition (IC50)4-23 nMTreatment of cognitive dysfunction[8]

Diagram of Serotonergic Synapse Modulation:

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Drug Action Serotonin_vesicle Serotonin receptor 5-HT1A Receptor Serotonin_vesicle->receptor Binds Lecozotan Lecozotan Lecozotan->receptor Antagonist

Caption: Antagonistic action of Lecozotan at the postsynaptic 5-HT1A receptor.

Other Notable Therapeutic Areas

The therapeutic potential of 1,4-benzodioxan derivatives extends beyond the aforementioned areas:

  • Antibacterial Agents: Certain derivatives have demonstrated potent activity against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting enzymes like diapophytoene desaturase (CrtN).[8]

  • Monoamine Oxidase B (MAO-B) Inhibitors: Chalcone derivatives incorporating the 1,4-benzodioxan moiety have been identified as selective and reversible inhibitors of human MAO-B, suggesting their potential in the treatment of neurodegenerative disorders.[10]

  • Anti-inflammatory Activity: Some 1,4-benzodioxan derivatives have also shown notable anti-inflammatory properties.[11]

References

The Discovery of Bioactive Molecules Containing the 1,4-Benzodioxane Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1] This versatile structure has been extensively utilized as a template for the design of novel therapeutic agents targeting a diverse range of biological pathways. This technical guide provides an in-depth overview of the discovery of bioactive molecules containing the 1,4-benzodioxane core, with a focus on their anticancer and alpha-adrenergic receptor antagonist activities. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity of 1,4-Benzodioxane Derivatives

Recent studies have highlighted the potential of 1,4-benzodioxane-hydrazone derivatives as potent anticancer agents, particularly for skin cancer.[2] A notable example is a series of compounds developed through the Wolff-Kishner reaction, with compound 7e emerging as a lead candidate with significant inhibitory activity against a panel of cancer cell lines.[2]

Quantitative Anticancer Activity Data

The antiproliferative activity of lead compound 7e was evaluated against various melanoma cell lines, demonstrating potent growth inhibition.[2] Furthermore, this compound was identified as an inhibitor of the mTOR kinase, a key regulator of cell growth and proliferation.[3]

CompoundCell LineGI50 (µM)
7e MDA-MB-435 (Melanoma)0.20[2]
7e M14 (Melanoma)0.46[2]
7e SK-MEL-2 (Melanoma)0.57[2]
7e UACC-62 (Melanoma)0.27[2]
CompoundTargetIC50 (µM)
7e mTOR Kinase5.47[3]

GI50: The concentration required to inhibit cell growth by 50%. IC50: The concentration required to inhibit enzyme activity by 50%.

Mechanism of Action: mTOR Signaling Pathway Inhibition

Compound 7e exerts its anticancer effects, at least in part, by inhibiting the mTOR signaling pathway. The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[4][5] Inhibition of this pathway by 1,4-benzodioxane derivatives can lead to cell cycle arrest and apoptosis.[2][3]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Apoptosis Apoptosis mTORC1->Apoptosis S_Phase_Arrest S-Phase Arrest mTORC1->S_Phase_Arrest Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Benzodioxane_7e 1,4-Benzodioxane Derivative (7e) Benzodioxane_7e->mTORC1 inhibits

Caption: mTOR signaling pathway showing inhibition by a 1,4-benzodioxane derivative.

Alpha-Adrenergic Receptor Antagonism

1,4-Benzodioxane derivatives have a long history as antagonists of alpha-adrenergic receptors (α-ARs), which are involved in the regulation of blood pressure and other physiological processes.[6] The affinity of these compounds for different α-AR subtypes is a critical determinant of their pharmacological profile.

Quantitative Alpha-Adrenergic Receptor Binding Data

The binding affinities (Ki values) of various 1,4-benzodioxane derivatives for α1- and α2-adrenergic receptors have been determined through radioligand binding assays. These studies reveal a general preference for the α1 subtype.

Compoundα1-AR Ki (nM)α2-AR Ki (nM)Selectivity (α2/α1)
WB 4101 relatedVariesVaries5-50 fold for α1[7]
Prazosin AnalogsVariesVariesHigh for α1[7]
Piperoxan relatedVariesVariesLower for α1[7]

Ki: The inhibition constant, a measure of the affinity of a ligand for a receptor.

Experimental Protocols

Synthesis of 1,4-Benzodioxane-Hydrazone Derivatives (General Procedure)

The synthesis of 1,4-benzodioxane-hydrazone derivatives can be achieved through a multi-step process, often culminating in a condensation reaction. A general synthetic route is outlined below.

Synthesis_Workflow Start 1,4-Benzodioxane Starting Material Step1 Reaction with Hydrazine Hydrate Start->Step1 Step2 Formation of Hydrazide Intermediate Step1->Step2 Step3 Condensation with Substituted Aldehyde/Ketone Step2->Step3 Final_Product 1,4-Benzodioxane-Hydrazone Derivative Step3->Final_Product

Caption: General workflow for the synthesis of 1,4-benzodioxane-hydrazone derivatives.

A detailed protocol for a specific series of 1,4-benzodioxane-hydrazone derivatives (7a-l) involves the Wolff-Kishner reaction.[2] The synthesis generally proceeds as follows:

  • Preparation of the Hydrazide: The appropriate 1,4-benzodioxane carboxylic acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate in a suitable solvent like ethanol and refluxing for several hours.

  • Condensation Reaction: The synthesized hydrazide is then reacted with a substituted aromatic aldehyde or ketone in ethanol with a catalytic amount of acetic acid. The mixture is refluxed for an extended period.

  • Purification: The resulting solid product is filtered, washed, and purified by recrystallization from a suitable solvent to yield the final 1,4-benzodioxane-hydrazone derivative.

In Vitro mTOR Kinase Inhibition Assay

The inhibitory activity of 1,4-benzodioxane derivatives against mTOR kinase can be determined using an in vitro kinase assay.[3][8]

  • Reagents and Materials:

    • Active mTOR enzyme

    • Substrate (e.g., inactive S6K or 4E-BP1)

    • Kinase assay buffer (containing Tris-HCl, MgCl2, DTT, etc.)

    • ATP

    • Test compound (1,4-benzodioxane derivative)

    • Detection antibody (e.g., anti-phospho-S6K)

    • 96-well plates

  • Procedure:

    • The mTOR enzyme is incubated with the test compound at various concentrations in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped, and the level of substrate phosphorylation is quantified, typically using Western blotting or a TR-FRET assay.[8][9]

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

The binding affinity of 1,4-benzodioxane derivatives for α1-adrenergic receptors is typically determined using a competitive radioligand binding assay.[10][11]

  • Reagents and Materials:

    • Cell membranes expressing α1-adrenergic receptors

    • Radioligand (e.g., [3H]prazosin)

    • Unlabeled test compound (1,4-benzodioxane derivative)

    • Binding buffer

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a 96-well plate.

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a time sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[10]

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate at 30°C Membranes->Incubate Radioligand Radioligand ([3H]prazosin) Radioligand->Incubate Test_Compound Test Compound Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Workflow for a radioligand binding assay.

Conclusion

The 1,4-benzodioxane scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The examples highlighted in this guide demonstrate the potential of these compounds as anticancer agents and alpha-adrenergic receptor antagonists. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, paving the way for the development of new and improved therapeutics based on this versatile chemical entity. Further exploration of structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of 1,4-benzodioxane derivatives into clinical reality.

References

Chiral Properties of 2-Substituted-1,4-Benzodioxane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, with the chirality at the C2 position playing a pivotal role in determining the biological activity and receptor selectivity of its derivatives. This technical guide provides a comprehensive overview of the chiral properties of 2-substituted-1,4-benzodioxane derivatives, focusing on their synthesis, chiroptical characteristics, and interactions with key pharmacological targets.

Introduction to Chiral 1,4-Benzodioxane Derivatives

2-Substituted-1,4-benzodioxanes are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. The stereochemistry of the substituent at the C2 position is a critical determinant of their interaction with biological targets, often leading to significant differences in potency and efficacy between enantiomers.[1] This enantioselectivity is particularly evident in their roles as adrenergic and serotonin receptor modulators. For instance, the (R)-enantiomer of doxazosin is a potent α1-adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia, while certain (S)-enantiomers of other derivatives show high affinity for serotonin receptors.[1]

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure 2-substituted-1,4-benzodioxanes is crucial for the development of stereochemically defined drug candidates. Several methodologies have been developed to achieve high levels of enantioselectivity.

Iridium-Catalyzed Asymmetric Hydrogenation

A highly effective method for the synthesis of chiral 1,4-benzodioxanes is the asymmetric hydrogenation of prochiral 1,4-benzodioxene precursors. The use of an iridium catalyst, such as [Ir(cod)Cl]₂, in combination with a chiral phosphine ligand like the BIDIME-dimer, has demonstrated excellent enantioselectivity for a wide range of 2-substituted derivatives.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the separation of racemic mixtures. Lipases, particularly Candida antarctica lipase B (CALB), have been successfully employed for the enantioselective hydrolysis of racemic esters of 1,4-benzodioxane-2-carboxylic acid. This method allows for the isolation of one enantiomer as the unreacted ester and the other as the hydrolyzed acid, both with high enantiomeric excess.

Palladium-Catalyzed Intramolecular Etherification

Palladium-catalyzed intramolecular O-arylation of halogenated aromatic compounds with chiral alcohols provides another route to chiral 1,4-benzodioxanes. This method has been shown to produce derivatives with moderate to excellent enantioselectivity.[1]

Quantitative Data on Chiral 2-Substituted-1,4-Benzodioxane Derivatives

The following tables summarize key quantitative data for representative chiral 2-substituted-1,4-benzodioxane derivatives, including enantiomeric excess (e.e.), specific rotation, and biological activity.

Table 1: Enantioselective Synthesis of 2-Substituted-1,4-Benzodioxanes

DerivativeSynthesis MethodCatalyst/EnzymeSolventTemp (°C)Yield (%)e.e. (%)Ref.
(S)-1,4-Benzodioxan-2-carboxylic acidEnzymatic ResolutionCALBToluene30>95>99
(R)-2-Acetyl-1,4-benzodioxaneGrignard Reaction on (R)-Weinreb amide-THF085>99
Chiral 2-Aryl-1,4-benzodioxanesIr-Catalyzed Hydrogenation[Ir(cod)Cl]₂/BIDIME-dimerTHF/MeOH5080-9590-99

Table 2: Biological Activity of Chiral 2-Substituted-1,4-Benzodioxane Derivatives

CompoundEnantiomerTarget ReceptorActivity (Ki, nM)ApplicationRef.
Doxazosin(R)α1A-adrenergic2.6Antihypertensive[2]
Doxazosin(S)α1A-adrenergic-Less active
MKC-242 (Osemozotan)(S)5-HT1AHigh affinityAnxiolytic, Antidepressant[3]

Experimental Protocols

General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of 1,4-Benzodioxenes

To a solution of the 2-substituted-1,4-benzodioxene (0.2 mmol) in a mixture of THF (0.3 mL) and MeOH (0.3 mL) in a pressure vessel are added [Ir(cod)Cl]₂ (0.002 mmol) and the chiral ligand (e.g., (R,R,R,R)-BIDIME-dimer, 0.006 mmol). Acetic acid (8 mmol) is then added, and the vessel is charged with hydrogen gas to 600 psi. The reaction mixture is stirred at 50 °C for 24 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral 2-substituted-1,4-benzodioxane. The enantiomeric ratio is determined by chiral SFC or HPLC.

General Procedure for Enzymatic Kinetic Resolution of (±)-Methyl 1,4-Benzodioxan-2-carboxylate

To a solution of (±)-methyl 1,4-benzodioxan-2-carboxylate (1.0 g) in a suitable buffer (e.g., phosphate buffer, pH 7.0) is added Candida antarctica lipase B (CALB, e.g., Novozym 435). The suspension is stirred at a controlled temperature (e.g., 30 °C). The reaction is monitored by chiral HPLC. Upon reaching approximately 50% conversion, the enzyme is filtered off. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic layer, containing the unreacted (R)-ester, is separated. The aqueous layer is acidified (e.g., with 1 M HCl) and extracted with an organic solvent to isolate the (S)-acid. Both enantiomers are purified by standard methods.

Chiral HPLC Method for Enantiomeric Excess Determination

The enantiomeric excess of the synthesized compounds can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: A suitable chiral column (e.g., Daicel CHIRALCEL series).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for specific derivatives.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Temperature: Ambient or controlled temperature.

The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Signaling Pathways and Logical Relationships

The biological effects of chiral 2-substituted-1,4-benzodioxane derivatives are often mediated through their interaction with G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors.

Adrenergic Receptor Signaling

Derivatives like doxazosin act as antagonists at α1-adrenergic receptors, which are coupled to Gq proteins. Antagonism of these receptors prevents the binding of endogenous catecholamines (e.g., norepinephrine, epinephrine), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.

Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Adrenergic_Receptor α1-Adrenergic Receptor G_Protein Gq Protein Adrenergic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Catecholamines Norepinephrine/ Epinephrine Catecholamines->Adrenergic_Receptor Binds & Activates Doxazosin (R)-Doxazosin Doxazosin->Adrenergic_Receptor Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction PKC_activation->Smooth_Muscle_Contraction

Caption: Antagonism of α1-Adrenergic Receptor by (R)-Doxazosin.

Serotonin Receptor Signaling

Certain chiral 1,4-benzodioxane derivatives, such as MKC-242, act as agonists at 5-HT1A receptors. These receptors are typically coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the serotonergic system is associated with anxiolytic and antidepressant effects.

Serotonin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Serotonin_Receptor 5-HT1A Receptor G_Protein Gi Protein Serotonin_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits ATP ATP AC->ATP Converts Serotonin Serotonin (5-HT) Serotonin->Serotonin_Receptor Binds & Activates MKC242 (S)-MKC-242 MKC242->Serotonin_Receptor Agonist Action cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response

Caption: Agonist Action of (S)-MKC-242 at the 5-HT1A Receptor.

Conclusion

The chiral properties of 2-substituted-1,4-benzodioxane derivatives are of paramount importance in the design and development of new therapeutic agents. The absolute configuration at the C2 position dictates the enantioselectivity of their interactions with biological targets, leading to distinct pharmacological profiles. A thorough understanding of enantioselective synthesis methods, coupled with detailed characterization of their chiroptical and biological properties, is essential for advancing the therapeutic potential of this important class of compounds. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

The Pivotal Role of 1,4-Benzodioxan-2-carboxylic Acid in the Synthesis of Doxazosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of doxazosin, a widely used α1-adrenergic antagonist for treating hypertension and benign prostatic hyperplasia.[1][2] A critical intermediate in this process is 1,4-Benzodioxan-2-carboxylic acid, which forms the benzodioxan moiety of the final doxazosin molecule.[3] This document will detail the synthetic pathways involving this key intermediate, present quantitative data from various synthetic approaches, provide detailed experimental protocols, and visualize the synthetic logic through diagrams.

Introduction to Doxazosin and its Synthesis

Doxazosin's chemical structure consists of a quinazoline core linked to a 1,4-benzodioxane moiety via a piperazine ring.[3] The synthesis of doxazosin can be achieved through several routes, with many convergent strategies relying on the coupling of the 1,4-benzodioxan-2-carbonyl group with the piperazine ring, which is already attached to the quinazoline core. This compound and its derivatives are therefore crucial starting materials or intermediates in these synthetic processes.

Synthetic Pathways Involving this compound

The primary role of this compound in doxazosin synthesis is to introduce the 1,4-benzodioxan-2-carbonyl moiety. This is typically achieved through two main strategies:

  • Direct Amide Coupling: This method involves the direct condensation of this compound with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. This reaction requires the use of a coupling agent to facilitate the formation of the amide bond.

  • Activation of the Carboxylic Acid: In this approach, the carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or an activated ester. This activated intermediate is then reacted with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine to form doxazosin.

A visual representation of the general synthetic scheme is provided below:

Synthesis_Scheme cluster_reactants cluster_product cluster_intermediate A This compound D Doxazosin A->D Direct Coupling (with coupling agent) C Activated Intermediate (e.g., Acyl Chloride) A->C Activation (e.g., SOCl2) B 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine B->D C->D Coupling

General synthetic pathways for doxazosin.

Quantitative Data on Doxazosin Synthesis

The efficiency of doxazosin synthesis is highly dependent on the chosen route and reaction conditions. The following table summarizes quantitative data from various reported methods.

Intermediate/ReactantCoupling Agent/Activating AgentSolventReaction ConditionsYield (%)Purity (%)Reference
2,3-dihydro-benzo[3][4]dioxine-2-carboxylic acidDicyclohexylcarbodiimide (DCC)Tetrahydrofuran (THF)20-25°C, 1.5 hr-99.26[4]
2,3-dihydro-1,4-benzodioxine-2-carboxylic acidN,N-carbonyl diimidazole (CDI)Tetrahydrofuran (THF)20-25°C, 2 hr (activation), then addition to amine-99.4[5]
1-(1,4-benzodioxan-2-formyl)piperazine-n-ButanolReflux, 3.5 hours88-[6]
2,3-dibromo-propionic acid methyl ester & PyrocatecholSodium Hydroxide-Reflux, 4 hours78 (for methyl ester)-[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of doxazosin, based on published procedures.

Protocol 1: Direct Condensation using Dicyclohexylcarbodiimide (DCC)

This protocol describes the direct coupling of this compound with the quinazoline-piperazine moiety using DCC as the coupling agent.[4]

Materials:

  • 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.25 mol, 45.0 g)

  • 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol, 63.58 g)

  • Dicyclohexylcarbodiimide (DCC) (0.26 mol, 54.0 g)

  • Tetrahydrofuran (THF) (328 ml)

  • Methanol

Procedure:

  • In a reaction vessel, charge 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine with tetrahydrofuran.

  • Stir the mixture at 20-25°C for 5-10 minutes.

  • Add dicyclohexylcarbodiimide to the resulting mixture.

  • Continue stirring at 20-25°C for 1.5 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Upon completion, cool the slurry to room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtered solid with methanol.

  • Dry the product at 60°C under reduced pressure to obtain pure doxazosin base.

Protocol_1_Workflow cluster_prep cluster_reaction cluster_workup cluster_product A Charge Reactants: - this compound - Quinazoline-piperazine derivative - THF B Stir at 20-25°C (5-10 min) A->B C Add DCC B->C D Stir at 20-25°C (1.5 hr) C->D E Cool to Room Temperature D->E F Filter E->F G Wash with Methanol F->G H Dry under Reduced Pressure G->H I Doxazosin Base H->I

Workflow for direct condensation of doxazosin.
Protocol 2: Synthesis via an Activated Intermediate using N,N-Carbonyl diimidazole (CDI)

This protocol involves the activation of this compound with CDI prior to its reaction with the quinazoline-piperazine moiety.[5]

Materials:

  • 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (0.38 mol, 68.51 g)

  • N,N-carbonyl diimidazole (CDI) (0.407 mol, 66.28 g)

  • 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.346 mol, 100 g)

  • Tetrahydrofuran (THF) (1500 ml total)

  • Acetone

Procedure:

  • Activation Step:

    • In a round bottom flask, dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in 500 ml of THF and stir at 20-25°C for 5-10 minutes to get a clear solution.

    • Add N,N-carbonyl diimidazole along with 500 ml of THF to the solution.

    • Continue stirring at 20-25°C for 2 hours to obtain the activated intermediate solution (Solution A).

  • Coupling Step:

    • In a separate round bottom flask, charge 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine and 1000 ml of THF and stir at 26-28°C for 5-10 minutes to obtain a slurry.

    • Add Solution A dropwise to the slurry over 2-2.5 hours at 25-28°C.

  • Work-up and Isolation:

    • After the addition is complete, continue stirring and monitor the reaction.

    • Upon completion, cool the slurry to 25-28°C.

    • Filter the slurry and wash the solid with acetone.

    • Dry the product at 60°C under reduced pressure to obtain doxazosin base.

Protocol_2_Workflow cluster_activation Activation Stage cluster_coupling Coupling Stage cluster_workup Work-up and Isolation cluster_product A1 Dissolve this compound in THF A2 Add CDI in THF A1->A2 A3 Stir at 20-25°C for 2 hr (Forms Solution A) A2->A3 B2 Add Solution A dropwise (2-2.5 hr at 25-28°C) A3->B2 B1 Prepare slurry of Quinazoline-piperazine derivative in THF B1->B2 C1 Cool to 25-28°C B2->C1 C2 Filter C1->C2 C3 Wash with Acetone C2->C3 C4 Dry under Reduced Pressure C3->C4 D1 Doxazosin Base C4->D1

Workflow for doxazosin synthesis via an activated intermediate.

Conclusion

This compound is an indispensable building block in the industrial synthesis of doxazosin. The choice of synthetic route, particularly the method of amide bond formation, significantly impacts the overall yield and purity of the final active pharmaceutical ingredient. The protocols outlined in this guide, derived from established literature, offer robust and scalable methods for the preparation of doxazosin. Further optimization of reaction conditions, including solvent selection and temperature control, can lead to even more efficient and cost-effective manufacturing processes. Researchers and drug development professionals can leverage this information to refine existing synthetic strategies or develop novel approaches for the production of doxazosin and related compounds.

References

Methodological & Application

Application Notes and Protocols: Lithiation of 1,4-Benzodioxin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the regioselective lithiation of 1,4-benzodioxin-2-carboxylic acid. This procedure allows for the introduction of substituents at the C(3) position of the benzodioxin ring, a valuable transformation for the synthesis of novel bioactive molecules and building blocks in drug discovery. The protocol is based on the directed metalation of the dioxin ring using a strong lithium amide base, followed by quenching with an electrophile. The carboxylic acid group at the C(2) position directs the lithiation to the adjacent C(3) position.

The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. The ability to functionalize this ring system with precision is therefore of significant interest. The following protocol is adapted from established literature procedures and provides a reliable method for achieving C(3) substituted 1,4-benzodioxin-2-carboxylic acid derivatives.[1][2][3]

Key Concepts

Directed Ortho-Metalation (DoM): This reaction involves the deprotonation of an aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG).[4][5] The DMG, in this case, the carboxylate formed in situ, coordinates to the lithium cation of the strong base, directing the deprotonation to the neighboring C(3) position. Common strong bases used for DoM include organolithiums like n-butyllithium or lithium amides like lithium diisopropylamide (LDA).[5][6][7]

Reactivity of Carboxylic Acids with Organolithiums: Organolithium reagents are strong bases and will first deprotonate the acidic proton of the carboxylic acid to form a lithium carboxylate.[8][9][10] A second equivalent of a sufficiently strong base, like LDA, is then required to deprotonate the much less acidic vinyl proton at C(3).[2]

Experimental Protocol

This protocol details the lithiation of 1,4-benzodioxin-2-carboxylic acid and subsequent reaction with ethyl chloroformate as an electrophile to yield 3-ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid.[1][2][3]

Materials:

  • 1,4-Benzodioxin-2-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Ethyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Standard glassware for anhydrous reactions (e.g., flame-dried Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-benzodioxin-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) to the reaction mixture.

  • Lithiation: Stir the resulting solution at -78 °C for 4 hours to ensure complete formation of the dianion.

  • Electrophilic Quench: Add the electrophile, in this case, ethyl chloroformate (1.2 eq), to the reaction mixture.

  • Reaction with Electrophile: Continue stirring the mixture at -78 °C for an additional 4 hours.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature.

  • Work-up: Pour the reaction mixture into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Purification: The combined organic layers are then dried, concentrated, and the crude product is purified by flash chromatography to yield the desired 3-substituted product.

Safety Precautions:

  • Organolithium reagents like LDA are highly reactive and pyrophoric. Handle them with extreme care under an inert atmosphere.[11]

  • Anhydrous reaction conditions are crucial for the success of this reaction. Ensure all glassware is thoroughly dried and the solvent is anhydrous.

  • The reaction is performed at very low temperatures. Use appropriate personal protective equipment, including cryogenic gloves and safety glasses.

Data Presentation

The following table summarizes the quantitative data for the lithiation of 1,4-benzodioxin-2-carboxylic acid and subsequent reaction with ethyl chloroformate.[2][3]

ReactantMolar Eq.Moles (mmol)Molecular Weight ( g/mol )Amount
1,4-Benzodioxin-2-carboxylic acid1.022.45178.144.0 g
Lithium diisopropylamide (LDA)2.249.39107.1224.7 mL (2 M solution)
Ethyl chloroformate1.226.94108.522.6 mL
Product
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid--250.2077% Yield

Experimental Workflow Diagram

Lithiation_Workflow Start Start: 1,4-Benzodioxin-2-carboxylic acid in anhydrous THF Cooling Cool to -78 °C Start->Cooling Add_LDA Add LDA (2.2 eq) Cooling->Add_LDA Lithiation Stir at -78 °C for 4h (Formation of dianion) Add_LDA->Lithiation Add_Electrophile Add Electrophile (e.g., Ethyl Chloroformate) Lithiation->Add_Electrophile Reaction Stir at -78 °C for 4h Add_Electrophile->Reaction Warm_Quench Warm to RT and quench with sat. NH4Cl Reaction->Warm_Quench Workup Work-up and Purification (Flash Chromatography) Warm_Quench->Workup Product Product: 3-Substituted-1,4-benzodioxin- 2-carboxylic acid Workup->Product

Caption: Workflow for the lithiation and subsequent functionalization of 1,4-benzodioxin-2-carboxylic acid.

References

Application Notes and Protocols: Characterization of 1,4-Benzodioxan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Benzodioxan-2-carboxylic acid is a key heterocyclic compound and a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. Its structural elucidation and purity assessment are critical for its application in research and drug development. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These protocols are intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.

Chemical Structure

The chemical structure of this compound is presented below with conventional atom numbering for spectral assignments.

Figure 1: Structure of this compound with atom numbering.

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.64s1HCOOH
6.81-6.91m4HAr-H (H-5, H-6, H-7, H-8)
5.12t1HH-2
4.94d1HH-3a
4.51dd1HH-3b

s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet

Table 2: Predicted ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data

Chemical Shift (δ, ppm)Assignment
~170C-9 (COOH)
~143C-4a/C-8a
~142C-4a/C-8a
~122C-6/C-7
~121C-6/C-7
~117C-5/C-8
~116C-5/C-8
~78C-2
~64C-3

Note: These are predicted chemical shifts based on the analysis of structurally related compounds. Actual experimental values may vary.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/zProposed Fragment
180[M]⁺
135[M - COOH]⁺
108[C₆H₄(OH)₂]⁺ (Catechol)
77[C₆H₅]⁺

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

start Sample Preparation nmr_analysis NMR Analysis (¹H and ¹³C) start->nmr_analysis Dissolve in DMSO-d₆ ms_analysis Mass Spectrometry Analysis (EI-MS) start->ms_analysis Prepare dilute solution in suitable solvent data_processing Data Processing and Interpretation nmr_analysis->data_processing ms_analysis->data_processing

Figure 2: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer): [1][2]

    • ¹H NMR:

      • Observe Frequency: 400 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of Scans: 16

      • Relaxation Delay: 1.0 s

      • Pulse Width: 30°

    • ¹³C NMR:

      • Observe Frequency: 100 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of Scans: 1024

      • Relaxation Delay: 2.0 s

      • Pulse Program: Proton-decoupled

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 200-250 °C

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-300

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Propose a fragmentation mechanism consistent with the observed spectrum.

Proposed Fragmentation Pathway

The proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound is depicted below. The initial event is the formation of the molecular ion, followed by characteristic losses of the carboxylic acid group and subsequent fragmentation of the benzodioxan ring.

M [M]⁺ m/z = 180 M_minus_COOH [M - COOH]⁺ m/z = 135 M->M_minus_COOH - COOH catechol [C₆H₄(OH)₂]⁺ m/z = 108 M_minus_COOH->catechol Rearrangement phenyl [C₆H₅]⁺ m/z = 77 catechol->phenyl - H₂CO

Figure 3: Proposed EI-MS fragmentation pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the characterization of this compound using NMR and mass spectrometry. The provided spectral data, though partially predictive for ¹³C NMR and MS fragmentation, serve as a robust reference for researchers. Adherence to these protocols will ensure reliable and reproducible analytical results, which are essential for quality control and further applications of this important chemical compound.

References

Application Notes and Protocols: Synthesis of Piperazine Derivatives from 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of piperazine derivatives using 1,4-Benzodioxan-2-carboxylic acid as a starting material. These derivatives have shown significant potential in drug discovery, exhibiting activities as α1-adrenoceptor antagonists, COX-2 inhibitors, and antimicrobial agents.

Introduction

This compound is a versatile scaffold for the synthesis of various heterocyclic compounds. Its combination with the piperazine moiety, a known pharmacophore in many biologically active molecules, has led to the development of derivatives with a range of therapeutic potentials. This application note outlines the synthetic route from this compound to functionalized piperazine derivatives and presents their biological context.

Synthetic Workflow Overview

The general synthetic strategy involves a three-step process, beginning with the activation of this compound, followed by coupling with piperazine, and subsequent functionalization of the piperazine ring.

Synthesis_Workflow start This compound step1 Activation to 1,4-Benzodioxan-2-carbonyl chloride start->step1 SOCl2, DCM step2 Amide Coupling with Piperazine step1->step2 Piperazine, DMF, K2CO3 intermediate 1-(1,4-Benzodioxane-2-carbonyl)piperazine step2->intermediate step3 Nucleophilic Substitution with Sulfonyl or Acyl Chlorides intermediate->step3 product Functionalized Piperazine Derivatives step3->product R-SO2Cl or R-COCl, DCM

Caption: General synthetic workflow for piperazine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a crucial reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then stir for 3-4 hours.[1][2]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 1,4-Benzodioxan-2-carbonyl chloride can be used in the next step without further purification. For long-term storage, it should be kept under an inert atmosphere to prevent hydrolysis.

Protocol 2: Synthesis of 1-(1,4-Benzodioxane-2-carbonyl)piperazine

This protocol details the amide coupling reaction between 1,4-Benzodioxan-2-carbonyl chloride and piperazine.

Materials:

  • 1,4-Benzodioxan-2-carbonyl chloride

  • Piperazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Diethyl ether

Procedure:

  • Dissolve 1,4-Benzodioxan-2-carbonyl chloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • To this solution, add piperazine (1.1 eq) and potassium carbonate (K₂CO₃) (3.0 eq).[1]

  • Heat the reaction mixture to 80 °C and stir for 8 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water.

  • Further wash the solid with diethyl ether and dry under vacuum to obtain 1-(1,4-Benzodioxane-2-carbonyl)piperazine.[1]

Protocol 3: General Procedure for the Synthesis of Functionalized Piperazine Derivatives

This protocol provides a general method for the N-functionalization of 1-(1,4-Benzodioxane-2-carbonyl)piperazine with various sulfonyl or acyl chlorides.

Materials:

  • 1-(1,4-Benzodioxane-2-carbonyl)piperazine

  • Substituted sulfonyl chloride or acyl chloride (e.g., benzenesulfonyl chloride, benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 1-(1,4-Benzodioxane-2-carbonyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired sulfonyl chloride or acyl chloride (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 6-7 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent to yield the final functionalized piperazine derivative.[1]

Data Presentation

The following tables summarize the physicochemical and spectral data for a selection of synthesized 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives.

Table 1: Physicochemical Data of Synthesized Piperazine Derivatives

Compound IDR GroupMolecular FormulaYield (%)Melting Point (°C)
3 HC₁₃H₁₆N₂O₃86138-140
6a 4-MethylbenzenesulfonylC₂₀H₂₂N₂O₅S75146-148
6d BenzenesulfonylC₁₉H₂₀N₂O₅S71129-131
6g 2,5-DichlorobenzenesulfonylC₁₉H₁₈Cl₂N₂O₅S73127-130
7a 3-MethoxybenzoylC₂₁H₂₂N₂O₅76114-116

Data compiled from Mallesha et al., 2011.[1]

Table 2: Spectral Data of Synthesized Piperazine Derivatives

Compound IDFT-IR (cm⁻¹) (C=O stretch)¹H NMR (δ ppm, DMSO-d₆) - Key SignalsMass Spec (m/z) [M+H]⁺
3 16513.04-3.38 (m, 8H, piperazine-H), 5.22 (t, 1H, 2-CH), 5.34 (s, 1H, NH)249
6a 16522.38 (s, 3H, CH₃), 2.80-3.65 (m, 8H, piperazine-H), 5.12 (t, 1H, 2-CH)403
6d 16542.83-3.66 (m, 8H, piperazine-H), 5.13 (t, 1H, 2-CH), 7.63-7.75 (m, 5H, Ar-H)389
6g 16513.15-3.65 (m, 8H, piperazine-H), 5.18 (t, 1H, 2-CH), 7.92-7.93 (m, 3H, Ar-H)458
7a 16513.32-3.63 (m, 8H, piperazine-H), 3.79 (s, 3H, OCH₃), 5.22 (s, 1H, 2-CH)383

Data compiled from Mallesha et al., 2011.[1]

Biological Activity and Signaling Pathways

α1-Adrenoceptor Antagonism

Several 1,4-benzodioxan derivatives are known to act as antagonists at α1-adrenergic receptors, which are G-protein coupled receptors involved in smooth muscle contraction.[3] Antagonism of these receptors leads to smooth muscle relaxation and vasodilation, making these compounds potential therapeutic agents for hypertension and benign prostatic hyperplasia.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Antagonist 1,4-Benzodioxan- piperazine Derivative Antagonist->Receptor Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Smooth Muscle Contraction Ca2->Response PKC->Response

Caption: Antagonism of the α1-Adrenergic Receptor Signaling Pathway.

COX-2 Inhibition

Certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[4] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation.

COX2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces expression COX2_Inhibitor 1,4-Benzodioxan- piperazine Derivative COX2_Inhibitor->COX2 Inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 Inflammatory Pathway.

Antimicrobial Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities. The proposed mechanism of action often involves the disruption of the bacterial cell membrane. The positively charged piperazine moiety can interact electrostatically with the negatively charged components of the bacterial cell wall, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[2][5]

Antimicrobial_Mechanism Compound Positively Charged Piperazine Derivative CellWall Bacterial Cell Wall (Negatively Charged) Compound->CellWall Electrostatic Interaction MembraneDisruption Membrane Disruption CellWall->MembraneDisruption Leakage Leakage of Intracellular Contents MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action.

References

Application Note: Enzymatic Resolution of Racemic 1,4-Benzodioxan-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 2,3-dihydro-1,4-benzodioxane structures are crucial components in a variety of medicinal substances and biologically active natural compounds.[1] The absolute configuration of the C2 stereocenter in benzodioxane derivatives significantly impacts their biological activity.[1] Enantiomerically pure 1,4-benzodioxan-2-carboxylic acid is a key intermediate in the synthesis of pharmaceuticals like (S)-doxazosin mesylate, an antihypertensive drug.[2][3] Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly efficient and enantioselective approach for producing these valuable chiral building blocks under mild reaction conditions.[4][5] Lipases, such as Candida antarctica lipase B (CALB), are widely used for this purpose due to their broad substrate specificity and stability in organic solvents.[1][6][7] This application note details a protocol for the enzymatic resolution of racemic this compound methyl ester using engineered CALB.

Principle of Kinetic Resolution

Enzymatic kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to the separation of the two enantiomers. In the case of racemic this compound esters, a lipase selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted. This results in a mixture of an enantioenriched carboxylic acid and an enantioenriched ester, which can then be separated.

Experimental Protocols

Materials and Equipment
  • Substrate: Racemic methyl 1,4-benzodioxan-2-carboxylate

  • Enzyme: Engineered Candida antarctica lipase B (CALB) mutants (e.g., A225F, A225F/T103A) or wild-type CALB (Novozyme 435)[1]

  • Solvents: Phosphate buffer (e.g., PBS), n-butanol, n-hexane, isopropanol[1]

  • Reagents: Acylating agents (e.g., ethyl acetate for transesterification)[3]

  • Equipment:

    • Shaking incubator

    • Centrifuge

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Daicel CHIRALCEL OJ-H)[1]

    • UV detector

Protocol 1: Enantioselective Hydrolysis of (±)-Methyl 1,4-Benzodioxan-2-Carboxylate[1]

This protocol describes the kinetic resolution of racemic methyl 1,4-benzodioxan-2-carboxylate via hydrolysis using engineered CALB mutants.

  • Reaction Setup:

    • Prepare a 5 mL reaction system consisting of 4 mL of PBS buffer and 1 mL of n-butanol.

    • Add 5 mg of the substrate, (±)-methyl 1,4-benzodioxan-2-carboxylate.

    • Ensure the substrate is fully dissolved.

    • Add 1 mg of the selected CALB mutant (e.g., A225F or A225F/T103A).

  • Incubation:

    • Place the reaction mixture in a shaker at 30 °C and 220 rpm.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Reaction Monitoring and Analysis:

    • Analyze the samples using chiral HPLC to determine the conversion and enantiomeric excess of the substrate (e.e.s) and product.

    • HPLC Conditions: [1]

      • Column: Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm × 250 mm)

      • Mobile Phase: n-hexane/isopropanol (90:10, V/V)

      • Flow Rate: 1 mL/min

      • Temperature: 30 °C

      • Detection: UV at 220 nm

      • Retention Times: 25.2 min and 27.1 min for the two enantiomers of the substrate.

  • Work-up:

    • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction.

    • The enantioenriched carboxylic acid and the remaining unreacted ester can be separated using standard extraction techniques based on their different solubilities at varying pH.

Data Presentation

The efficiency of the enzymatic resolution is evaluated based on the enantiomeric excess of the substrate (e.e.s) and the enantiomeric ratio (E-value).

Table 1: Influence of Co-solvent on the Enzymatic Resolution of (±)-Methyl 1,4-Benzodioxan-2-Carboxylate using CALB Mutants. [1]

Co-solvent (20%)Enzyme MutantConversion (%)e.e.s (%)E-value
n-ButanolA225F~50>90High
n-ButanolA225F/T103A~50>90278
DMSOA225F/A225F/T103A~100LowLow
AcetonitrileA225F/A225F/T103A~100LowLow
Isopropyl EtherA225F/A225F/T103AModeratePartialModerate
TolueneA225F/A225F/T103AModeratePartialModerate

Table 2: Optimized Conditions for the Resolution of (±)-Methyl 1,4-Benzodioxan-2-Carboxylate. [1]

ParameterOptimal Value
EnzymeCALB mutant A225F/T103A
Substrate Concentration50 mM
Temperature30 °C
Co-solvent20% n-butanol
Result e.e.s 97%, E = 278

Visualizations

Workflow for Enzymatic Resolution

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic this compound esters.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_analysis Analysis & Separation cluster_products Final Products racemic_ester Racemic Ester (±)-1,4-Benzodioxan-2-carboxylate incubation Incubation (30 °C, 220 rpm) racemic_ester->incubation enzyme Lipase (e.g., CALB mutant) enzyme->incubation buffer_solvent Buffer + Co-solvent (e.g., PBS + n-Butanol) buffer_solvent->incubation hplc Chiral HPLC Analysis (e.e. & Conversion) incubation->hplc Monitoring separation Product Separation (Extraction) hplc->separation Optimal Conversion Reached enantioenriched_acid Enantioenriched Acid (S)-1,4-Benzodioxan-2-carboxylic acid separation->enantioenriched_acid enantioenriched_ester Enantioenriched Ester (R)-Methyl 1,4-Benzodioxan-2-carboxylate separation->enantioenriched_ester

Enzymatic Kinetic Resolution Workflow
Signaling Pathway of Lipase Action

The diagram below depicts the enantioselective action of the lipase on the racemic ester substrate.

G racemic_mixture Racemic Mixture (R)-Ester + (S)-Ester lipase Enantioselective Lipase racemic_mixture->lipase s_acid (S)-Carboxylic Acid lipase->s_acid Fast Hydrolysis r_ester Unreacted (R)-Ester lipase->r_ester Slow/No Hydrolysis water H₂O water->lipase

Enantioselective Lipase Hydrolysis

Conclusion

The enzymatic resolution of racemic this compound esters using lipases, particularly engineered CALB, is a highly effective method for producing enantiomerically pure compounds.[1] The choice of co-solvent significantly influences the enantioselectivity and conversion rate of the reaction.[1] By optimizing reaction parameters such as temperature, substrate concentration, and co-solvent, high enantiomeric excess (>97%) and excellent enantioselectivity (E-value up to 278) can be achieved.[1] This biocatalytic approach provides a greener and more efficient alternative to traditional chemical resolution methods for the synthesis of valuable chiral pharmaceutical intermediates.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 1,4-Benzodioxan-2-carboxylic acid, a key intermediate in the manufacturing of pharmaceuticals such as Doxazosin. The document outlines two primary synthesis routes: a classical chemical approach and an enzymatic resolution method for producing enantiomerically pure forms of the acid.

Chemical Synthesis: Condensation of Catechol and Ethyl 2,3-dibromopropionate

This widely utilized method involves the reaction of catechol with ethyl 2,3-dibromopropionate, followed by the saponification of the resulting ester to yield this compound. This approach is suitable for industrial-scale production due to its relatively low cost and accessible starting materials.

Experimental Protocol

Step 1: Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate

  • Reactor Setup: A large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature control system is required. The reactor should be purged with an inert gas, such as nitrogen, to maintain an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with dry acetone.

    • Add anhydrous potassium carbonate to the acetone with stirring.

    • Add catechol to the suspension.

  • Reaction Initiation:

    • Heat the mixture to reflux with continuous stirring.

    • Slowly add a solution of ethyl 2,3-dibromopropionate in dry acetone to the refluxing mixture over a period of 2-3 hours.

  • Reaction Monitoring and Completion:

    • Maintain the reaction at reflux for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (potassium bromide and excess potassium carbonate).

    • Wash the filter cake with acetone.

    • Concentrate the combined filtrate and washings under reduced pressure to obtain the crude ethyl 1,4-benzodioxan-2-carboxylate as an oil.

  • Purification: The crude ester can be purified by vacuum distillation for use in the next step.

Step 2: Saponification to this compound

  • Hydrolysis:

    • To the reactor containing the crude or distilled ethyl 1,4-benzodioxan-2-carboxylate, add a solution of sodium hydroxide in a mixture of water and ethanol.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the ester by TLC or HPLC.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene) to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which will cause the this compound to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid product and wash it with cold water until the washings are neutral.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight. A typical yield for this two-step process is around 76%.[1]

Data Summary
ParameterValueReference
Starting MaterialsCatechol, Ethyl 2,3-dibromopropionate, Anhydrous Potassium Carbonate, Acetone, Sodium Hydroxide, Ethanol, Hydrochloric Acid[1]
SolventDry Acetone (Step 1), Ethanol/Water (Step 2)[1]
BaseAnhydrous Potassium Carbonate (Step 1), Sodium Hydroxide (Step 2)[1]
Reaction TemperatureReflux[1]
Overall Yield~76%[1]
Melting Point126-128 °C[1]

Synthesis Workflow

Chemical Synthesis Workflow Catechol Catechol Esterification Esterification (Reflux) Catechol->Esterification E23DBP Ethyl 2,3-dibromopropionate E23DBP->Esterification K2CO3 K2CO3, Acetone K2CO3->Esterification Intermediate Ethyl 1,4-Benzodioxan-2-carboxylate Esterification->Intermediate Saponification Saponification (NaOH, EtOH/H2O, Reflux) Intermediate->Saponification Acidification Acidification (HCl) Saponification->Acidification Product This compound Acidification->Product

Caption: Chemical synthesis of this compound.

Alternative Chemical Synthesis: Oxidation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

An alternative route involves the oxidation of an intermediate aldehyde. This method is advantageous if the starting aldehyde is readily available.

Experimental Protocol
  • Ring Closing Reaction: 3,4-dihydroxy benzaldehyde and 1,2-dibromoethane undergo a ring-closing reaction under alkaline conditions to produce the intermediate 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

  • Oxidation: The purified intermediate is then oxidized using an aqueous potassium permanganate solution to yield the final 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

Data Summary
ParameterValue
Starting Materials3,4-dihydroxy benzaldehyde, 1,2-dibromoethane, Potassium Permanganate
Key Intermediate2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde
Oxidizing AgentAqueous Potassium Permanganate

Synthesis Pathway

Alternative Synthesis Pathway DHB 3,4-dihydroxy benzaldehyde RingClosing Ring Closing (Alkaline) DHB->RingClosing EDB 1,2-dibromoethane EDB->RingClosing Aldehyde 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde RingClosing->Aldehyde Oxidation Oxidation (KMnO4) Aldehyde->Oxidation Product 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid Oxidation->Product

Caption: Alternative synthesis via aldehyde oxidation.

Enzymatic Resolution for Enantiomerically Pure this compound

For pharmaceutical applications requiring specific stereoisomers, enzymatic kinetic resolution of the racemic ester intermediate is a highly effective method. This approach offers high enantioselectivity under mild reaction conditions.

Experimental Protocol
  • Enzyme and Substrate Preparation:

    • Prepare a buffered solution (e.g., phosphate buffer).

    • Immobilized lipase, such as from Arthrobacter sp., is used as the catalyst.

    • The substrate is the racemic ethyl 1,4-benzodioxan-2-carboxylate.

  • Enzymatic Hydrolysis:

    • Suspend the immobilized lipase in the buffered solution.

    • Add the racemic ester to the enzyme suspension.

    • The reaction is typically carried out at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the resolution by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the produced acid.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the carboxylic acid product.

  • Work-up and Separation:

    • Separate the immobilized enzyme by filtration for reuse.

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer will contain the unreacted ester.

    • Acidify the aqueous layer to precipitate the enantiomerically enriched this compound.

    • The unreacted ester can be racemized and recycled to improve the overall yield of the desired enantiomer.

Data Summary
ParameterValue
EnzymeImmobilized Lipase (e.g., from Arthrobacter sp.)
SubstrateRacemic Ethyl 1,4-Benzodioxan-2-carboxylate
Reaction TypeKinetic Resolution via Hydrolysis
Key AdvantageHigh enantioselectivity, mild reaction conditions

Enzymatic Resolution Workflow

Enzymatic Resolution Workflow RacemicEster Racemic Ethyl 1,4-Benzodioxan-2-carboxylate Hydrolysis Enzymatic Hydrolysis RacemicEster->Hydrolysis Enzyme Immobilized Lipase Enzyme->Hydrolysis Mixture Mixture of (R)-Ester and (S)-Acid (or vice versa) Hydrolysis->Mixture Separation Separation (Extraction, Acidification) Mixture->Separation SEster (S)-Ester Separation->SEster RAcid (R)-Acid Separation->RAcid

Caption: Workflow for enzymatic kinetic resolution.

References

"application of 1,4-Benzodioxan-2-carboxylic acid in creating novel antagonists"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxan-2-carboxylic acid and its derivatives represent a versatile scaffold for the development of novel antagonists targeting various G-protein coupled receptors (GPCRs). This heterocyclic motif is a key structural component in several clinically significant therapeutic agents. Notably, derivatives have shown significant antagonist activity at adrenergic and serotonin receptors, making them promising candidates for the treatment of conditions such as hypertension, benign prostatic hyperplasia, and depression.[1][2] This document provides a detailed overview of the application of this scaffold in drug discovery, including synthesis protocols, pharmacological data, and relevant signaling pathways.

Synthetic Applications

The this compound core is a valuable starting material for the synthesis of a diverse library of compounds. The carboxylic acid moiety provides a convenient handle for derivatization, allowing for the introduction of various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

General Synthesis of 1,4-Benzodioxan-2-carboxamides

A common synthetic route involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with a desired amine to form the corresponding amide. This approach has been utilized to generate a wide array of derivatives for structure-activity relationship (SAR) studies.

Pharmacological Applications: Adrenergic and Serotonin Receptor Antagonism

Derivatives of this compound have been extensively explored as antagonists for both adrenergic and serotonin receptors. The specific substitutions on the benzodioxan ring system and the nature of the appended moieties dictate the affinity and selectivity for different receptor subtypes.

Adrenergic Receptor Antagonists

The 1,4-benzodioxan scaffold is a well-established pharmacophore for α-adrenergic receptor antagonists.[3][4][5] Modifications of this core have led to the discovery of potent and selective antagonists for α1 and α2 adrenoceptor subtypes. For instance, the antihypertensive drug doxazosin contains this key structural motif.[2][6] The rational design of antagonists based on this compound has been a fruitful area of research, leading to compounds with potential therapeutic applications in cardiovascular diseases and other conditions modulated by the adrenergic system.[3]

Serotonin Receptor Antagonists

In addition to adrenergic receptors, certain 1,4-benzodioxan derivatives exhibit affinity for serotonin (5-HT) receptors.[6] For example, some compounds have shown interactions with 5-HT1A receptors, suggesting their potential as anxiolytics or antidepressants. The development of dual-acting ligands that target both adrenergic and serotonergic pathways is an area of active investigation.

Quantitative Data Summary

The following table summarizes the pharmacological data for representative antagonists derived from the this compound scaffold. Note: The following data is illustrative and based on typical findings in the literature. Specific values would be dependent on the exact chemical structures.

Compound IDTarget ReceptorAssay TypeAffinity (Ki, nM)Functional Activity (IC50/EC50, nM)Selectivity Profile
BD-A1 α1-AdrenoceptorRadioligand Binding5.215.8 (Antagonist)>100-fold vs α2
BD-A2 α2-AdrenoceptorRadioligand Binding1.88.3 (Antagonist)>200-fold vs α1
BD-S1A 5-HT1A ReceptorRadioligand Binding12.545.1 (Antagonist)Selective vs 5-HT2A

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxan-2-carboxamide Derivatives

Objective: To synthesize a library of 1,4-benzodioxan-2-carboxamide derivatives for pharmacological screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of novel 1,4-benzodioxan derivatives for α1 and α2 adrenergic receptors.

Materials:

  • Cell membranes expressing the target human adrenergic receptor subtype (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2)

  • Test compounds (1,4-benzodioxan derivatives) at various concentrations

  • Non-specific binding control (e.g., Phentolamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and the radioligand at a concentration near its Kd.

  • Add the test compounds at a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of a non-labeled antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Workflows

The following diagrams illustrate the general signaling pathway for α1-adrenergic receptor antagonism and a typical workflow for the discovery of novel antagonists.

G cluster_0 α1-Adrenergic Receptor Signaling Ligand Norepinephrine Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Antagonist 1,4-Benzodioxan Antagonist Antagonist->Receptor Blocks

Caption: α1-Adrenergic Receptor Signaling Pathway and Point of Antagonism.

G Drug Discovery Workflow cluster_0 Start Scaffold Selection (this compound) Synthesis Synthesis of Derivative Library Start->Synthesis Screening Primary Screening (Binding Assays) Synthesis->Screening Functional Functional Assays (Antagonist Activity) Screening->Functional SAR Structure-Activity Relationship (SAR) Studies Functional->SAR SAR->Synthesis Iterative Design Optimization Lead Optimization SAR->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: Workflow for Novel Antagonist Discovery.

References

Application Note and Protocol: Fischer Esterification of 1,4-Benzodioxane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxane derivatives are significant scaffolds in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] The carboxylic acid functional group at the 6-position of the benzodioxane ring system serves as a key handle for further molecular modifications, such as amidation or esterification, to explore structure-activity relationships (SAR) in drug discovery programs.[2][3][4]

This application note provides a detailed experimental procedure for the Fischer esterification of 1,4-benzodioxane-6-carboxylic acid. The Fischer esterification is a classic and widely used acid-catalyzed reaction to convert carboxylic acids and alcohols into esters.[5][6][7] This protocol is designed to be a representative method, adaptable for the synthesis of various alkyl esters of 1,4-benzodioxane-6-carboxylic acid, which can be valuable intermediates in the development of novel therapeutic agents.

Principle of the Reaction

The Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][7][8] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used as the solvent, and the reaction is typically heated to reflux.[6][8][9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester.[5][6]

Experimental Protocol: Synthesis of Ethyl 1,4-Benzodioxane-6-carboxylate

This protocol details the synthesis of ethyl 1,4-benzodioxane-6-carboxylate as a representative example.

Materials:

  • 1,4-Benzodioxane-6-carboxylic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-benzodioxane-6-carboxylic acid in an excess of anhydrous ethanol. A typical ratio would be approximately 20-40 mL of ethanol per gram of carboxylic acid.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 mL per 10 mmol of carboxylic acid).[8] The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (approximately 78 °C). Allow the reaction to proceed under reflux for 2-4 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).

    • Combine the organic layers.

  • Neutralization: Wash the combined organic extracts sequentially with:

    • Deionized water.

    • Saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper). Be cautious of gas evolution (CO₂) during this step.

    • Brine solution to remove excess water.[8]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[8]

  • Purification: The crude ethyl 1,4-benzodioxane-6-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for a representative Fischer esterification of 1,4-benzodioxane-6-carboxylic acid.

ParameterValue
Reactants
1,4-Benzodioxane-6-carboxylic acid5.0 g (27.75 mmol)
Anhydrous Ethanol150 mL
Concentrated H₂SO₄1.0 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time3 hours
Product
Product NameEthyl 1,4-benzodioxane-6-carboxylate
Theoretical Yield5.77 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)
Appearance(e.g., White solid, colorless oil)
Purity (e.g., by HPLC or NMR)>95% (Target)

Experimental Workflow

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification_analysis Purification & Analysis reagents Weigh 1,4-Benzodioxane-6-carboxylic acid Measure anhydrous ethanol setup Assemble reflux apparatus dissolve Dissolve carboxylic acid in ethanol add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Heat to reflux for 2-4 hours add_catalyst->reflux cool Cool to room temperature reflux->cool Reaction complete quench Pour into ice-water cool->quench extract Extract with ethyl acetate quench->extract wash_neutralize Wash with NaHCO₃ (aq) and brine extract->wash_neutralize dry Dry organic layer (e.g., MgSO₄) wash_neutralize->dry evaporate Concentrate via rotary evaporation dry->evaporate purify Purify crude product (Column chromatography or recrystallization) evaporate->purify Crude Product analyze Characterize pure product (NMR, IR, MS) purify->analyze Pure Product

Caption: Workflow for the Fischer esterification of 1,4-benzodioxane-6-carboxylic acid.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Perform the reaction in a well-ventilated area or a fume hood.

  • The use of a heating mantle should be monitored to avoid overheating.

  • Be cautious during the neutralization step with sodium bicarbonate, as it can cause frothing due to the evolution of carbon dioxide gas.

References

Application Notes and Protocols for the Crystallization-Based Resolution of Enantiomerically Pure 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxan-2-carboxylic acid is a pivotal chiral building block in the synthesis of various therapeutic agents.[1][2] The stereochemistry at the C2 position is often crucial for pharmacological activity, making the efficient separation of its enantiomers a critical step in drug development. This document provides detailed application notes and protocols for the primary crystallization-based techniques to obtain enantiomerically pure (R)- and (S)-1,4-benzodioxan-2-carboxylic acid. The methodologies covered include diastereoselective crystallization with chiral amines, resolution via diastereomeric amides, and enzymatic kinetic resolution.

Crystallization Strategies Overview

The resolution of racemic this compound can be effectively achieved through several crystallization-based methods. The choice of method may depend on factors such as desired enantiomer, scalability, and available reagents.

G cluster_0 Resolution Strategies cluster_1 Intermediate Products cluster_2 Final Products racemic_acid Racemic (±)-1,4-Benzodioxan- 2-carboxylic Acid diastereomeric_salt Diastereoselective Crystallization (Chiral Amines) racemic_acid->diastereomeric_salt diastereomeric_amide Resolution via Diastereomeric Amides (Chiral Amines) racemic_acid->diastereomeric_amide enzymatic Enzymatic Kinetic Resolution (Lipase) racemic_acid->enzymatic (as ester) salts Diastereomeric Salts (Less Soluble vs. More Soluble) diastereomeric_salt->salts Fractional Crystallization amides Diastereomeric Amides (Less Soluble vs. More Soluble) diastereomeric_amide->amides Precipitation/ Chromatography ester_acid (S)-Ester + (R)-Acid enzymatic->ester_acid Selective Hydrolysis enantiopure_acids_salt Enantiopure (R)- and (S)-Acids salts->enantiopure_acids_salt Acidification enantiopure_acids_amide Enantiopure (R)- and (S)-Acids amides->enantiopure_acids_amide Hydrolysis enantiopure_acids_enzymatic Enantiopure (R)- and (S)-Acids ester_acid->enantiopure_acids_enzymatic Hydrolysis & Purification

Caption: Logical workflow for the resolution of racemic this compound.

Method 1: Diastereoselective Crystallization with Chiral Amines

This method relies on the formation of diastereomeric salts between the racemic carboxylic acid and a chiral amine. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. Para-substituted 1-phenylethylamines have been shown to be highly effective resolving agents.[1][2]

Quantitative Data Summary
Resolving AgentSolventLess Soluble DiastereomerMore Soluble DiastereomerEnantiomeric Excess (e.e.)Reference
(S)-1-(p-nitrophenyl)ethylamineMethanol/EthanolSalt of (S)-acidSalt of (R)-acid98-99%[1]
(S)-1-(p-methylphenyl)ethylamineMethanol/EthanolSalt of (S)-acidSalt of (R)-acid98-99%[1]
Experimental Protocol

Materials:

  • Racemic (±)-1,4-benzodioxan-2-carboxylic acid

  • (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve racemic this compound in methanol or ethanol.

    • Add an equimolar amount of the chiral amine (e.g., (S)-1-(p-nitrophenyl)ethylamine).

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • A key feature for optimizing resolution is the addition of a specific quantity of water at a specific temperature to the reaction mixture.[1] This step may require optimization for scale and specific solvent system.

    • The less soluble diastereomeric salt will precipitate out of the solution.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Isolation of the Enantiomer:

    • Suspend the collected diastereomeric salt in water and add ethyl acetate.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Other Enantiomer:

    • The more soluble diastereomer remains in the filtrate from step 2.

    • Concentrate the filtrate and repeat the acidification and extraction procedure as in step 3 to recover the other enantiomer.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the obtained acid should be determined by chiral High-Performance Liquid Chromatography (HPLC).[3]

Method 2: Resolution via Diastereomeric Amides

This strategy involves the covalent derivatization of the racemic acid with a chiral amine to form diastereomeric amides. These amides can be separated based on their differential solubility and fusibility, followed by hydrolysis to regenerate the enantiopure acids.[1][4]

Quantitative Data Summary
DiastereomerSeparation MethodRecoveryDiastereomeric Excess (d.e.)Reference
Less Soluble AmidePrecipitation95%>98%[1][4]
More Soluble AmideChromatographic Purification80%>99%[1]
Experimental Protocol

Materials:

  • Racemic (±)-1,4-benzodioxan-2-carboxylic acid

  • (S)-1-phenylethylamine

  • Thionyl chloride or other coupling agents (e.g., CDI)

  • Dichloromethane (DCM)

  • Triethylamine

  • Hydrochloric acid (aqueous)

  • Sodium bicarbonate (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Amide Formation:

    • Convert the racemic carboxylic acid to its acid chloride by reacting with thionyl chloride in DCM, or activate with a coupling agent.

    • In a separate flask, dissolve (S)-1-phenylethylamine and triethylamine in DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous HCl, aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Separation of Diastereomeric Amides:

    • The less soluble diastereomeric amide can be precipitated from a suitable solvent system. This may require screening of solvents to find optimal conditions.

    • The more soluble diastereomer can be purified from the mother liquor by flash chromatography on silica gel.[1]

  • Hydrolysis of Amides:

    • The separated diastereomeric amides are hydrolyzed to yield the enantiopure carboxylic acids and recover the chiral amine.[1][4] This is typically achieved by refluxing with a strong acid (e.g., 6 M HCl) or a suitable base.

    • After hydrolysis, perform an acidic work-up and extraction with an organic solvent as described in Method 1, step 3.

G start Racemic Acid + Chiral Amine amide_formation Amide Formation start->amide_formation diastereomers Mixture of Diastereomeric Amides amide_formation->diastereomers separation Separation (Precipitation/ Chromatography) diastereomers->separation less_soluble Less Soluble Amide separation->less_soluble more_soluble More Soluble Amide separation->more_soluble hydrolysis1 Hydrolysis less_soluble->hydrolysis1 hydrolysis2 Hydrolysis more_soluble->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 amine_recovery1 Chiral Amine Recovery hydrolysis1->amine_recovery1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2 amine_recovery2 Chiral Amine Recovery hydrolysis2->amine_recovery2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chiral 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral 1,4-benzodioxane derivatives. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed experimental data to navigate the common challenges encountered in this specialized area of asymmetric synthesis.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of chiral 1,4-benzodioxane derivatives, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My enantioselectivity (low ee% or er) is poor. What are the common causes and how can I improve it?

A1: Low enantioselectivity is a frequent challenge. The root cause often lies in the catalyst system, reaction conditions, or reagent purity. Consider the following troubleshooting steps:

  • Suboptimal Catalyst System: The choice of chiral ligand and metal precursor is critical. The catalyst may not be providing a sufficiently defined chiral environment for the substrate.

    • Solution: Screen a variety of chiral catalysts, including different ligand classes (e.g., organocatalysts, transition metal complexes).[1] For the asymmetric hydrogenation of 1,4-benzodioxines, catalyst systems like [Ir(cod)Cl]₂ with a BIDIME-dimer ligand have shown excellent enantioselectivities (up to 99:1 er).[2][3]

  • Incorrect Reaction Temperature: Temperature can significantly influence the energy difference between the diastereomeric transition states.

    • Solution: Systematically vary the reaction temperature. Lowering the temperature often enhances enantioselectivity, although it may decrease the reaction rate.[1] For enzymatic resolutions, the optimal temperature must be determined empirically; for an engineered Candida antarctica lipase B, 30 °C was found to be optimal.[4]

  • Inappropriate Solvent: The solvent's polarity and coordinating ability can affect the conformation of the catalyst-substrate complex.[1]

    • Solution: Screen a range of high-purity, dry solvents with different properties. For enzymatic resolutions, the addition of a co-solvent like n-butanol can dramatically improve results.[4]

  • Presence of Impurities: Trace amounts of water or other impurities in reagents or solvents can deactivate the catalyst or alter its selectivity.[1][5]

    • Solution: Ensure all reagents and solvents are rigorously dried and purified. Perform reactions under a strictly inert atmosphere (e.g., nitrogen or argon).[1][5]

Q2: My reaction yield is consistently low. What factors could be responsible?

A2: Low yields can stem from competing side reactions, steric hindrance, or incomplete reactions.

  • Side Reactions: In classic routes like the Williamson ether synthesis for forming the dioxane ring, the alkoxide base can promote E2 elimination, especially with secondary or tertiary alkyl halides, to form an alkene byproduct.[6][7]

    • Solution: When possible, design the synthesis so that the alkylating agent is a primary halide and the alkoxide is less sterically hindered.[6][7] Lowering the reaction temperature can also favor the desired SN2 substitution over elimination.[7]

  • High Catalyst Loading in Precursor Synthesis: The synthesis of the 1,4-benzodioxine precursors via Ring Closing Metathesis (RCM) can be problematic and require high catalyst loadings (e.g., 5–8 mol% of Grubbs' second-generation catalyst), which can hinder the practicality and overall yield of the route.[2][8]

    • Solution: Employing more efficient catalysts, such as a nitro-Grela catalyst, can allow for the use of ppm-level catalyst loadings, making the process more atom-economical.[2][3]

  • Poor Substrate Solubility or Reactivity: The substrate may not be fully soluble in the chosen solvent, or it may be electronically or sterically unsuited for the catalytic system.

    • Solution: Select a solvent where all reactants are fully soluble at the reaction temperature.[1] If necessary, modify the substrate by changing protecting groups or other functional groups to improve reactivity.[1]

Q3: I am observing racemization of my chiral product. Why is this happening and how can I prevent it?

A3: Racemization is a critical issue, particularly for 2-substituted-1,4-benzodioxanes, as the stereocenter can be sensitive to reaction conditions.[9]

  • Cause: The primary cause of racemization is often exposure to basic conditions, which can deprotonate the chiral center and lead to a loss of enantiomeric purity.[9]

    • Solution: Carefully evaluate all synthetic steps, especially workup and purification procedures, to avoid prolonged exposure to bases. If a basic step is unavoidable, use milder bases, lower temperatures, and shorter reaction times. It is mandatory to develop a reliable chiral HPLC method to monitor the enantiomeric excess throughout the synthetic sequence to identify the exact step where racemization occurs.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and effective strategies for synthesizing chiral 1,4-benzodioxanes?

A1: Several modern strategies have proven effective:

  • Asymmetric Hydrogenation: This is a powerful method involving the enantioselective reduction of a prochiral 1,4-benzodioxine precursor. Iridium-based catalysts with chiral ligands have been used to achieve excellent enantioselectivities for a wide range of 2-substituted products.[2][3]

  • Enzymatic Kinetic Resolution: This approach uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.[10] Engineered enzymes like Candida antarctica lipase B (CALB) have been developed for the efficient kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl esters.[4]

  • Palladium-Catalyzed Asymmetric Reactions: Methods like intramolecular O-arylative coupling and alkene aryloxyarylation reactions, catalyzed by palladium complexes with chiral ligands, provide a route to form the chiral heterocyclic core with high enantioselectivity.[4][11]

Q2: How should I determine the enantiomeric excess (ee) of my product?

A2: The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard techniques. The enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas gives a precise measurement of the ee.[3][9][12]

  • NMR Spectroscopy: This method requires the use of a chiral auxiliary. A chiral derivatizing agent (CDA) can be used to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum. Alternatively, a chiral solvating agent (CSA) can be used to form transient diastereomeric complexes that also result in separate NMR signals for each enantiomer.[12][13][14]

Q3: Can I use the Williamson ether synthesis to construct the 1,4-benzodioxane ring?

A3: Yes, the Williamson ether synthesis is a fundamental reaction for forming ethers and can be used.[6] It typically involves reacting a catechol derivative (as the nucleophile) with a chiral dielectrophile. However, this method faces challenges. The reaction follows an SN2 mechanism, so it is prone to competing E2 elimination reactions, especially if sterically hindered substrates are used.[6][7][15] Furthermore, controlling the regioselectivity and avoiding the formation of polymeric byproducts can be difficult. While viable, modern catalytic asymmetric methods often provide higher enantioselectivity and better control.

Section 3: Experimental Protocols & Data

Data Presentation: Performance of Ir-Catalyzed Asymmetric Hydrogenation

The following table summarizes the performance of an Iridium/[BIDIME-dimer] catalyst system in the asymmetric hydrogenation of various 2-substituted 1,4-benzodioxines. This data highlights the versatility and high enantioselectivity of the method.

Substrate (Substituent at C2)Isolated Yield (%)Enantiomeric Ratio (er)
Cyclopropyl95%94:6
Phenyl>99%98:2
4-Fluorophenyl98%98:2
2-Thienyl97%>99:1
Pyrazole95%98:2
Isoxazole96%>99:1
3-Pyridyl98%>99:1
Pyrimidine96%>99:1
(Data synthesized from information presented in Chong et al., 2019.[2][3])
Experimental Protocols

Protocol 1: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines

This protocol is adapted from the conditions reported by Chong et al.[3]

  • Reagent Preparation: In a glovebox, add the 2-substituted 1,4-benzodioxine substrate (0.2 mmol, 1.0 equiv), [Ir(cod)Cl]₂ (0.002 mmol, 0.01 equiv), and the chiral ligand (R,R,R,R)-BIDIME-dimer (0.006 mmol, 0.03 equiv) to a glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed THF (0.3 mL) and MeOH (0.3 mL) to the vial, followed by acetic acid (AcOH, 8 mmol, 40 equiv).

  • Reaction Setup: Seal the vial and transfer it to a high-pressure autoclave.

  • Hydrogenation: Purge the autoclave with H₂ gas three times. Pressurize the autoclave to 600 psi with H₂.

  • Reaction Execution: Stir the reaction mixture at 50 °C for 24 hours.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,4-benzodioxane.

  • Analysis: Determine the enantiomeric ratio by chiral HPLC or SFC analysis.[3]

Section 4: Visual Guides

Diagrams of Workflows and Logical Relationships

Troubleshooting_Low_Enantioselectivity Start Problem: Low Enantioselectivity (ee%) Cause1 Suboptimal Catalyst System Start->Cause1 Cause2 Incorrect Reaction Temperature Start->Cause2 Cause3 Inappropriate Solvent Start->Cause3 Cause4 Reagent/Solvent Impurities Start->Cause4 Sol1 Screen different chiral ligands and metal precursors. Cause1->Sol1 Action Sol2 Systematically vary temperature. (Lower temp often improves ee%) Cause2->Sol2 Action Sol3 Screen a range of dry solvents with varying polarities. Cause3->Sol3 Action Sol4 Ensure all reagents are pure/dry. Run under inert atmosphere. Cause4->Sol4 Action Outcome Improved Enantioselectivity Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: A troubleshooting workflow for diagnosing and solving low enantioselectivity.

Synthetic_Pathway Start Catechol Derivative + Alkene Step1_reagents Ring Closing Metathesis (RCM) Catalyst: nitro-Grela Start->Step1_reagents Intermediate Prochiral 1,4-Benzodioxine Step1_reagents->Intermediate Step2_reagents Asymmetric Hydrogenation Catalyst: [Ir(cod)Cl]₂ / Chiral Ligand H₂, 600 psi Intermediate->Step2_reagents Product Chiral 1,4-Benzodioxane Step2_reagents->Product

Caption: A modern synthetic pathway to chiral 1,4-benzodioxanes.

References

"preventing racemization during 1,4-Benzodioxan-2-carboxylic acid reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions involving 1,4-Benzodioxan-2-carboxylic acid.

Troubleshooting Guides

Issue: Significant loss of enantiomeric purity during amide coupling reactions.

Root Cause Analysis and Solutions:

The primary causes of racemization during amide coupling are the formation of a planar enolate intermediate under basic conditions or the formation of an oxazolone intermediate, which is susceptible to deprotonation at the chiral center. The choice of coupling reagent, base, solvent, and reaction temperature significantly influences the extent of racemization.

Recommended Actions:

  • Coupling Reagent Selection: The choice of coupling reagent is critical in suppressing racemization.

    • Avoid: Using carbodiimides like DCC or EDC without additives, as they are known to cause significant racemization. The use of 1,1'-Carbonyldiimidazole (CDI) has also been shown to cause partial racemization of this compound.[1]

    • Recommended: Employ coupling reagents known to minimize racemization. Phosphonium-based (e.g., PyBOP) and aminium/uronium-based (e.g., HATU, HBTU) reagents are generally preferred. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to suppress racemization. Ynamide-based coupling reagents have been reported to be particularly effective in preventing racemization during the activation of chiral carboxylic acids.

  • Base Selection: The basicity and steric hindrance of the base used can impact the rate of racemization.

    • Avoid: Strong, non-hindered bases that can readily deprotonate the α-proton of the activated carboxylic acid or the oxazolone intermediate.

    • Recommended: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum necessary amount of base.

  • Solvent Selection: The polarity of the solvent can influence the stability of intermediates that lead to racemization.

    • Recommended: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) are generally suitable. It is advisable to screen different aprotic solvents to find the optimal conditions for a specific reaction.

  • Temperature Control: Higher temperatures can accelerate the rate of racemization.

    • Recommended: Perform the reaction at a low temperature, typically between 0 °C and room temperature. If the reaction is sluggish, a slight increase in temperature should be done cautiously while monitoring the enantiomeric purity.

Issue: Racemization observed during esterification reactions.

Root Cause Analysis and Solutions:

Esterification reactions, particularly under harsh acidic or basic conditions, can lead to racemization.

Recommended Actions:

  • Milder Esterification Methods:

    • Avoid: Strongly acidic conditions (e.g., Fischer esterification with strong acids and high temperatures) or strongly basic conditions that can promote enolization.

    • Recommended:

      • Mitsunobu Reaction: This reaction proceeds under mild, neutral conditions and is known to cause minimal racemization.

      • Alkyl Halide with a Mild Base: Use an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a mild, non-nucleophilic base like potassium carbonate or cesium carbonate.

      • Coupling Reagent-Mediated Esterification: Employ coupling reagents like DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). While effective, care must be taken as DMAP can sometimes promote racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during amide coupling?

A1: The primary mechanism involves the formation of an oxazolone intermediate. The activated carboxylic acid can cyclize to form an oxazolone, which has an acidic proton at the chiral center (the former α-proton of the carboxylic acid). A base present in the reaction mixture can abstract this proton, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.

Q2: How can I accurately determine the enantiomeric purity of my this compound derivative?

A2: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used. The mobile phase often consists of a mixture of n-hexane and isopropanol, sometimes with an acidic modifier like formic acid.[1]

Q3: Are there any coupling reagents that are considered "racemization-free"?

A3: While no coupling reagent can be guaranteed to be completely "racemization-free" under all conditions, some are significantly better at suppressing racemization than others. Ynamide-based coupling reagents have been reported to show no detectable racemization in many cases.[2][3] Reagents like HATU and PyAOP are also known for their low racemization potential, especially when used correctly.

Q4: Can the work-up procedure cause racemization?

A4: Yes, the work-up procedure can be a source of racemization. Exposure to strong acids or bases during aqueous work-up can cause racemization of the final product. It is advisable to use mild acidic and basic solutions for extraction and to minimize the exposure time.

Q5: Is there a way to resolve racemic this compound if racemization does occur?

A5: Yes, several methods have been reported for the resolution of racemic this compound. These include:

  • Diastereomeric salt formation: Reacting the racemic acid with a chiral amine (e.g., (S)-1-phenylethylamine) to form diastereomeric salts that can be separated by crystallization.

  • Enzymatic kinetic resolution: Using a lipase to selectively esterify one enantiomer, allowing for the separation of the esterified and unreacted enantiomers.[4][5]

Data Presentation

Table 1: Influence of Reaction Conditions on the Enantiomeric Excess (e.e.) of a Weinreb Amide derived from (S)-1,4-Benzodioxan-2-carboxylic Acid using CDI

TrialActivating AgentActivation Time (h)Reaction Temperature (°C)Decrease in e.e. (%)
aCDI0.5011
bCDI1013
cCDI2018
dCDI0.5Room Temperature21
eCDI1Room Temperature27

Data adapted from a study on the synthesis of 2-substituted-1,4-benzodioxane derivatives.[1] This table illustrates that shorter activation times and lower temperatures can help to minimize the loss of enantiomeric purity when using CDI.

Experimental Protocols

Protocol 1: General Procedure for Racemization-Resistant Amide Coupling using HATU

  • Dissolution: Dissolve (S)-1,4-Benzodioxan-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl or saturated NH4Cl), a mild aqueous base (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric purity of the final product by chiral HPLC.

Mandatory Visualizations

Racemization_Mechanisms cluster_enolization Enolization Pathway (Base-Catalyzed) cluster_oxazolone Oxazolone Pathway (Amide Coupling) ChiralAcid Chiral Carboxylic Acid Derivative Enolate Planar Enolate (Achiral Intermediate) ChiralAcid->Enolate - H+ Base1 Base RacemicProduct1 Racemic Product Enolate->RacemicProduct1 + H+ ActivatedAcid Activated Carboxylic Acid Oxazolone Oxazolone Intermediate ActivatedAcid->Oxazolone Cyclization DeprotonatedOxazolone Planar Intermediate (Achiral) Oxazolone->DeprotonatedOxazolone - H+ Base2 Base RacemicProduct2 Racemic Product DeprotonatedOxazolone->RacemicProduct2 + H+

Caption: Mechanisms of racemization for chiral carboxylic acids.

Troubleshooting_Workflow Start Racemization Detected CheckReagent Review Coupling Reagent Start->CheckReagent CheckBase Evaluate Base CheckReagent->CheckBase Optimal UseMildReagent Use HATU, PyBOP, or Ynamide + Additive (HOBt, Oxyma) CheckReagent->UseMildReagent Non-optimal CheckTemp Assess Reaction Temperature CheckBase->CheckTemp Optimal UseHinderedBase Use DIPEA or NMM CheckBase->UseHinderedBase Non-optimal LowerTemp Run at 0°C to RT CheckTemp->LowerTemp Too High End Racemization Minimized CheckTemp->End Optimal UseMildReagent->CheckBase UseHinderedBase->CheckTemp LowerTemp->End

Caption: Troubleshooting workflow for preventing racemization.

References

Technical Support Center: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Benzodioxan-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthesis route involving the condensation of catechol with an appropriate three-carbon electrophile.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or no this compound. What are the potential causes and how can I rectify this?

  • Answer: Low to no yield is a common issue that can stem from several factors. Systematically troubleshooting these can help improve your outcome.

    • Moisture in Reaction: The presence of water can significantly hinder the reaction, as it can quench the base and react with the electrophile. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[1]

    • Inefficient Base: The choice and quality of the base are critical for the deprotonation of catechol. Anhydrous potassium carbonate is commonly used.[1] Ensure the base is finely powdered and dry. Consider using a stronger base like sodium hydride if incomplete deprotonation is suspected, although this may require more stringent anhydrous conditions.

    • Poor Quality of Reagents: The purity of catechol and the electrophile (e.g., ethyl 2,3-dibromopropionate) is crucial. Impurities in catechol can lead to side reactions, while the stability of the dibromo-ester is also important. Use freshly purified reagents whenever possible.

    • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both the desired SN2 reaction and potential side reactions. While the reaction is often run at the reflux temperature of the solvent, excessively high temperatures can promote decomposition and side reactions. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Side Reactions (Elimination): The reaction is a Williamson ether synthesis, which can be susceptible to E2 elimination, especially if there is steric hindrance.[2] While the typical electrophiles for this synthesis are less prone to this, it's a possibility to consider.

Issue 2: Formation of Significant Byproducts

  • Question: I have obtained my product, but the reaction mixture shows significant byproduct formation upon analysis (TLC, NMR). What are these byproducts and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Identifying and minimizing them is key to a successful synthesis.

    • Incomplete Reaction: Unreacted starting materials will appear as "byproducts." Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more base or extending the reaction time.

    • Polymerization: Catechol is susceptible to oxidation and polymerization, especially in the presence of base and trace metals. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Mono-alkylation Product: It is possible for only one of the hydroxyl groups of catechol to react, leading to a mono-alkylated intermediate that may not fully cyclize. Ensuring a slight excess of the base and adequate reaction time can help drive the reaction to completion.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final this compound. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the nature of the product and potential impurities.

    • Column Chromatography: Silica gel column chromatography is a widely used and effective method for purifying the crude product. A common eluent system is a mixture of hexane and ethyl acetate.[1]

    • Recrystallization: After column chromatography, or if the crude product is relatively pure, recrystallization can be employed to obtain highly pure material. Suitable solvents for recrystallization need to be determined empirically but mixtures of ethanol and water, or ethyl acetate and hexane are good starting points.

    • Acid-Base Extraction: Since the final product is a carboxylic acid, an acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most frequently cited method is the condensation of catechol with ethyl 2,3-dibromopropionate in a polar aprotic solvent like dry acetone, using a base such as anhydrous potassium carbonate. This is followed by the saponification (hydrolysis) of the resulting ester to yield the carboxylic acid.[1]

  • Q2: What is a typical yield for this synthesis?

    • A2: Reported yields are generally in the range of 70-80%. For instance, a yield of 76% has been documented for the synthesis starting from catechol and ethyl 2,3-dibromopropionate followed by saponification.[1]

  • Q3: Can Phase Transfer Catalysis (PTC) be used for this synthesis?

    • A3: Yes, phase transfer catalysis is a viable method for improving the synthesis of the 1,4-benzodioxan ring system.[3] PTC can enhance reaction rates and yields by facilitating the transfer of the catecholate anion from the solid or aqueous phase to the organic phase where the reaction with the electrophile occurs.[4][5][6]

  • Q4: Are there any enzymatic methods available for this synthesis?

    • A4: Yes, enzymatic resolution of the corresponding ester (e.g., ethyl 1,4-benzodioxan-2-carboxylate) can be used to obtain optically active this compound in good yield.[1] This is particularly important for the synthesis of chiral therapeutic agents.

  • Q5: How can I confirm the identity and purity of my final product?

    • A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

      • Melting Point: Compare the observed melting point with the literature value (e.g., 126-128 °C).[1]

      • FT-IR Spectroscopy: Look for characteristic peaks, including a broad O-H stretch for the carboxylic acid (around 3171 cm⁻¹), a C=O stretch for the acid (around 1718 cm⁻¹), and C-O stretches for the dioxane ring (around 1153 cm⁻¹).[1]

      • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the protons on the dioxane ring.[1]

      • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

Data Presentation

Table 1: Summary of a Typical Synthesis Protocol and Yield

ParameterValueReference
Starting MaterialsCatechol, Ethyl 2,3-dibromopropionate[1]
SolventDry Acetone[1]
BaseAnhydrous Potassium Carbonate[1]
IntermediateEthyl 1,4-Benzodioxan-2-carboxylate[1]
Final StepSaponification[1]
Reported Yield76%[1]
Melting Point126-128 °C[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation and Saponification

This protocol is based on a literature method.[1]

Step 1: Synthesis of Ethyl 1,4-Benzodioxan-2-carboxylate

  • To a stirred solution of catechol (1 equivalent) in dry acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux.

  • Slowly add a solution of ethyl 2,3-dibromopropionate (1.1 equivalents) in dry acetone to the refluxing mixture.

  • Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 1,4-benzodioxan-2-carboxylate.

Step 2: Saponification to this compound

  • Dissolve the crude ester from Step 1 in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 equivalents).

  • Stir the mixture at room temperature or gently heat for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms (pH ~2).

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purify the product by recrystallization or column chromatography if necessary.

Mandatory Visualization

Synthesis_Pathway Catechol Catechol Intermediate Ethyl 1,4-Benzodioxan-2-carboxylate Catechol->Intermediate Condensation Dibromoester Ethyl 2,3-dibromopropionate Dibromoester->Intermediate Base K₂CO₃ Base->Intermediate Solvent Dry Acetone Solvent->Intermediate Product This compound Intermediate->Product Saponification Saponification NaOH, H₂O Saponification->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Base Evaluate Base (Quality & Quantity) Check_Moisture->Check_Base No Solution_Moisture Dry Glassware & Solvents Check_Moisture->Solution_Moisture Yes Check_Reagents Assess Reagent Purity Check_Base->Check_Reagents No Solution_Base Use Fresh, Finely Powdered Base Check_Base->Solution_Base Yes Check_Temp Verify Reaction Temperature Check_Reagents->Check_Temp No Solution_Reagents Purify Starting Materials Check_Reagents->Solution_Reagents Yes Solution_Temp Optimize Temperature Check_Temp->Solution_Temp Yes End Improved Yield Check_Temp->End No Solution_Moisture->End Solution_Base->End Solution_Reagents->End Solution_Temp->End

Caption: Troubleshooting workflow for low yield synthesis.

References

"improving enantiomeric excess in enzymatic resolution of benzodioxane esters"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve enantiomeric excess (e.e.) in the enzymatic resolution of benzodioxane esters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of enzymatic kinetic resolution for benzodioxane esters?

A1: Enzymatic kinetic resolution is a technique that utilizes an enzyme, typically a lipase, as a chiral catalyst. The enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other.[1][2] For a racemic benzodioxane ester, this means the enzyme will preferentially hydrolyze or transesterify one enantiomer (e.g., the S-enantiomer) into a product (e.g., a carboxylic acid or a new ester), leaving the unreacted substrate enriched in the other enantiomer (e.g., the R-enantiomer).[3][4] This difference in reaction rates allows for the separation of the two enantiomers.

Q2: Which enzymes are most effective for resolving benzodioxane esters?

A2: Lipases are the most commonly used enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity.[5][6] Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely reported as a highly effective and selective catalyst for the resolution of benzodioxane derivatives and other chiral compounds.[7] Other lipases, such as those from Pseudomonas cepacia (PCL), Thermomyces lanuginosus (TLL), and Aspergillus niger, have also demonstrated high enantioselectivity.[5][8]

Q3: How does the reaction conversion level affect the enantiomeric excess (e.e.)?

A3: The enantiomeric excess of both the product and the unreacted substrate is directly dependent on the reaction's conversion level.

  • Product e.e. (e.e.p): The e.e. of the product is typically highest at lower conversion rates. As the reaction progresses past 50% conversion, the slower-reacting enantiomer begins to react more, which decreases the product's optical purity.

  • Substrate e.e. (e.e.s): The e.e. of the remaining, unreacted substrate is highest as the conversion approaches 50%. For an ideal kinetic resolution, the reaction should be stopped at or near 50% conversion to achieve a high e.e. for both the recovered substrate and the product.[1]

Q4: Can the reaction temperature be adjusted to improve enantioselectivity?

A4: Yes, temperature is a critical parameter. Lowering the reaction temperature often increases the enantioselectivity (E-value) of a lipase-catalyzed resolution, although it will also decrease the reaction rate.[9][10] It is essential to perform temperature optimization studies, for example between 15°C and 40°C, to find the best balance between reaction time and enantiomeric excess for your specific substrate.[1]

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses the common problem of achieving lower-than-expected enantiomeric excess during the enzymatic resolution of benzodioxane esters.

Problem: My enantiomeric excess (e.e.) is low for both the product and the unreacted starting material.

This issue can stem from several factors related to the enzyme, reaction medium, or overall process conditions. Follow this workflow to diagnose and resolve the problem.

Workflow for Troubleshooting Low Enantiomeric Excess

TroubleshootingWorkflow start Low e.e. Observed check_enzyme Step 1: Evaluate Enzyme Selectivity start->check_enzyme check_medium Step 2: Optimize Reaction Medium check_enzyme->check_medium If E-value is intrinsically low sol_enzyme Solution: - Screen different lipases (CALB, PCL, etc.). - Consider engineered/mutated enzymes. check_enzyme->sol_enzyme check_conditions Step 3: Adjust Reaction Conditions check_medium->check_conditions If solvent is suboptimal sol_medium Solution: - Screen various organic solvents (e.g., ethyl acetate, MTBE, hexane). - Optimize water content/activity. check_medium->sol_medium check_conversion Step 4: Verify Conversion Level check_conditions->check_conversion If conditions are not ideal sol_conditions Solution: - Optimize temperature (try lowering it). - For hydrolysis, optimize buffer pH. - Screen different acyl donors (for transesterification). check_conditions->sol_conditions sol_conversion Solution: - Monitor reaction over time. - Stop reaction near 50% conversion for optimal resolution. check_conversion->sol_conversion

Caption: Troubleshooting decision workflow for low e.e.

Detailed Troubleshooting Steps
Factor Potential Issue & Solution
1. Enzyme Selectivity Issue: The chosen enzyme may have a low intrinsic enantioselectivity (E-value) for your specific benzodioxane ester substrate. An E-value greater than 20 is generally required for a good resolution.[1] Solution:Screen Different Enzymes: Test a panel of commercially available lipases. Even enzymes from different species (e.g., Candida antarctica vs. Pseudomonas cepacia) can exhibit vastly different selectivities for the same substrate.[5] • Consider Enzyme Engineering: For advanced applications, using an engineered or mutated lipase can significantly improve enantioselectivity.[11]
2. Reaction Medium (Solvent) Issue: The solvent profoundly influences enzyme conformation, activity, and enantioselectivity. Polar organic solvents can strip essential water from the enzyme, reducing its activity, while non-polar solvents are generally preferred.[12] Solution:Solvent Screening: Test a range of hydrophobic organic solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), hexane, or toluene.[1] • Water Content Optimization: The water content in the organic solvent is a critical factor. Anhydrous conditions can render the enzyme inactive, while too much water can lead to aggregation and reduced activity. Add small, controlled amounts of water (e.g., 0.1% v/v) to activate the enzyme enantioselectively.[12][13]
3. Reaction Conditions Issue: Temperature, pH (in aqueous systems), and the choice of acyl donor (for transesterification) are not optimal. Solution:Optimize Temperature: Systematically vary the reaction temperature. Lowering the temperature often enhances enantioselectivity.[9] • Optimize Acyl Donor: If performing a transesterification, the acyl donor (e.g., ethyl acetate, vinyl acetate) can impact the E-value. Screen different acylating agents to find the most effective one.[1]
4. Reaction Conversion Issue: The reaction was allowed to proceed for too long or was stopped too early. The enantiomeric excess of the product and substrate are functions of conversion.[1] Solution:Time Course Study: Set up a reaction and withdraw aliquots at regular intervals (e.g., 1, 4, 8, 12, 24 hours). Analyze the e.e. and conversion for each time point. • Stop at ~50% Conversion: For the best separation of both enantiomers (product and remaining substrate), aim to stop the reaction when it is as close to 50% conversion as possible.

Data Presentation

Table 1: Effect of Solvent on the Enantioselectivity of CALB

This table summarizes the impact of different organic solvents on the kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid catalyzed by Candida antarctica lipase B (CALB).

SolventConversion (%)e.e. of Product (%)Enantiomeric Ratio (E)
Ethyl Acetate52.392.7160
1,4-Dioxane45.185.248
MTBE30.770.118
Carbon Tetrachloride25.265.414
Data adapted from a study on the resolution of (±)this compound. Reaction conditions: CAL-B, 28°C.[1]
Table 2: Effect of Temperature on Enantioselectivity

This table shows how temperature affects the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using an engineered CALB mutant.

Temperature (°C)Conversion (%)e.e. of Substrate (%)Enantiomeric Ratio (E)
1540.592.1225
2548.295.5250
3050.197.0278
4053.594.3210
Data adapted from a study using an engineered CALB mutant with 20% n-butanol as a cosolvent.[13]

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol provides a general starting point for the transesterification of a racemic benzodioxane ester. Optimization of each parameter is recommended.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep1 1. Add racemic ester and solvent to vial prep2 2. Add acyl donor (e.g., vinyl acetate) prep1->prep2 prep3 3. Add immobilized lipase (e.g., CALB) prep2->prep3 react1 4. Seal vial and stir at controlled temperature prep3->react1 react2 5. Withdraw aliquots over time react1->react2 react3 6. Analyze by Chiral HPLC/GC for e.e. & conversion react2->react3 workup1 7. Stop reaction at ~50% conversion. Filter enzyme. react3->workup1 workup2 8. Remove solvent in vacuo workup1->workup2 workup3 9. Purify product and substrate via chromatography workup2->workup3

Caption: General experimental workflow for kinetic resolution.

Materials:

  • Racemic benzodioxane ester (substrate)

  • Immobilized lipase (e.g., Novozym 435 / CALB)

  • Anhydrous organic solvent (e.g., ethyl acetate, MTBE)

  • Acyl donor (e.g., vinyl acetate for transesterification)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Temperature-controlled shaker or water bath

  • Syringes and filters for sampling

  • Chiral HPLC or GC for analysis

Procedure:

  • Preparation: To a clean, dry 10 mL vial, add the racemic benzodioxane ester (e.g., 1 mmol).

  • Solvent Addition: Add the selected organic solvent (e.g., 4 mL). Stir briefly to dissolve the substrate.

  • Acyl Donor: Add the acyl donor (e.g., 2-3 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., 20-40 mg). The optimal enzyme loading should be determined experimentally.[3]

  • Reaction: Seal the vial tightly and place it in a shaker or on a stir plate at the desired temperature (e.g., 30°C).

  • Monitoring: Withdraw small aliquots (e.g., 10 µL) at set time points. Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica or a syringe filter and diluting with solvent. Analyze by chiral HPLC/GC to determine the conversion and the e.e. of the substrate and product.[14]

  • Workup: Once the reaction has reached the desired conversion (typically ~50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent, dried, and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted ester can be separated by standard column chromatography to yield the two enantiomerically enriched compounds.[14]

References

Technical Support Center: Lithiation of 1,4-Benzodioxin-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lithiation of 1,4-benzodioxin-2-carboxylic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the lithiation of 1,4-benzodioxin-2-carboxylic acid and subsequent electrophilic quench.

Issue 1: Low or no yield of the desired 3-substituted product, with recovery of starting material.

  • Question: My reaction has failed, and I have only recovered the starting 1,4-benzodioxin-2-carboxylic acid. What could be the cause?

  • Answer: This is a common issue that typically points to a problem with the lithiation (deprotonation) step. Several factors could be at play:

    • Inactive Organolithium Reagent: Organolithium reagents like LDA are highly sensitive to moisture and air. The use of a partially hydrolyzed or old reagent is a frequent cause of reaction failure. It is recommended to use a freshly prepared solution of LDA or titrate a commercial solution before use.

    • Insufficient Base: At least two equivalents of the organolithium base are required. The first equivalent deprotonates the acidic carboxylic acid proton, and the second is needed for the deprotonation at the C-3 position. Using less than two equivalents will result in incomplete or no lithiation at the desired position. A slight excess (e.g., 2.2 equivalents) is often recommended to account for any trace impurities that may consume the base.

    • Poor Solubility of the Starting Material: The starting carboxylic acid may have limited solubility in THF at -78 °C. If the substrate is not fully dissolved, the deprotonation will be inefficient. Ensure vigorous stirring and allow sufficient time for the substrate to dissolve as much as possible.

    • Presence of Water: Trace amounts of water in the solvent, glassware, or starting material will rapidly quench the organolithium reagent. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent must be anhydrous.

Issue 2: Formation of a mixture of products, including the desired product and other isomers.

  • Question: I have obtained a mixture of products, and NMR analysis suggests substitution at positions other than C-3. Why is my reaction not regioselective?

  • Answer: While the carboxylate group is a strong directing group for ortho-lithiation, other factors can influence the regioselectivity:

    • Presence of Other Directing Groups: If your 1,4-benzodioxin-2-carboxylic acid starting material has other substituents on the benzene ring, these may compete with the carboxylate group in directing the lithiation. The relative directing ability of different functional groups will determine the major product.

    • Alternative Lithiation Sites: In some heteroaromatic systems, there can be inherent reactivity at other positions. While lithiation at C-3 is reported for this substrate, lithiation at one of the benzene ring positions could be a minor competing pathway, especially if the reaction temperature is not well-controlled.

Issue 3: The reaction mixture turns dark or shows signs of decomposition.

  • Question: My reaction mixture has turned dark brown or black, and the work-up has yielded a complex mixture of unidentifiable products. What could have gone wrong?

  • Answer: Significant decomposition is often related to temperature control or the stability of the lithiated intermediate.

    • Elevated Temperatures: The lithiated intermediate of 1,4-benzodioxin-2-carboxylic acid is likely unstable at temperatures significantly above -78 °C. Allowing the reaction to warm up prematurely can lead to decomposition or side reactions. It is crucial to maintain a low temperature throughout the addition of the base and the electrophile.

    • Reaction with Solvent: While THF is a common solvent for lithiation reactions, strong bases can react with it, especially at higher temperatures. This is generally a slow process at -78 °C but can become significant if the reaction is left for an extended period or if the temperature rises.

Frequently Asked Questions (FAQs)

Q1: Why is LDA (Lithium diisopropylamide) used as the base instead of n-butyllithium (n-BuLi)?

A1: LDA is a strong, non-nucleophilic base. This is important because the starting material contains a carboxylic acid which, after deprotonation, forms a carboxylate. A more nucleophilic base like n-BuLi could potentially add to the carbonyl group, leading to unwanted side products. LDA's steric hindrance minimizes its nucleophilicity while retaining its high basicity, making it ideal for deprotonating the C-H bond.

Q2: Can I use a different electrophile other than ethyl chloroformate?

A2: Yes, in principle, the lithiated intermediate can be quenched with a variety of electrophiles. Common electrophiles used in such reactions include alkyl halides (e.g., methyl iodide), silyl halides (e.g., trimethylsilyl chloride), carbon dioxide (to form a dicarboxylic acid), and aldehydes or ketones. However, the reactivity and yield may vary depending on the electrophile used. It is advisable to consult the literature for similar reactions to determine the optimal conditions for your chosen electrophile.

Q3: How critical is the reaction temperature of -78 °C?

A3: Maintaining a low temperature is critical for the success of this reaction. At higher temperatures, the stability of the lithiated intermediate decreases, which can lead to decomposition or a loss of regioselectivity. A dry ice/acetone or dry ice/isopropanol bath is essential for maintaining the reaction at -78 °C.

Q4: What is the purpose of the ammonium chloride (NH₄Cl) quench?

A4: The saturated aqueous solution of ammonium chloride is used to neutralize any unreacted organolithium reagent and to protonate the lithium carboxylate, regenerating the carboxylic acid group in the final product. It provides a mildly acidic workup, which is generally preferable to using strong acids that might cause degradation of the product.

Data Presentation

The following table summarizes the expected yields for the desired reaction and potential side reactions based on general principles of ortho-lithiation.

Product/OutcomeReaction ConditionsExpected Yield
Desired Product (3-substituted) 2.2 eq. LDA, -78 °C, anhydrous THF, followed by electrophilic quench.> 70%
Starting Material (unreacted) Inactive or insufficient base, presence of moisture, poor substrate solubility.Variable
Mixture of Isomers Presence of competing directing groups on the aromatic ring.Variable
Decomposition Products Reaction temperature allowed to rise significantly above -78 °C.Variable

Experimental Protocols

Key Experiment: Lithiation of 1,4-Benzodioxin-2-carboxylic Acid and Quenching with an Electrophile (e.g., Ethyl Chloroformate) [1][2]

Materials:

  • 1,4-Benzodioxin-2-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., Ethyl Chloroformate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add 1,4-benzodioxin-2-carboxylic acid to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous THF to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2 M solution of LDA (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • Stir the resulting solution at -78 °C for 4 hours.

  • Add the electrophile (e.g., ethyl chloroformate, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 4 hours.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted 1,4-benzodioxin-2-carboxylic acid derivative.

Visualizations

Lithiation_Pathway cluster_main Main Reaction Pathway Start 1,4-Benzodioxin- 2-carboxylic Acid Step1 1. Deprotonation of COOH (1 eq. LDA, -78°C) Start->Step1 Intermediate1 Lithium Carboxylate Step1->Intermediate1 Step2 2. C-3 Lithiation (1.1 eq. LDA, -78°C) Intermediate1->Step2 Intermediate2 Dilithiated Intermediate Step2->Intermediate2 Step3 3. Electrophilic Quench (E+) Intermediate2->Step3 Product 3-Substituted Product Step3->Product

Caption: Desired reaction pathway for the lithiation of 1,4-benzodioxin-2-carboxylic acid.

Troubleshooting_Workflow Start Reaction Outcome? Success High Yield of Desired Product Start->Success Success Failure Low/No Yield Start->Failure Failure Mixture Mixture of Products Start->Mixture Impure Check_Base Check LDA activity/ concentration Failure->Check_Base Check_Stoichiometry Verify >2 eq. of LDA used Failure->Check_Stoichiometry Check_Conditions Ensure anhydrous conditions and low temperature Failure->Check_Conditions Check_Directing_Groups Analyze for competing directing groups Mixture->Check_Directing_Groups

Caption: A logical workflow for troubleshooting common issues in the lithiation reaction.

Side_Reactions cluster_outcomes Potential Outcomes Start 1,4-Benzodioxin- 2-carboxylic Acid + LDA Desired Desired C-3 Lithiation Start->Desired Incomplete Incomplete Reaction (Recovery of Starting Material) Start->Incomplete Inactive Base/ Moisture Wrong_Site Lithiation at Benzene Ring (Isomeric Products) Start->Wrong_Site Competing Directing Groups Decomposition Decomposition (Elevated Temperature) Start->Decomposition Temp > -78°C

Caption: Potential side reactions and undesirable outcomes in the lithiation process.

References

Technical Support Center: Purification of 1,4-Benzodioxan-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 1,4-benzodioxan-2-carboxylic acid and its analogs.

Troubleshooting Guides

Issue 1: Low Yield or Purity After Initial Synthesis

Symptom: The crude product shows multiple spots on TLC, and the overall yield is low.

Possible Causes & Solutions:

  • Incomplete reaction: Starting materials may still be present.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagents.

  • Side reactions: The formation of byproducts can complicate purification.

    • Solution: Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation. A preliminary work-up, such as an acid-base extraction, can help remove some impurities before chromatographic purification.

  • Degradation of the product: The target compound may be unstable under the reaction or work-up conditions.

    • Solution: Use milder reaction conditions if possible. Ensure that the work-up procedure is performed promptly and at a low temperature.

Issue 2: Difficulty with Crystallization

Symptom: The compound oils out or fails to precipitate from the chosen solvent system.

Possible Causes & Solutions:

  • Inappropriate solvent system: The solubility of the compound in the chosen solvent may be too high or too low.

    • Solution: Experiment with a range of solvent systems. For these carboxylic acids, common solvents for crystallization include ethyl acetate, hexane, dichloromethane, and methanol. A solvent/anti-solvent system (e.g., dissolving in a small amount of a good solvent like ethyl acetate and slowly adding a poor solvent like hexane) is often effective.

  • Presence of impurities: Impurities can inhibit crystal lattice formation.

    • Solution: First, attempt to purify the crude product by column chromatography to remove the bulk of impurities.[1][2] Then, proceed with crystallization.

  • Supersaturation issues: The solution may be too concentrated or cooled too quickly.

    • Solution: Try a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Issue 3: Ineffective Chromatographic Separation

Symptom: Poor separation of the desired product from impurities on a silica gel column.

Possible Causes & Solutions:

  • Incorrect mobile phase polarity: The eluent may be too polar or not polar enough.

    • Solution: Systematically test different solvent systems using TLC to find the optimal mobile phase for separation. A common starting point for this compound analogs is a mixture of hexane and ethyl acetate.[1] A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be very effective.[1][2]

  • Column overloading: Too much crude material has been loaded onto the column.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).

  • Co-elution of impurities: An impurity may have a similar polarity to the product.

    • Solution: Try a different chromatographic technique, such as reverse-phase chromatography, or a different stationary phase. Alternatively, derivatizing the carboxylic acid to its methyl ester can change its polarity and may facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound analogs?

A1: The most frequently employed purification methods are:

  • Column Chromatography: Typically performed on silica gel using a gradient elution of solvents like hexane and ethyl acetate.[1][2]

  • Crystallization: Used to obtain highly pure material after initial purification. The choice of solvent is critical and often requires empirical determination.

  • Trituration: This involves washing the crude solid with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.[2]

Q2: How can I separate enantiomers of a racemic this compound analog?

A2: Chiral resolution is a critical step for these compounds due to the stereocenter at the 2-position of the dioxan ring.[3] Common strategies include:

  • Diastereomeric Salt Crystallization: The racemic acid is reacted with a chiral amine (e.g., para-substituted 1-phenylethylamines) to form diastereomeric salts.[4] These salts have different solubilities, allowing for their separation by fractional crystallization.[4][5]

  • Enzymatic Resolution: Lipases can be used for the enantioselective hydrolysis of the corresponding methyl ester, allowing for the separation of one enantiomer as the acid while the other remains as the ester.[6]

  • Chiral HPLC: While often used for analysis of enantiomeric excess, preparative chiral HPLC can be used to separate small quantities of enantiomers.[3]

Q3: What are some typical impurities I might encounter?

A3: Based on common synthetic routes, potential impurities include:

  • Unreacted starting materials, such as gallic acid or substituted catechols.[2]

  • Reagents from previous steps, like 1,2-dibromoethane.[2]

  • Byproducts from esterification or hydrolysis steps.

  • Side-products from the cyclization reaction.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. For chiral analogs, chiral HPLC is essential to determine the enantiomeric excess (e.e.).[3][6]

  • Infrared Spectroscopy (IR): To identify key functional groups.[1]

Data and Protocols

Table 1: Comparison of Chromatographic Conditions
Compound TypeStationary PhaseMobile Phase (Elution)Reference
1,4-Benzodioxane-6-carboxylic acid amide analogsSilica GelGradient: Hexane followed by 20% to 35% EtOAc in Hexane[1]
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acidSilica GelGradient: 9/1 to 8/2 Dichloromethane/Methanol[7]
Experimental Protocol: Column Chromatography Purification

This protocol is a general guideline based on a reported purification of a this compound analog.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent, such as hexane, to elute non-polar impurities.[1]

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might start at 100% hexane and incrementally increase to a final concentration of 20-35% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Protocol: Chiral Resolution via Diastereomeric Amide Crystallization

This protocol is a conceptual summary of a method described for resolving 1,4-benzodioxane-2-carboxylic acid.[5]

  • Amide Formation: React the racemic this compound with a chiral amine (e.g., (S)-1-phenylethylamine) in the presence of a coupling agent to form a mixture of diastereomeric amides.

  • Fractional Crystallization:

    • Dissolve the diastereomeric amide mixture in a suitable hot solvent (e.g., ethanol or methanol).

    • Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.[5]

    • Filter the crystals and wash with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized diastereomer can be checked by chiral HPLC.

  • Hydrolysis: Hydrolyze the separated diastereomeric amide (e.g., by refluxing with aqueous HCl) to yield the enantiomerically pure this compound.[8]

  • Extraction: Extract the final product from the aqueous solution using an organic solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity & Identity Check Crude_Product Crude Product Column_Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Initial Cleanup Crystallization Crystallization Column_Chromatography->Crystallization Further Purification Purity_Analysis Purity Analysis (TLC, HPLC) Column_Chromatography->Purity_Analysis Monitor Fractions Structure_Confirmation Structure Confirmation (NMR, MS) Crystallization->Structure_Confirmation Purity_Analysis->Column_Chromatography Optimize Separation Final_Product Pure Product Structure_Confirmation->Final_Product

Caption: General purification workflow for this compound analogs.

Chiral_Resolution_Workflow cluster_resolution Chiral Resolution cluster_final_steps Final Steps Racemic_Acid Racemic Carboxylic Acid Diastereomeric_Salts Formation of Diastereomeric Salts (with Chiral Amine) Racemic_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Analysis Chiral HPLC Analysis Fractional_Crystallization->Analysis Check Purity Hydrolysis Hydrolysis of Separated Salts Separated_Salts->Hydrolysis Enantiopure_Acids Enantiopure Carboxylic Acids (R and S) Hydrolysis->Enantiopure_Acids Enantiopure_Acids->Analysis Confirm e.e.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

"impact of co-solvents on lipase-catalyzed hydrolysis of methyl 1,4-benzodioxan-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impact of co-solvents on the lipase-catalyzed hydrolysis of methyl 1,4-benzodioxan-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a co-solvent in the lipase-catalyzed hydrolysis of methyl 1,4-benzodioxan-2-carboxylate?

A1: Co-solvents are primarily used to enhance the solubility of the hydrophobic substrate, methyl 1,4-benzodioxan-2-carboxylate, in the aqueous reaction medium.[1][2] This increased solubility can lead to improved reaction rates and overall conversion. Additionally, the choice of co-solvent can significantly influence the enzyme's activity, stability, and enantioselectivity, making it a critical parameter for optimizing the kinetic resolution of the racemic substrate.[1][2][3]

Q2: Which lipases are commonly used for the hydrolysis of methyl 1,4-benzodioxan-2-carboxylate?

A2: Lipases from various microbial sources have been successfully employed. The most frequently cited include Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), and lipases from Arthrobacter sp.[1][3][4] Other lipases, such as those from Pseudomonas cepacia and Candida rugosa, have also been investigated.[1]

Q3: How does the choice of co-solvent affect the enantioselectivity of the reaction?

A3: The co-solvent can alter the three-dimensional structure of the lipase, which in turn can affect the accessibility of the active site to the two enantiomers of the substrate.[4] This can lead to significant changes in the enantiomeric excess (e.e.) of both the product (the carboxylic acid) and the unreacted substrate (the ester). For instance, in one study, using n-butanol as a co-solvent with an engineered Candida antarctica lipase B resulted in a high enantiomeric excess of the substrate (e.e.s 97%) and a high enantioselectivity value (E = 278).[4] In another study with Arthrobacter sp. lipase, switching the co-solvent from diisopropyl ether (DIPE) to n-butanol improved the enantiomeric excess of the (S)-carboxylic acid from 79% to >99%.[1]

Q4: What are the typical reaction conditions for this hydrolysis?

A4: Reaction conditions can vary depending on the specific lipase and co-solvent used. However, typical conditions often involve:

  • Temperature: 30°C.[4]

  • pH: A buffered aqueous solution, often a phosphate buffer (e.g., 0.1 M).[1]

  • Co-solvent concentration: Typically ranging from 10% to 40% (v/v).[1][5]

  • Agitation: Shaking or stirring to ensure proper mixing (e.g., 220 rpm).[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Enzyme Activity Inappropriate Co-solvent: Some organic solvents can denature or inactivate the lipase. Polar organic solvents, in particular, can sometimes lead to decreased activity.[2][5]- Screen a variety of co-solvents with different polarities (e.g., n-butanol, diisopropyl ether (DIPE), tert-butyl methyl ether (MTBE), dimethyl sulfoxide (DMSO)).- Start with a low co-solvent concentration and gradually increase it.
Sub-optimal Temperature or pH: Lipase activity is highly dependent on temperature and pH.- Optimize the reaction temperature. While 30°C is common, this may vary for different lipases.- Ensure the pH of the buffer is optimal for the chosen lipase.
Poor Substrate Solubility: Even with a co-solvent, the substrate may not be sufficiently dissolved.- Increase the co-solvent concentration, keeping in mind its potential inhibitory effects.- Test different co-solvents or co-solvent mixtures.
Low Enantioselectivity (low e.e. or E-value) Co-solvent Choice: The nature of the co-solvent directly impacts the enzyme's conformation and, consequently, its enantioselectivity.[4]- Experiment with different co-solvents. For example, n-butanol has been shown to be effective in improving enantioselectivity for this reaction.[1][4]- Vary the concentration of the co-solvent.
Reaction Time: The enantiomeric excess of the product and substrate changes as the reaction progresses.- Monitor the reaction over time to determine the optimal endpoint for achieving the desired e.e.- For kinetic resolutions, it is often necessary to stop the reaction before it reaches 50% conversion to obtain high e.e. for one of the enantiomers.
Inconsistent or Irreproducible Results Incomplete Dissolution of Substrate: If the substrate is not fully dissolved at the start of the reaction, the initial reaction rate may vary between experiments.- Ensure the substrate is completely dissolved in the co-solvent/buffer mixture before adding the enzyme.[4]
Enzyme Aggregation: The enzyme may aggregate in the reaction mixture, leading to inconsistent activity.- Ensure adequate agitation throughout the reaction.- Consider using an immobilized lipase preparation, which can improve stability and consistency.
Fluctuations in Temperature or pH: Small variations in these parameters can lead to significant differences in reaction outcomes.- Use a temperature-controlled shaker or water bath.- Prepare buffers carefully and verify the pH before use.

Data Presentation

Table 1: Impact of Different Co-solvents on the Hydrolysis of Methyl 1,4-Benzodioxan-2-Carboxylate Catalyzed by Arthrobacter sp. Lipase [1]

Co-solvent (20% v/v)Reaction Time (h)Conversion (%)e.e. of (S)-acid (%)e.e. of (R)-ester (%)E-value
Diisopropyl ether (DIPE)25579>9933
n-Butanol4->99--

Table 2: Influence of Co-solvent on the Hydrolysis of Methyl 1,4-Benzodioxan-2-Carboxylate Catalyzed by Engineered Candida antarctica Lipase B (CALB) Mutant A225F/T103A [4]

Co-solvent (20% v/v)Temperature (°C)e.e. of substrate (%)E-value
n-Butanol3097278

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Hydrolysis of (±)-Methyl 1,4-Benzodioxan-2-Carboxylate [4]

  • Substrate Preparation: Prepare a stock solution of (±)-methyl 1,4-benzodioxan-2-carboxylate in a suitable organic solvent (e.g., n-butanol).

  • Reaction Setup: In a reaction vessel (e.g., a 5 mL tube), combine the appropriate volume of phosphate buffer (e.g., 4 mL of PBS buffer) and the co-solvent (e.g., 1 mL of n-butanol).

  • Substrate Addition: Add a specific amount of the substrate solution to the reaction mixture (e.g., 5 µL of a 5 mg/mL solution).

  • Dissolution: Ensure the substrate is fully dissolved in the buffer/co-solvent mixture.

  • Enzyme Addition: Add the lipase (e.g., 1 mg of CALB mutant) to initiate the reaction.

  • Incubation: Place the reaction vessel in a shaker incubator at the desired temperature (e.g., 30°C) and agitation speed (e.g., 220 rpm) for a specified time (e.g., 1 hour or until the desired conversion is reached).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Analysis: Use a chiral HPLC column (e.g., Daicel CHIRALCEL OJ-H) to separate and quantify the enantiomers of the substrate and product. The mobile phase is typically a mixture of n-hexane and isopropanol.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Checks cluster_solutions1 Solubility & Condition Optimization cluster_solutions2 Enantioselectivity Enhancement cluster_end Outcome start Low Conversion or Enantioselectivity check_solubility Is the substrate fully dissolved? start->check_solubility check_conditions Are temperature and pH optimal? check_solubility->check_conditions Yes adjust_cosolvent Adjust co-solvent type or concentration check_solubility->adjust_cosolvent No optimize_temp_ph Optimize temperature and pH check_conditions->optimize_temp_ph screen_cosolvents Screen different co-solvents check_conditions->screen_cosolvents Yes adjust_cosolvent->check_conditions end_reassess Re-evaluate Enzyme/System adjust_cosolvent->end_reassess optimize_temp_ph->screen_cosolvents optimize_temp_ph->end_reassess time_course Perform a time-course experiment screen_cosolvents->time_course end_success Improved Performance time_course->end_success

Caption: Troubleshooting workflow for low conversion or enantioselectivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Dissolve prep_substrate->add_substrate prep_reaction Prepare Reaction Mixture (Buffer + Co-solvent) prep_reaction->add_substrate add_enzyme Add Lipase (Initiate) add_substrate->add_enzyme incubate Incubate (Temperature & Agitation) add_enzyme->incubate monitor Monitor Reaction (Aliquots) incubate->monitor hplc Chiral HPLC Analysis monitor->hplc results Determine Conversion & e.e. hplc->results

Caption: General experimental workflow for lipase-catalyzed hydrolysis.

References

"troubleshooting low yield in condensation reaction of catechol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catechol condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has a very low yield, and a lot of my starting catechol seems to be gone. What is the likely cause?

A: A common issue is the degradation of catechol, especially under neutral to mildly alkaline conditions (pH 7.0-8.0).[1][2] Catechol is prone to oxidation and polymerization, often resulting in the formation of dark-colored, insoluble materials, a process sometimes referred to as "browning".[1][2] This degradation can be accelerated by temperature and the presence of amine-containing molecules.[1][2]

Troubleshooting Steps:

  • Control pH: Ensure your reaction medium is not alkaline unless specifically required by the protocol. An acidic catalyst is often preferred.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Temperature Control: Avoid excessive heat, as it can accelerate decomposition.[2] Run test reactions at different temperatures to find the optimal balance between reaction rate and stability.

  • Purify Catechol: Use freshly purified catechol for your reaction. Impurities can catalyze decomposition.

Q2: My crude product is a complex mixture, and I'm having trouble isolating the desired compound. Why is this happening?

A: Condensation reactions involving two different carbonyl-reactive partners can lead to a mixture of products.[3] If you are reacting catechol with an aldehyde or ketone that has alpha-hydrogens (is enolizable), you are likely facing competing side reactions.

Common Side Reactions:

  • Self-Condensation of the Carbonyl Partner: The aldehyde or ketone can react with itself in a self-condensation reaction (an aldol condensation), competing directly with the desired reaction with catechol.[3][4] This is especially problematic if the carbonyl partner's self-reaction is fast.

  • Polymerization: As mentioned in Q1, catechol and the reaction products can polymerize, leading to intractable tars or "humins."[5]

Troubleshooting Steps:

  • Control Reagent Addition: Try slowly adding the enolizable carbonyl compound (the one with alpha-hydrogens) to a mixture of the catechol and the catalyst.[3] This keeps the concentration of the enolizable partner low, which minimizes its opportunity to react with itself.[3]

  • Use a Non-Enolizable Partner: The most effective strategy is to use an aldehyde or ketone that lacks alpha-hydrogens (e.g., benzaldehyde, formaldehyde).[3] This eliminates the possibility of self-condensation, simplifying the product mixture significantly.

  • Directed Aldol Strategy: For advanced control, consider a directed approach where you pre-form the enolate of one partner using a strong, non-nucleophilic base (like LDA) at low temperatures before adding the second reactant.[3]

Q3: The reaction seems to stall and never goes to completion, even after extended reaction times. What can I do?

A: Condensation reactions are often equilibrium processes that produce a small molecule, like water, as a byproduct.[6] If this water is not removed, the reaction can reach equilibrium before all starting materials are consumed, limiting the yield.[7]

Troubleshooting Steps:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product side.

  • Use a Dehydrating Agent: Incorporate a dehydrating agent or a catalyst that also absorbs water, such as acidic zeolites.[8]

  • Check Reagent Purity: Ensure your solvents and reagents are anhydrous (unless water is part of the reaction medium). Even small amounts of water can inhibit the reaction.[9]

Q4: How critical are reaction conditions like temperature and pH?

A: Temperature and pH are critical parameters that significantly influence reaction rate, product stability, and side reactions. While optimal conditions vary, data from related enzymatic studies on catechol derivatives show clear dependencies.

Data Summary: Factors Influencing Catechol Reactions

The following table summarizes the impact of key parameters on reactions involving catechol, based on findings from related enzymatic studies which can provide insights for chemical synthesis.

ParameterObservationImplication for Condensation ReactionCitation
pH Optimal activity for catechol oxidase is often found between pH 6.0 and 8.0.Reaction rate is highly pH-dependent. However, alkaline conditions can accelerate catechol degradation ("browning"). An acidic catalyst is often preferable to avoid this.[1][10][11]
Temperature Optimal temperatures for catechol oxidase activity range from 20°C to 40°C. Higher temperatures can lead to enzyme denaturation.Higher temperatures can increase the reaction rate but may also promote side reactions and decomposition of catechol and the product. The optimal temperature must be determined empirically.[10][11]
Catalyst Reactions can be catalyzed by acid or base. Acidic zeolites can act as catalysts and dehydrating agents.The choice of catalyst affects the reaction pathway and rate. Heterogeneous catalysts like zeolites can simplify purification and drive the reaction to completion.[6][8]

Experimental Protocols

General Protocol for Acid-Catalyzed Condensation of Catechol with a Non-Enolizable Aldehyde

This protocol provides a general methodology. Specific amounts, temperatures, and reaction times should be optimized for your specific substrates.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven.[9]

    • Set up a round-bottom flask with a magnetic stirrer, a condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene).

  • Reagent Addition:

    • To the flask, add catechol (1 equivalent), the non-enolizable aldehyde (e.g., benzaldehyde, 1.1 equivalents), and a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Reaction:

    • Heat the mixture to reflux.

    • Monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Follow the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate technique, such as recrystallization or column chromatography, to isolate the desired compound.[12][13]

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckCrude Analyze Crude Product (NMR, LC-MS) Start->CheckCrude ComplexMixture Complex Mixture of Products? CheckCrude->ComplexMixture UnreactedSM High Amount of Unreacted Starting Material? CheckCrude->UnreactedSM DarkPolymer Dark, Insoluble Polymer Formed? CheckCrude->DarkPolymer ComplexMixture->UnreactedSM No SideReactions Address Side Reactions: - Use non-enolizable carbonyl - Slow addition of enolizable partner ComplexMixture->SideReactions Yes UnreactedSM->DarkPolymer No Equilibrium Address Equilibrium: - Remove water (Dean-Stark) - Use dehydrating catalyst (Zeolites) UnreactedSM->Equilibrium Yes Degradation Prevent Degradation: - Run under inert gas (N2/Ar) - Control temperature - Use acidic conditions DarkPolymer->Degradation Yes

Caption: A logical workflow for diagnosing the cause of low reaction yield.

Simplified Reaction Pathway and Potential Side Reactions

ReactionPathways cluster_main Desired Reaction cluster_side Side Reactions Catechol {Catechol} Product {Desired Condensation Product} Catechol->Product + Carbonyl - H2O Degradation {Oxidation / Polymerization Products} Catechol->Degradation Oxidation / Heat / Wrong pH Carbonyl {Aldehyde / Ketone} Carbonyl->Product SelfCondensation {Self-Condensation Product} Carbonyl->SelfCondensation Self-Condensation (if enolizable)

Caption: The desired reaction pathway versus common competing side reactions.

References

Technical Support Center: Stability of the 1,4-Benzoxathiane Scaffold in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the 1,4-benzoxathiane scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments under acidic conditions.

Troubleshooting Guides

Issue 1: Unexpected Degradation of a 1,4-Benzoxathiane-Containing Compound in Acidic Media

  • Question: My compound, which contains a 1,4-benzoxathiane scaffold, is showing significant degradation during a reaction or analysis in an acidic solution. What could be the cause and how can I mitigate this?

  • Answer: The 1,4-benzoxathiane scaffold, while incorporated in various therapeutic agents, may exhibit instability under certain acidic conditions. The degradation could be influenced by several factors:

    • pH of the Medium: Lower pH values (i.e., stronger acids) can accelerate the degradation of the scaffold.

    • Temperature: Elevated temperatures in conjunction with acidic conditions can significantly increase the rate of degradation.

    • Presence of Other Functional Groups: The stability of the 1,4-benzoxathiane core can be influenced by the presence of other functional groups on the molecule.

    • Nature of the Acid: Some acids may act as catalysts for specific degradation pathways.

    Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, try to work at a less acidic pH.

    • Temperature Control: Perform your experiment at the lowest possible temperature that still allows for the desired reaction or analysis to proceed.

    • Acid Selection: Consider using a different acid to see if the degradation is specific to the one you are currently using.

    • Forced Degradation Study: Conduct a systematic forced degradation study to understand the degradation profile of your compound. This will help in identifying the conditions under which your compound is stable.

Issue 2: Formation of Unidentified Impurities During Synthesis or Purification in the Presence of Acid

  • Question: I am observing the formation of unknown impurities when using acidic conditions for the synthesis or purification of a 1,4-benzoxathiane derivative. How can I identify these impurities and prevent their formation?

  • Answer: The formation of impurities under acidic conditions could be due to the degradation of the 1,4-benzoxathiane scaffold. A related scaffold, 1,4-benzothiazine, is known to have low stability in acidic conditions, suggesting that 1,4-benzoxathiane might also be susceptible to degradation. Potential degradation pathways could involve the cleavage of the ether or thioether bond within the heterocyclic ring.

    Troubleshooting and Identification Steps:

    • Isolate and Characterize: Attempt to isolate the major impurities using chromatographic techniques (e.g., HPLC, flash chromatography). Characterize their structures using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand the degradation pathway.

    • Modify Reaction/Purification Conditions:

      • Reduce Acid Concentration: Use the minimum amount of acid required.

      • Shorter Reaction/Exposure Time: Minimize the time the compound is exposed to acidic conditions.

      • Alternative Methods: Explore non-acidic conditions for your synthesis or purification if possible. For example, consider using alternative catalysts or purification techniques like neutral alumina chromatography.

Frequently Asked Questions (FAQs)

  • Q1: Is the 1,4-benzoxathiane scaffold generally considered stable in acidic conditions?

    • A1: There is limited specific literature data on the stability of the unsubstituted 1,4-benzoxathiane scaffold across a wide range of acidic conditions. However, related heterocyclic systems, such as 1,4-benzothiazine, have been reported to exhibit instability in acidic media[1]. Therefore, it is prudent to assume that the 1,4-benzoxathiane scaffold may also be susceptible to degradation under acidic stress and to experimentally verify its stability for your specific application.

  • Q2: What are the likely degradation products of the 1,4-benzoxathiane scaffold in acid?

    • A2: While specific degradation products for this scaffold are not well-documented in the literature, a plausible degradation pathway involves the acid-catalyzed hydrolysis of the ether and/or thioether linkages. This could lead to ring-opening of the oxathiane ring.

  • Q3: How can I quantitatively assess the stability of my 1,4-benzoxathiane derivative?

    • A3: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound from its degradation products. A forced degradation study is essential for developing and validating such a method.

Data Presentation

Table 1: Illustrative Example of Forced Degradation Data for a Hypothetical 1,4-Benzoxathiane Derivative

Disclaimer: The following data is hypothetical and for illustrative purposes only, due to the lack of specific experimental data in the public domain for the 1,4-benzoxathiane scaffold.

Stress ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Major Degradation Product(s) (Hypothetical)
0.1 M HCl602415.2Ring-opened product
0.01 M HCl60243.5Ring-opened product
0.1 M H₂SO₄602412.8Ring-opened product
0.1 M HCl40245.1Ring-opened product
pH 4.0 Acetate Buffer6024< 1.0Not Detected

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Acid Hydrolysis)

  • Sample Preparation: Prepare a stock solution of your 1,4-benzoxathiane derivative in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • To separate vials, add an aliquot of the stock solution.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 0.01 M HCl, or a pH 4.0 buffer).

    • Prepare a control sample with the stock solution and an equal volume of water.

  • Incubation: Incubate the vials at a specific temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic samples with an appropriate base (e.g., 0.1 M NaOH) to a pH of approximately 7. Dilute the samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Mandatory Visualization

cluster_workflow Experimental Workflow for Stability Assessment Compound 1,4-Benzoxathiane Derivative Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Compound->Forced_Degradation Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->Method_Development Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Method_Development->Method_Validation Stability_Testing Long-Term & Accelerated Stability Testing Method_Validation->Stability_Testing Data_Analysis Data Analysis & Shelf-Life Determination Stability_Testing->Data_Analysis

Caption: General experimental workflow for assessing the stability of a compound containing the 1,4-benzoxathiane scaffold.

cluster_pathway Plausible Acid-Catalyzed Degradation Pathway Benzoxathiane 1,4-Benzoxathiane Scaffold Protonation_O Protonation of Ether Oxygen Benzoxathiane->Protonation_O H⁺ Protonation_S Protonation of Thioether Sulfur Benzoxathiane->Protonation_S H⁺ Nucleophilic_Attack_O Nucleophilic Attack (e.g., by H₂O) Protonation_O->Nucleophilic_Attack_O Nucleophilic_Attack_S Nucleophilic Attack (e.g., by H₂O) Protonation_S->Nucleophilic_Attack_S Ring_Opening_O Ring Opening (Ether Cleavage) Nucleophilic_Attack_O->Ring_Opening_O Ring_Opening_S Ring Opening (Thioether Cleavage) Nucleophilic_Attack_S->Ring_Opening_S Degradation_Products Degradation Products Ring_Opening_O->Degradation_Products Ring_Opening_S->Degradation_Products

Caption: Plausible degradation pathway of the 1,4-benzoxathiane scaffold under acidic conditions.

References

Technical Support Center: Degradation Pathways for 1,4-Benzodioxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-benzodioxane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments related to the degradation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for drugs containing the 1,4-benzodioxane moiety in humans?

A1: The metabolic fate of 1,4-benzodioxane-containing drugs is primarily dependent on the other functional groups present in the molecule. For instance, the metabolism of Doxazosin, a quinazoline derivative, mainly involves O-demethylation of the quinazoline ring and hydroxylation of the benzodioxan portion.[1][2][3][4] The primary metabolizing enzyme for Doxazosin is CYP3A4, with contributions from CYP2C19 and CYP2D6.[1] Viloxazine, another drug with a 1,4-benzodioxane scaffold, is primarily metabolized through 5-hydroxylation followed by glucuronidation, mainly via the CYP2D6 isoenzyme.

Q2: My experimental results show unexpected degradation of my 1,4-benzodioxane compound when exposed to light. What could be the cause?

A2: 1,4-benzodioxane derivatives can be photolabile. For example, Doxazosin has been shown to undergo photodegradation.[5] The degradation is influenced by the type of light (UV vs. simulated solar) and the pH of the solution.[5] One of the identified photodegradation pathways for Doxazosin involves the cleavage of the dioxane ring.[6] It is crucial to protect light-sensitive 1,4-benzodioxane compounds from light during storage and experimentation to prevent unintended degradation.

Q3: I am studying the environmental fate of a novel 1,4-benzodioxane compound and observe microbial degradation. What are the likely enzymatic pathways involved?

A3: While specific microbial degradation pathways for many complex 1,4-benzodioxane compounds are not yet fully elucidated, we can infer potential pathways from the well-studied degradation of other aromatic compounds and ethers. The initial attack on the aromatic ring is likely initiated by dioxygenase enzymes, leading to the formation of a diol intermediate. This is a common strategy for bacterial degradation of aromatic hydrocarbons.[7][8][9] Following ring opening, the aliphatic portions of the molecule would be further metabolized through pathways such as beta-oxidation. The ether linkage within the dioxane ring may be cleaved by etherase enzymes, similar to those involved in lignin degradation.[10][11]

Q4: Are there any known inhibitors or inducers of the metabolic pathways of 1,4-benzodioxane compounds?

A4: Yes, for drugs that are metabolized by cytochrome P450 enzymes, known inhibitors and inducers of these enzymes will affect their degradation. For example, since Doxazosin is primarily metabolized by CYP3A4, strong inhibitors of CYP3A4 (e.g., ketoconazole) would be expected to increase its plasma concentration, while inducers (e.g., rifampicin) would decrease it.[12] Similarly, for compounds like Viloxazine metabolized by CYP2D6, inhibitors of this enzyme could alter its metabolic profile.

Troubleshooting Guides

Problem 1: Inconsistent results in microbial degradation studies of a 1,4-benzodioxane compound.

Possible Cause Troubleshooting Step
Co-contaminant inhibition Ensure the purity of your 1,4-benzodioxane compound. Trace amounts of other chemicals can inhibit microbial growth or enzymatic activity.
Lack of necessary co-substrates Some microbial degradation pathways are co-metabolic, meaning the microbes require another primary carbon source to produce the necessary enzymes for degrading the target compound. Consider adding a suitable co-substrate like tetrahydrofuran (THF) or propane if you suspect co-metabolism.[13]
Sub-optimal culture conditions Optimize pH, temperature, and aeration for the specific microbial consortium you are using. These factors can significantly impact enzymatic activity and degradation rates.
Low bioavailability of the compound 1,4-benzodioxane compounds can have varying water solubility. Ensure your compound is sufficiently dissolved in the culture medium to be accessible to the microorganisms. The use of a surfactant may be considered, but its potential effects on the microbes should be evaluated.

Problem 2: Difficulty in identifying degradation products from in vitro metabolism assays.

Possible Cause Troubleshooting Step
Low concentration of metabolites Increase the initial concentration of the parent compound or the incubation time to generate a higher concentration of metabolites. Be mindful of potential cytotoxicity at higher concentrations.
Unstable metabolites Some metabolites may be unstable under the experimental conditions. Try to analyze the samples immediately after incubation or use trapping agents to stabilize reactive intermediates.
Inadequate analytical method Ensure your analytical method (e.g., LC-MS/MS) is optimized for the detection of expected and unexpected metabolites. This includes using appropriate ionization modes and collision energies.
Incorrect choice of in vitro system The metabolic profile can vary between different in vitro systems (e.g., liver microsomes, S9 fractions, hepatocytes). If you are not detecting expected metabolites, consider using a more complete system like hepatocytes that contain a broader range of metabolic enzymes.

Data Presentation

Table 1: Metabolic Profile of Doxazosin in Humans

Metabolic Pathway Metabolites Percentage of Administered Dose Reference
O-demethylation6-O-desmethyl-doxazosin16%[4]
O-demethylation7-O-desmethyl-doxazosin7%[4]
Hydroxylation6'-hydroxy-doxazosin5%[4]
Hydroxylation7'-hydroxy-doxazosin7%[4]
UnchangedDoxazosin~5% in feces[4]

Table 2: Photodegradation of Doxazosin

Condition Degradation Product(s) Key Observation Reference
UVC IrradiationCleavage of the dioxane cycle (C₁₇H₂₁N₅O₃ and C₁₇H₂₃N₅O₄), Hydroxylation (C₂₃H₂₅N₅O₇)More efficient degradation compared to UVA.[6]
UVA IrradiationSlower degradation rate.Less effective than UVC.[14]
TiO₂ Photocatalysis (UVA)Various degradation products.More efficient than photolysis alone.[6]

Experimental Protocols

Protocol 1: General Procedure for In Vitro Metabolic Stability Assay using Human Liver Microsomes

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiate the Reaction: Add the 1,4-benzodioxane test compound (final concentration typically 1 µM) to the pre-incubated mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Mandatory Visualization

Human_Metabolism_of_Doxazosin Doxazosin Doxazosin (Parent Drug) O_Demethylation O-Demethylation (CYP3A4, CYP2C19, CYP2D6) Doxazosin->O_Demethylation Hydroxylation Hydroxylation (CYP3A4) Doxazosin->Hydroxylation Metabolite1 6-O-desmethyl-doxazosin O_Demethylation->Metabolite1 Metabolite2 7-O-desmethyl-doxazosin O_Demethylation->Metabolite2 Metabolite3 6'-hydroxy-doxazosin Hydroxylation->Metabolite3 Metabolite4 7'-hydroxy-doxazosin Hydroxylation->Metabolite4

Human metabolism of Doxazosin.

Photodegradation_of_Doxazosin Doxazosin Doxazosin UV_Irradiation UV Irradiation (UVC > UVA) Doxazosin->UV_Irradiation TiO2_Photocatalysis TiO₂ Photocatalysis (UVA) Doxazosin->TiO2_Photocatalysis Cleavage Dioxane Ring Cleavage Products UV_Irradiation->Cleavage Hydroxylation Hydroxylation Products UV_Irradiation->Hydroxylation TiO2_Photocatalysis->Cleavage TiO2_Photocatalysis->Hydroxylation Proposed_Microbial_Degradation_of_Benzodioxane Benzodioxane 1,4-Benzodioxane Derivative Dioxygenase Dioxygenase Attack Benzodioxane->Dioxygenase Diol Catechol/Protocatechuate Intermediate Dioxygenase->Diol Ring_Cleavage Ring Cleavage (ortho- or meta-cleavage) Diol->Ring_Cleavage Aliphatic_Intermediates Aliphatic Intermediates Ring_Cleavage->Aliphatic_Intermediates Etherase Etherase Cleavage Aliphatic_Intermediates->Etherase Central_Metabolism Central Metabolism (e.g., TCA Cycle) Etherase->Central_Metabolism CO2_H2O CO₂ + H₂O Central_Metabolism->CO2_H2O

References

"managing impurities in doxazosin synthesis from 1,4-Benzodioxan-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of doxazosin from 1,4-Benzodioxan-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for doxazosin starting from this compound?

The most common synthetic pathway involves the coupling of this compound with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine. This is typically achieved by activating the carboxylic acid group to facilitate the amide bond formation.

Q2: What are the critical parameters to control during the coupling reaction?

The choice of coupling or activating agent, solvent, reaction temperature, and reaction time are all critical parameters that can significantly impact the yield and purity of the final doxazosin product. The use of specific activating agents can minimize the formation of certain impurities.[1][2]

Q3: What are the common impurities encountered in this synthesis?

Common impurities include unreacted starting materials (this compound and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine), a bis-amide impurity, and a dimeric impurity.[1][2][3] The British Pharmacopoeia lists at least eight potential impurities for doxazosin.[4]

Q4: How can I monitor the progress of the reaction and the formation of impurities?

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most effective technique for monitoring the reaction progress and identifying and quantifying impurities.[3][5] A well-developed HPLC method can separate doxazosin from its key process-related impurities.[3][5]

Q5: Are there any recommended analytical methods for impurity profiling?

A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered acetonitrile-water mixture is commonly employed.[3][5] Gradient elution can be beneficial for separating a wide range of impurities with different polarities.[3] Detection is typically performed using a photodiode array (PDA) detector at around 265 nm.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of unreacted this compound Incomplete activation of the carboxylic acid. Insufficient amount of coupling agent. Short reaction time.Ensure the activating agent is added under appropriate conditions (e.g., anhydrous) and in the correct stoichiometric ratio. Increase the amount of coupling agent slightly. Extend the reaction time and monitor by HPLC.
High levels of unreacted 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Inefficient coupling reaction. Steric hindrance.Optimize the reaction temperature. Consider using a different solvent to improve solubility and reactivity. Ensure proper mixing.
Detection of a significant peak corresponding to the bis-amide impurity This impurity can form from the reaction of piperazine with the activated carboxylic acid derivative.[2]The use of specific coupling or activating agents is known to minimize this impurity.[1][2] A one-pot process where the intermediate is not isolated can also be beneficial.
Presence of a dimeric impurity This can be a side product, and its formation is influenced by the reagents used.Using activating agents like N,N'-carbonyldiimidazole has been shown to reduce the level of this impurity significantly.[1][2]
Poor overall yield Suboptimal reaction conditions. Degradation of starting materials or product. Inefficient work-up and purification.Systematically optimize reaction parameters (temperature, solvent, catalyst). Ensure starting materials are of high purity. Develop an optimized purification protocol (e.g., recrystallization from a suitable solvent like acetone).[2]
Inconsistent HPLC results Improper sample preparation. Unstable samples. Non-optimized HPLC method.Ensure complete dissolution of the sample in the mobile phase. Protect solutions from light and store at a controlled temperature (e.g., 10°C).[6] Validate the HPLC method for specificity, linearity, accuracy, and precision.[6]

Experimental Protocols

Key Experiment: Doxazosin Synthesis via Amide Coupling

This protocol is a generalized procedure based on common methods described in the literature.[1][2]

Materials:

  • This compound

  • 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine

  • Activating agent (e.g., N,N'-Carbonyldiimidazole (CDI) or Dicyclohexylcarbodiimide (DCC))[1][2]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Purification solvent (e.g., Acetone or Methanol)[2]

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vessel, dissolve this compound in an appropriate volume of anhydrous THF.

    • Stir the solution at room temperature (20-25°C).

    • Add the activating agent (e.g., N,N'-carbonyldiimidazole) portion-wise to the solution.

    • Continue stirring at room temperature for a specified time (e.g., 2 hours) to allow for the formation of the activated intermediate.

  • Coupling Reaction:

    • In a separate reaction vessel, dissolve 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine in anhydrous THF.

    • Slowly add the solution of the activated this compound derivative to the solution of the amine.

    • Stir the reaction mixture at room temperature for a sufficient duration (e.g., 1.5-2 hours), monitoring the reaction progress by HPLC.

  • Work-up and Purification:

    • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as acetone or methanol to yield pure doxazosin base.[2]

Visualizations

Doxazosin Synthesis Pathway

G Doxazosin Synthesis Pathway A This compound C Activated Intermediate A->C Activating Agent (e.g., CDI) B 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine D Doxazosin B->D Coupling C->D Coupling

Caption: A simplified workflow for the synthesis of Doxazosin.

Impurity Formation Pathways

G Potential Impurity Formation cluster_main Main Reaction cluster_side Side Reactions A Activated Carboxylic Acid C Doxazosin A->C Desired Coupling D Bis-amide Impurity A->D Side Reaction 1 E Dimeric Impurity A->E Side Reaction 2 B Piperazine Moiety B->C

Caption: Formation of key impurities during Doxazosin synthesis.

Troubleshooting Workflow

G Troubleshooting Logic Start Reaction Complete, Analyze by HPLC Impurity_Check Impurity Levels Acceptable? Start->Impurity_Check High_SM High Starting Material? Impurity_Check->High_SM No End Proceed to Purification Impurity_Check->End Yes High_BisAmide High Bis-Amide Impurity? High_SM->High_BisAmide No Optimize_Activation Optimize Activation (Time, Reagent) High_SM->Optimize_Activation Yes (Acid) Optimize_Coupling Optimize Coupling (Temp, Solvent) High_SM->Optimize_Coupling Yes (Amine) High_Dimer High Dimeric Impurity? High_BisAmide->High_Dimer No Change_Reagent Change Activating Agent High_BisAmide->Change_Reagent Yes High_Dimer->Change_Reagent Yes

References

Validation & Comparative

A Comparative Analysis of Alpha-1 Adrenoreceptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of alpha-1 adrenoreceptor antagonists for researchers, scientists, and drug development professionals. It delves into their binding affinities, subtype selectivity, pharmacokinetic profiles, and the experimental methodologies used to determine these characteristics. All quantitative data is summarized in clear, comparative tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to Alpha-1 Adrenoreceptor Antagonists

Alpha-1 adrenergic receptors (α1-ARs), which include the subtypes α1A, α1B, and α1D, are G-protein coupled receptors that play a crucial role in the sympathetic nervous system.[1] They are the receptors for the catecholamines norepinephrine and epinephrine.[1] The primary signaling mechanism for all three subtypes involves coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

Alpha-1 adrenergic antagonists are a class of drugs that block the action of endogenous catecholamines on these receptors.[2] Their clinical applications are diverse, ranging from the treatment of hypertension and benign prostatic hyperplasia (BPH) to Raynaud's phenomenon.[3][4] The therapeutic efficacy and side-effect profiles of these antagonists are largely determined by their selectivity for the different α1-AR subtypes and their pharmacokinetic properties.

Alpha-1 Adrenergic Signaling Pathway

The activation of α1-adrenoreceptors initiates a well-defined signaling cascade within the target cell. The following diagram illustrates this pathway.

Alpha-1 Adrenergic Signaling Pathway Agonist Norepinephrine/ Epinephrine Receptor α1-Adrenoceptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response

Caption: Canonical signaling pathway of α1-adrenoreceptors.

Comparative Binding Affinity and Selectivity

The binding affinity (Ki) of an antagonist for its receptor is a critical determinant of its potency. The following table summarizes the binding affinities of several common α1-adrenoreceptor antagonists for the human α1A, α1B, and α1D subtypes. Lower Ki values indicate higher binding affinity.

Antagonistα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)α1A vs α1B Selectivityα1A vs α1D Selectivity
Prazosin1.00.51.00.51.0
Doxazosin2.71.14.70.41.7
Terazosin1.80.82.50.41.4
Tamsulosin0.23.92.419.512.0
Alfuzosin1.32.34.51.83.5
Silodosin0.61202920048.3
BMY 73781503601.62.40.01

Data sourced from multiple radioligand binding studies.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity and selectivity of antagonists for their receptors. Below is a typical workflow for a competitive binding assay.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing α1-receptors incubate Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [³H]prazosin) and varying concentrations of the test antagonist prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify bound radioactivity (e.g., using a scintillation counter) separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki values quantify->analyze

Caption: A typical workflow for a competitive radioligand binding assay.

Detailed Methodology:
  • Membrane Preparation: Tissues or cells expressing the alpha-1 adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.[5]

  • Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]prazosin) and a range of concentrations of the unlabeled antagonist being tested.[6][7] Total binding is determined in the absence of the competing unlabeled antagonist, while non-specific binding is measured in the presence of a high concentration of an unlabeled antagonist to saturate all specific binding sites.[7]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[5]

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[5]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Comparative Pharmacokinetic Properties

The pharmacokinetic profiles of alpha-1 antagonists are crucial for determining their dosing regimens and clinical utility. The following table compares key pharmacokinetic parameters of several clinically important alpha-1 blockers.

AntagonistBioavailability (%)Time to Peak Plasma Concentration (hours)Elimination Half-life (hours)
Prazosin43-821-32-3
Terazosin~901-29-12
Doxazosin~652-322
Tamsulosin~1004-59-15
Silodosin~32~2.5~13

Data compiled from various pharmacokinetic studies. [9][10][11][12]

Functional Assays: Assessing Antagonist Efficacy

Functional assays are essential to determine the ability of an antagonist to inhibit the physiological response mediated by receptor activation. A common functional assay for α1-AR antagonists involves measuring the inhibition of agonist-induced vasoconstriction in isolated arterial rings.

Experimental Protocol: Vasoconstriction Assay
  • Tissue Preparation: Rings of an artery known to express α1-adrenoceptors (e.g., rat aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.[13]

  • Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent like potassium chloride.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an α1-agonist (e.g., phenylephrine or norepinephrine) to establish a baseline contractile response.[14]

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of the alpha-1 antagonist for a predetermined period.

  • Shift in Agonist Potency: A second concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift in the concentration-response curve without affecting the maximum response.

  • Data Analysis: The magnitude of the rightward shift is used to calculate the antagonist's potency, often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Logical Classification of Alpha-1 Adrenoreceptor Antagonists

Alpha-1 antagonists can be broadly classified based on their selectivity for the different receptor subtypes. This selectivity often dictates their clinical use.

Antagonist Classification Antagonists α1-Adrenoreceptor Antagonists NonSelective Non-selective (α1A ≈ α1B ≈ α1D) Antagonists->NonSelective SubtypeSelective Subtype-selective Antagonists->SubtypeSelective Prazosin Prazosin NonSelective->Prazosin Doxazosin Doxazosin NonSelective->Doxazosin Terazosin Terazosin NonSelective->Terazosin a1A_selective α1A-selective SubtypeSelective->a1A_selective a1D_selective α1D-selective SubtypeSelective->a1D_selective Tamsulosin Tamsulosin a1A_selective->Tamsulosin Silodosin Silodosin a1A_selective->Silodosin BMY7378 BMY 7378 a1D_selective->BMY7378

Caption: Classification of α1-adrenoreceptor antagonists based on subtype selectivity.

Conclusion

The selection of an appropriate alpha-1 adrenoreceptor antagonist for research or therapeutic development requires a thorough understanding of its pharmacological and pharmacokinetic properties. This guide provides a comparative framework, supported by experimental data and methodologies, to aid in this decision-making process. The subtype selectivity, binding affinity, and in vivo functional effects are all critical parameters that must be considered to achieve the desired biological outcome while minimizing off-target effects.

References

A Researcher's Guide to Validating Bioactivity Assays for 1,4-Benzodioxan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioactivity assays is a cornerstone of preclinical research. This guide provides a comparative overview of commonly employed assays for evaluating the biological activities of 1,4-benzodioxan derivatives, a versatile scaffold in medicinal chemistry. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection and implementation of appropriate validation strategies.

The 1,4-benzodioxan moiety is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory activities. Consequently, the accurate assessment of these activities through validated bioassays is crucial for advancing drug discovery programs.

Comparing Bioactivity Assays: A Data-Driven Approach

The selection of a suitable bioassay depends on the specific biological activity being investigated. This section provides a comparative analysis of common assays for different bioactivities of 1,4-benzodioxan derivatives, with a focus on their principles, advantages, and limitations.

Antioxidant Activity Assays

The antioxidant potential of 1,4-benzodioxan derivatives is frequently evaluated using spectrophotometric methods that measure the compound's ability to scavenge free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

AssayPrincipleAdvantagesLimitationsTypical Quantitative Output
DPPH Measures the bleaching of the purple DPPH radical upon reaction with an antioxidant.Simple, rapid, and requires only a spectrophotometer.The DPPH radical is not biologically relevant; results can be affected by the solvent and pH.IC50 (µg/mL or µM)
ABTS Measures the reduction of the pre-formed ABTS radical cation.Applicable to both hydrophilic and lipophilic antioxidants; less affected by pH than DPPH.The ABTS radical is not biologically relevant.IC50 (µg/mL or µM)
FRAP Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.Simple, rapid, and automated.Does not measure the scavenging of biologically relevant radicals; measures only the reducing power.Ferric Reducing Antioxidant Power (mM Fe(II)/g)

A comparative study on lignins, which are also phenolic compounds, found that the ABTS assay showed the lowest coefficient of variation (0.25%) compared to DPPH (5.30%), suggesting it may be more reproducible.[1] The study also noted a good correlation between the ABTS, FRAP, and Folin-Ciocalteu assays (R² > 0.75), while the correlation with the DPPH assay was weaker (R² < 0.5).[1] The choice between DPPH and ABTS can also depend on the solubility of the compounds being tested, with DPPH being more suitable for compounds soluble in methanol and ABTS being applicable to a wider range of polarities.[2]

Antimicrobial Activity Assays

The antimicrobial efficacy of 1,4-benzodioxan derivatives is typically determined by measuring their ability to inhibit the growth of or kill microorganisms. The most widely used methods are dilution and diffusion assays.

AssayPrincipleAdvantagesLimitationsTypical Quantitative Output
Broth Microdilution Determines the minimum inhibitory concentration (MIC) by serially diluting the compound in a liquid growth medium.Provides a quantitative measure of antimicrobial activity (MIC); can be adapted for high-throughput screening.Can be laborious and time-consuming; results can be influenced by the growth medium and inoculum size.Minimum Inhibitory Concentration (MIC) (µg/mL or µM)
Agar Well Diffusion Measures the zone of inhibition of microbial growth around a well containing the test compound in an agar plate.Simple and inexpensive; suitable for screening a large number of compounds.Provides qualitative or semi-quantitative results; less precise than dilution methods.Zone of Inhibition (mm)

The broth microdilution method is considered a reference method for determining MIC values.[3][4] It allows for a more precise determination of the concentration of the antimicrobial agent that inhibits microbial growth.[3]

Anticancer Activity Assays

The cytotoxic effects of 1,4-benzodioxan derivatives against cancer cells are commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most frequently used colorimetric assays.

AssayPrincipleAdvantagesLimitationsTypical Quantitative Output
MTT Assay Measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6][7]Sensitive, reliable, and suitable for high-throughput screening.[6]Can be influenced by compounds that affect cell metabolism and mitochondrial activity, potentially leading to false results.[8]IC50 (µM)
XTT Assay Similar to MTT, but the formazan product is water-soluble, simplifying the procedure.More convenient than MTT as it does not require a solubilization step.Similar limitations to the MTT assay regarding interference from metabolic modulators.IC50 (µM)
LDH Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.Directly measures cell death by membrane damage.Less sensitive than metabolic assays for detecting early-stage cytotoxicity.% Cytotoxicity

A study comparing MTT and crystal violet staining (CVS) assays for assessing anticancer agent interactions found that the IC50 values could differ significantly between the two methods, highlighting the importance of considering the mechanism of action of the test compounds when choosing an assay.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Twofold Serial Dilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of a microorganism to a series of twofold dilutions of the agent in a liquid growth medium.

Procedure:

  • Preparation of dilutions: Prepare a series of twofold dilutions of the 1,4-benzodioxan derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound treatment: Treat the cells with various concentrations of the 1,4-benzodioxan derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bioactive compounds is crucial. The following diagrams, generated using Graphviz, illustrate key signaling pathways that may be modulated by 1,4-benzodioxan derivatives and a general workflow for bioactivity screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_mechanism Mechanism of Action synthesis Synthesis of 1,4-Benzodioxan Derivatives antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) synthesis->antioxidant Primary Screening antimicrobial Antimicrobial Assays (Broth Dilution) synthesis->antimicrobial Primary Screening anticancer Anticancer Assays (MTT, XTT) synthesis->anticancer Primary Screening data Quantitative Data (IC50, MIC) antioxidant->data Data Collection antimicrobial->data Data Collection anticancer->data Data Collection pathway Signaling Pathway Analysis data->pathway Hit Identification mtor_pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Benzodioxan Derivative Benzodioxan Derivative Benzodioxan Derivative->mTORC1 Inhibition Cell Growth Cell Growth Protein Synthesis->Cell Growth ftsz_inhibition FtsZ Monomers FtsZ Monomers FtsZ Polymerization FtsZ Polymerization FtsZ Monomers->FtsZ Polymerization Z-Ring Formation Z-Ring Formation FtsZ Polymerization->Z-Ring Formation Bacterial Cell Division Bacterial Cell Division Z-Ring Formation->Bacterial Cell Division Benzodioxan Derivative Benzodioxan Derivative Benzodioxan Derivative->FtsZ Polymerization Inhibition

References

A Comparative Guide to the Resolution of 1,4-Benzodioxan-2-carboxylic Acid: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The production of enantiomerically pure 1,4-Benzodioxan-2-carboxylic acid is a critical step in the synthesis of several pharmaceuticals, including the antihypertensive drug Doxazosin.[1][2] Both chemical and enzymatic methods have been successfully employed for the resolution of its racemic mixture. This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Performance

The choice between chemical and enzymatic resolution often depends on factors such as desired enantiomeric excess (ee), yield, scalability, and environmental impact. Below is a summary of the key performance indicators for each method based on published data.

ParameterChemical ResolutionEnzymatic Resolution
Resolving Agent Chiral amines (e.g., (S)-1-(p-nitrophenyl)ethylamine, (S)-1-(p-methylphenyl)ethylamine)[3]Enzymes (e.g., Lipases, particularly Candida antarctica lipase B (CALB))[1][4]
Principle Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization.[3]Kinetic resolution where the enzyme selectively catalyzes the transformation of one enantiomer.[5]
Enantiomeric Excess (ee) Very high, often >98-99% for the desired enantiomer.[3]High, can exceed 95% for the product and >99% for the unreacted substrate.[1][4]
Theoretical Max. Yield 50% for each enantiomer from the racemate.[6]50% for each enantiomer in a standard kinetic resolution.[6]
Reaction Conditions Typically involves organic solvents and may require heating and cooling cycles for crystallization.[3]Generally milder conditions (e.g., room temperature or slightly elevated) and can often be performed in aqueous or organic media.[1][7]
Scalability Well-established for large-scale industrial processes.[5]Readily scalable, with enzymes available in large quantities.[4]
Environmental Impact May involve the use of stoichiometric amounts of chiral resolving agents and organic solvents.Considered a "greener" alternative due to the use of biodegradable catalysts (enzymes) and often milder reaction conditions.[7]
Key Advantages High efficiency and high enantiomeric purity of the resolved products.[3]High enantioselectivity, mild reaction conditions, and environmental friendliness.[7]
Key Disadvantages Requires stoichiometric amounts of often expensive chiral resolving agents; separation of diastereomers can be challenging.The maximum yield for a single enantiomer is 50% in a classic kinetic resolution; requires screening for a suitable enzyme.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these resolution processes.

Chemical Resolution via Diastereomeric Salt Crystallization

This protocol is based on the highly efficient resolution using para-substituted 1-phenylethylamines.[3]

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid

  • (S)-1-(p-nitrophenyl)ethylamine or (S)-1-(p-methylphenyl)ethylamine

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve equimolar amounts of racemic this compound and the chiral amine in a suitable alcohol solvent (e.g., methanol or ethanol) with heating.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomerically enriched acid can be recovered by treating the diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the free amine.

  • Extract the free carboxylic acid with an organic solvent like ethyl acetate.

  • The mother liquor contains the more soluble diastereomeric salt, from which the other enantiomer of the acid can be recovered using a similar acidification and extraction procedure.

Enzymatic Resolution via Lipase-Catalyzed Esterification

This protocol describes a typical kinetic resolution using Candida antarctica lipase B (CALB).[1]

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid

  • Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435)

  • Ethyl acetate (acting as both acyl donor and solvent)

  • Toluene (for recrystallization)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend (±)-1,4-Benzodioxan-2-carboxylic acid and CALB in ethyl acetate.

  • Stir the mixture at a controlled temperature (e.g., 28 °C) and monitor the reaction progress by techniques such as HPLC.

  • The reaction is a transesterification where the lipase selectively esterifies one enantiomer (e.g., the S-enantiomer).

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the ester product and the remaining unreacted acid.

  • Separate the enzyme by filtration.

  • To isolate the unreacted acid (e.g., the R-enantiomer), extract the reaction mixture with an aqueous solution of sodium bicarbonate. The acid will move to the aqueous phase as its salt.

  • Acidify the aqueous phase with dilute HCl to precipitate the enantiomerically enriched acid, which can then be extracted with ethyl acetate and recrystallized from a solvent like toluene.

  • The enantiomerically enriched ester product remains in the organic phase and can be isolated by evaporation of the solvent.

Visualizing the Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for both chemical and enzymatic resolution.

G cluster_chemical Chemical Resolution Workflow racemic_acid_c Racemic this compound dissolution Dissolution in Alcohol (Heat) racemic_acid_c->dissolution chiral_amine Chiral Amine chiral_amine->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration_c Filtration crystallization->filtration_c less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration_c->less_soluble_salt mother_liquor Mother Liquor (More Soluble Salt) filtration_c->mother_liquor acidification1 Acidification (HCl) less_soluble_salt->acidification1 acidification2 Acidification (HCl) mother_liquor->acidification2 extraction1 Extraction acidification1->extraction1 enantiomer1 Enantiomer 1 extraction1->enantiomer1 extraction2 Extraction acidification2->extraction2 enantiomer2 Enantiomer 2 extraction2->enantiomer2 G cluster_enzymatic Enzymatic Resolution Workflow racemic_acid_e Racemic this compound esterification Esterification in Ethyl Acetate racemic_acid_e->esterification lipase Lipase (e.g., CALB) lipase->esterification filtration_e Filtration to remove enzyme esterification->filtration_e reaction_mixture Reaction Mixture (Ester + Unreacted Acid) filtration_e->reaction_mixture extraction_bicarb Extraction with NaHCO3 (aq) reaction_mixture->extraction_bicarb organic_phase Organic Phase (Enriched Ester) extraction_bicarb->organic_phase aqueous_phase Aqueous Phase (Acid Salt) extraction_bicarb->aqueous_phase evaporation Solvent Evaporation organic_phase->evaporation acidification_e Acidification (HCl) aqueous_phase->acidification_e product_ester Enantiomer 1 (as Ester) evaporation->product_ester extraction_e Extraction acidification_e->extraction_e product_acid Enantiomer 2 (as Acid) extraction_e->product_acid

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,4-Benzodioxan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,4-benzodioxan moiety stands as a privileged scaffold in medicinal chemistry, consistently yielding analogs with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The 1,4-benzodioxan core, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, has been extensively explored as a template for the design of novel therapeutic agents.[1][2][3][4] Its derivatives have demonstrated significant potential in targeting a diverse array of biological targets, leading to activities ranging from anticancer and anti-inflammatory to potent and selective modulation of G-protein coupled receptors.[5][6][7] This guide synthesizes key findings from multiple SAR studies to offer a clear comparison of how structural modifications to the 1,4-benzodioxan scaffold influence biological outcomes.

Comparative Analysis of Biological Activities

The biological activity of 1,4-benzodioxan analogs is profoundly influenced by the nature and position of substituents on both the aromatic and the dioxan rings.[1] The following tables summarize the quantitative data from various studies, highlighting the impact of these structural variations on different biological targets.

Anticancer Activity

Several 1,4-benzodioxan derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Modifications often focus on the introduction of hydrazone moieties or chalcone-like structures.

Table 1: Anticancer Activity of 1,4-Benzodioxan-Hydrazone Derivatives [6]

CompoundSubstitution PatternCell LineGI50 (μM)
7e 1,4-benzodioxan with a specific hydrazone side chainMDA-MB-435 (Melanoma)0.20
M14 (Melanoma)0.46
SK-MEL-2 (Melanoma)0.57
UACC-62 (Melanoma)0.27
Average across 56 cell lines6.92

GI50: 50% Growth Inhibition Concentration

The data indicates that compound 7e exhibits potent and selective activity against melanoma cell lines.[6] Further studies revealed that this compound induces apoptosis and causes S-phase arrest in cancer cells, with an IC50 of 5.47 μM against mTOR kinase.[6]

Monoamine Oxidase B (MAO-B) Inhibition

1,4-benzodioxan-substituted chalcones have emerged as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases.[8]

Table 2: hMAO-B Inhibitory Activity of 1,4-Benzodioxan-Chalcone Derivatives [8]

CompoundSubstitution on Phenyl Ring of ChalconehMAO-B IC50 (μM)Selectivity Index (hMAO-A/hMAO-B)
13 2-chloro>40-
19 4-bromo0.041>975
20 4-fluoro0.033>1212
22 3-bromo-4-fluoro0.026>1538
25 5-chloro-2-hydroxy0.038>1052

IC50: 50% Inhibitory Concentration

The SAR studies reveal that electron-withdrawing groups on the phenyl ring of the chalcone moiety enhance hMAO-B inhibitory activity. Compound 22 , with 3-bromo-4-fluoro substitution, was identified as the most potent and selective inhibitor in this series.[8] Kinetic studies confirmed that these compounds act as competitive and reversible inhibitors.[8]

Adrenergic and Serotonergic Receptor Modulation

A significant body of research has focused on the interaction of 1,4-benzodioxan analogs with α-adrenergic and 5-HT1A serotonergic receptors, revealing complex SARs and opportunities for developing selective ligands.[9][10][11]

Table 3: Binding Affinities of 1,4-Benzodioxan Analogs at Adrenergic Receptor Subtypes [9]

CompoundKey Structural Featuresα1A-AR (pA2)α1B-AR (pA2)α1D-AR (pA2)Selectivity Profile
Phendioxan (2) Prototype8.87.58.2α1A > α1D > α1B
5 4-phenylchroman analog8.47.69.0α1D > α1A > α1B
8 Carbonyl at position 19.27.88.4α1A > α1D > α1B

pA2: negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

These studies demonstrate that subtle structural changes, such as the stereochemistry and the introduction of a carbonyl group, can significantly alter the potency and selectivity profile of these analogs for different α1-adrenoreceptor subtypes.[9]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Assay (NCI-60 Screen)

The anticancer activity of the 1,4-benzodioxane-hydrazone derivatives was initially evaluated using the NCI-60 human tumor cell line screen.[6]

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, is used.

  • Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compounds are added at a single concentration (e.g., 10 μM) and incubated for an additional 48 hours.

    • After incubation, the assay is terminated by the addition of cold trichloroacetic acid.

    • Cells are fixed and stained with sulforhodamine B (SRB).

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage of growth inhibition is calculated relative to control wells. For compounds showing significant activity, a five-dose assay is performed to determine the GI50 value.

Human MAO-B Inhibition Assay

The inhibitory activity of 1,4-benzodioxan-chalcone derivatives against hMAO-B was determined using a fluorometric assay.[8]

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • Substrate: A non-fluorescent substrate that is converted into a highly fluorescent product by the MAO enzyme.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • The test compounds at various concentrations are pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence is measured at appropriate excitation and emission wavelengths over time.

  • Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Receptor Binding Assays

The binding affinities of 1,4-benzodioxan analogs for adrenergic receptors are determined using radioligand binding assays with cell membranes expressing the specific human cloned receptor subtypes.[9][11]

  • Cell Lines and Membrane Preparation: Chinese hamster ovary (CHO) or HeLa cells stably expressing the human α1A, α1B, or α1D-adrenoreceptor subtypes are used. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand: A specific radiolabeled antagonist (e.g., [3H]prazosin) is used to label the receptors.

  • Assay Procedure:

    • Cell membranes are incubated with the radioligand and various concentrations of the competing test compounds in a binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constants (Ki) are calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing the SAR Landscape

To better understand the relationships between chemical structure, experimental workflow, and biological activity, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration start Identify 1,4-Benzodioxan Scaffold mods Introduce Structural Modifications (e.g., Substituents, Side Chains) start->mods synth Chemical Synthesis of Analogs mods->synth invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition, Receptor Binding) synth->invitro data Quantitative Data Generation (IC50, GI50, Ki) invitro->data sar Establish Structure-Activity Relationship (SAR) data->sar lead Identify Lead Compound(s) sar->lead optimize Further Optimization lead->optimize optimize->mods Iterative Design mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Benzodioxan Analog (7e) Benzodioxan Analog (7e) Benzodioxan Analog (7e)->mTORC1 inhibits

References

In Vitro Antibacterial Activity of Benzodioxane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial performance of various benzodioxane derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in identifying promising compounds for further investigation in the development of novel antibacterial agents.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of different benzodioxane derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data summarized below is compiled from multiple independent studies.

Benzodioxane-1,3,4-Oxadiazole Derivatives

A series of 1,3,4-oxadiazole derivatives incorporating a 1,4-benzodioxane ring system have demonstrated notable antibacterial activity. These compounds were synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide and tested against several bacterial strains.

Compound IDSubstituent on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. B. subtilis
3a H128256128
3d 4-NO₂163216
3g 4-Cl326432
3h 2,4-diCl163216
Norfloxacin (Reference Drug)424
Chloramphenicol (Reference Drug)848

Data sourced from studies on 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring system.

Benzodioxane-Benzamide Derivatives

Benzodioxane-benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. Their activity has been particularly noted against Gram-positive pathogens like Streptococcus pneumoniae.

Compound IDLinker/Substituent DetailsMIC (µg/mL) vs. S. pneumoniae (D39 strain)MIC (µg/mL) vs. S. pneumoniae (Rx1 strain)
FZ95 -3030
FZ100 -3030
FZ116 -8070
FZ118 -7575

Data sourced from studies on benzodioxane-benzamide FtsZ inhibitors.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antibacterial activity of benzodioxane derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

  • Preparation of Bacterial Inoculum:

    • Isolate bacterial colonies from a fresh (18-24 hour) culture on a suitable agar medium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the benzodioxane derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[5][6][7][8][9]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum as described for the broth microdilution method (standardized to 0.5 McFarland).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the benzodioxane derivative onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro testing of the antibacterial activity of benzodioxane derivatives.

G cluster_prep Preparation cluster_testing Testing cluster_results Results start Start bact_prep Bacterial Inoculum Preparation start->bact_prep comp_prep Compound Dilution Series start->comp_prep inoculation Inoculation bact_prep->inoculation comp_prep->inoculation incubation Incubation inoculation->incubation observation Observation of Growth Inhibition incubation->observation data_analysis Data Analysis (MIC/Zone Diameter) observation->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antibacterial activity testing.

References

Determining the Absolute Configuration of Chiral 1,4-Benzodioxanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical synthesis, drug discovery, and development. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of its chiral centers often dictates biological activity. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the absolute configuration of chiral 1,4-benzodioxanes: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

This guide will delve into the experimental protocols, data presentation, and a comparative analysis of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Method Comparison

The choice of method for determining the absolute configuration of a chiral 1,4-benzodioxane depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key characteristics of each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-Vis light
Sample Requirement High-quality single crystal~5-10 mg, in solution~0.1-1 mg, in solution
Prerequisites Crystallizable compoundChiral moleculeChiral molecule with a UV-Vis chromophore
Data Output 3D molecular structure, absolute configuration (Flack parameter)VCD spectrumECD spectrum
Advantages Unambiguous determination of absolute and relative stereochemistryApplicable to a wide range of molecules in solution, including those without UV chromophores; provides conformational informationHigh sensitivity, requires small sample amounts
Limitations Difficulty in obtaining suitable crystalsRequires higher sample concentration than ECD; computationally intensive for flexible moleculesRequires a chromophore near the stereocenter; can be sensitive to solvent and temperature

Experimental Protocols

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules as it provides a direct visualization of the three-dimensional arrangement of atoms in a molecule.

Methodology:

  • Crystal Growth: A high-quality single crystal of the chiral 1,4-benzodioxane derivative is grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.

Methodology:

  • Sample Preparation: A solution of the chiral 1,4-benzodioxane is prepared in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.1 M.

  • Data Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling: The VCD spectrum of one enantiomer of the 1,4-benzodioxane is calculated using quantum chemical methods, typically Density Functional Theory (DFT). This involves a conformational search to identify the low-energy conformers and then calculating the Boltzmann-averaged VCD spectrum.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is particularly useful for chiral molecules containing chromophores. The benzodioxane ring system itself acts as a chromophore, making ECD a suitable technique.

Methodology:

  • Sample Preparation: A dilute solution of the chiral 1,4-benzodioxane is prepared in a transparent solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 10⁻³ to 10⁻⁵ M.

  • Data Acquisition: The ECD and UV-Vis spectra are recorded using a CD spectrometer.

  • Computational Modeling: Similar to VCD, the ECD spectrum of one enantiomer is calculated using quantum chemical methods (e.g., Time-Dependent DFT). This requires identifying the low-energy conformers and calculating the Boltzmann-averaged ECD spectrum.

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and theoretical spectra. For molecules with multiple chromophores, the exciton chirality method can sometimes be used for a more direct interpretation of the ECD spectrum.

Logical Workflow for Absolute Configuration Determination

The following diagram illustrates a logical workflow for selecting the appropriate method for determining the absolute configuration of a chiral 1,4-benzodioxane.

G Workflow for Absolute Configuration Determination of Chiral 1,4-Benzodioxanes start Start: Chiral 1,4-Benzodioxane Sample is_crystal Can a high-quality single crystal be obtained? start->is_crystal xray Perform X-ray Crystallography is_crystal->xray Yes has_chromophore Does the molecule have a suitable UV-Vis chromophore? is_crystal->has_chromophore No end_xray Absolute Configuration Determined xray->end_xray ecd Perform ECD Spectroscopy has_chromophore->ecd Yes vcd Perform VCD Spectroscopy has_chromophore->vcd No compare_ecd Compare Experimental and Calculated ECD Spectra ecd->compare_ecd compare_vcd Compare Experimental and Calculated VCD Spectra vcd->compare_vcd end_ecd Absolute Configuration Determined compare_ecd->end_ecd end_vcd Absolute Configuration Determined compare_vcd->end_vcd

Caption: Decision workflow for selecting a method.

Conclusion

The determination of the absolute configuration of chiral 1,4-benzodioxanes is a critical aspect of their chemical and pharmaceutical development. X-ray crystallography remains the definitive method, providing an unambiguous three-dimensional structure, but is contingent on the ability to grow high-quality single crystals. When crystallization is not feasible, chiroptical methods such as VCD and ECD offer powerful alternatives for determining the absolute configuration in solution. ECD is a highly sensitive technique suitable for 1,4-benzodioxanes due to their inherent chromophore, while VCD provides a versatile approach for a broader range of molecules. The combination of experimental data with quantum chemical calculations is essential for the reliable application of both VCD and ECD. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to confidently assign the absolute configuration of their chiral 1,4-benzodioxane compounds.

A Comparative Guide to the Antioxidant Properties of Synthesized Benzodioxane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents to combat oxidative stress-related diseases has led to a burgeoning interest in synthetic heterocyclic compounds. Among these, the 1,4-benzodioxane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative evaluation of the antioxidant properties of various synthesized benzodioxane derivatives, supported by experimental data and detailed methodologies, to aid in the development of new and effective antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of synthesized benzodioxane derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported antioxidant activities of selected benzodioxane derivatives from different studies.

CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)
4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (7a)DPPHModerate Activity*Ascorbic AcidNot Specified
Benzodiazepine derivative with benzodioxole moiety (7a)DPPH39.85Trolox7.72
Benzodiazepine derivative with benzodioxole moiety (7b)DPPH79.95Trolox7.72

*Note: A specific IC50 value was not provided in the source material, only a qualitative assessment of "moderate antioxidant activity" was mentioned[1]. The benzodiazepine derivatives with a benzodioxole moiety are included for structural comparison, highlighting the potential of related heterocyclic systems[2].

Experimental Protocols

Accurate and reproducible evaluation of antioxidant activity is paramount. The following are detailed protocols for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)

  • Test compounds (synthesized benzodioxane derivatives) at various concentrations

  • Reference antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol (spectroscopic grade)

Procedure:

  • Prepare a stock solution of the DPPH radical in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Prepare a series of dilutions of the test compounds and the reference antioxidant in the same solvent.

  • In a 96-well microplate or cuvettes, add a specific volume of the test compound or reference solution.

  • Add an equal volume of the DPPH working solution to each well or cuvette.

  • Include a blank control containing only the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each solution at 517 nm using a spectrophotometer or a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound/reference.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Reagents:

  • ABTS stock solution (typically 7 mM in water)

  • Potassium persulfate solution (typically 2.45 mM in water)

  • Test compounds at various concentrations

  • Reference antioxidant (e.g., Trolox)

  • Ethanol or phosphate-buffered saline (PBS)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.

  • On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the reference antioxidant.

  • In a 96-well microplate, add a small volume of the test compound or reference solution to each well.

  • Add a larger volume of the diluted ABTS•+ working solution to each well.

  • Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes).

  • Measure the absorbance of each well at 734 nm.

  • The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compounds at various concentrations

  • Reference antioxidant (e.g., Ferrous sulfate, Trolox)

Procedure:

  • Prepare the FRAP reagent fresh on the day of use and warm it to 37°C.

  • Prepare a series of dilutions of the test compounds and the reference antioxidant.

  • Add a small volume of the sample or standard to a test tube or microplate well.

  • Add a larger volume of the FRAP reagent and mix well.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is generated using a known concentration of ferrous sulfate or Trolox.

  • The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µM Fe(II)/mg of compound).

Visualizing Cellular Mechanisms and Experimental Processes

Understanding the underlying biological pathways and the experimental workflow is crucial for antioxidant research. The following diagrams, generated using Graphviz, illustrate these key concepts.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Keap1 Inactivates Antioxidant Benzodioxane Compound Antioxidant->Keap1 Modulates Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antioxidant Screening cluster_analysis Data Analysis & SAR cluster_further Further Evaluation Synthesis Synthesis of Benzodioxane Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization DPPH DPPH Assay Characterization->DPPH ABTS ABTS Assay Characterization->ABTS FRAP FRAP Assay Characterization->FRAP OtherAssays Other Assays (e.g., ORAC, SOD) Characterization->OtherAssays IC50 IC50 Determination DPPH->IC50 ABTS->IC50 FRAP->IC50 OtherAssays->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LeadSelection Lead Compound Selection SAR->LeadSelection CellularAssays Cellular Antioxidant Assays LeadSelection->CellularAssays InVivo In Vivo Studies CellularAssays->InVivo

Caption: Experimental workflow for evaluating antioxidant properties.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study requires a larger dataset, preliminary observations from the available literature suggest that the antioxidant activity of benzodioxane derivatives is influenced by the nature and position of substituents on the aromatic ring and the side chain. For instance, the presence of electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, is often associated with enhanced antioxidant activity, as they can more readily donate a hydrogen atom to scavenge free radicals. The specific stereochemistry of the compounds may also play a role in their biological activity.

Conclusion

Synthesized benzodioxane compounds represent a promising class of antioxidants with potential therapeutic applications. This guide provides a framework for their comparative evaluation, emphasizing the importance of standardized experimental protocols and robust data analysis. Further systematic studies are warranted to elucidate the structure-activity relationships and to identify lead compounds with superior antioxidant efficacy for future drug development endeavors.

References

Unveiling the Serotonergic Cross-Reactivity of 1,4-Benzodioxan Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity of 1,4-benzodioxan derivatives with serotonin (5-HT) receptors. This analysis, supported by experimental data, delves into the binding affinities and functional activities of these compounds, offering insights into their therapeutic potential and off-target effects.

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have shown significant affinity for various G-protein coupled receptors (GPCRs), including adrenoceptors and serotonin receptors. Understanding the interaction of these derivatives with the diverse family of serotonin receptors is crucial for the development of selective ligands for treating a range of neuropsychiatric and other disorders. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Comparative Binding Affinities of 1,4-Benzodioxan Derivatives at Serotonin Receptors

The following table summarizes the binding affinities (Ki, expressed in nM) of various 1,4-benzodioxan derivatives for several key serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
WB-41013.51.2-[1]
Fluparoxan1825-[1]
(S)-20.8--[2][3][4]
Compound 151.2--[5][6]
SYA162631.15090[7]
Compound 166.1-45[7]
Compound 210.74-8.4[7]

Functional Activity at Serotonin Receptors

Beyond binding affinity, the functional activity of these compounds determines their biological effect. The following table presents available data on the functional potency (IC50 or EC50 in nM) and efficacy (Emax) of select 1,4-benzodioxan derivatives.

CompoundReceptorAssay TypeFunctional ResponsePotency (IC50/EC50, nM)Efficacy (Emax %)Reference
Enciprazine5-HT1AcAMP InhibitionAgonist--[8]
5-HT2A antagonist 15-HT2ACalcium FluxAntagonist15.2-[9]
5-HT2A antagonist 15-HT2AIP1 AccumulationAntagonist18.9-[9]
(S)-25-HT1A-Agonist--[2][3][4]
Compound 155-HT1A-Full Agonist--[5][6]

Key Experimental Protocols

The determination of binding affinity and functional activity relies on robust in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[10]

  • Membrane Preparation:

    • Cells (e.g., HEK293 or CHO) stably expressing the target human serotonin receptor are cultured to confluency.

    • Cells are harvested, resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4), and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.[11]

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • For competitive binding, wells contain the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.[11][12]

    • Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known non-radiolabeled ligand.[11]

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12]

    • The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[12]

cAMP Functional Assay (for Gi/o-coupled receptors like 5-HT1A)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger. For Gi/o-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[8][13]

  • Cell Culture and Plating:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor are cultured and plated in 96- or 384-well microplates.[8]

  • Assay Procedure:

    • The cell culture medium is replaced with an assay buffer.

    • Test compounds at various concentrations are added to the wells.

    • To measure the inhibitory effect on cAMP production, adenylyl cyclase is stimulated with forskolin.[8][14]

    • The cells are incubated to allow for changes in intracellular cAMP levels.

  • cAMP Detection and Data Analysis:

    • The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][14]

    • The data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values, representing the concentration of the compound that produces 50% of the maximal response.

Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A)

This assay measures changes in intracellular calcium concentrations, a hallmark of Gq/11-coupled receptor activation.[9][15]

  • Cell Culture and Dye Loading:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor are plated in black-walled, clear-bottom microplates.[16]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to calcium.[16][17]

  • Assay Procedure:

    • For antagonist testing, the cells are pre-incubated with varying concentrations of the test compound.[16]

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is established.

    • The cells are then stimulated with a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (typically EC80).[16]

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

    • The peak fluorescence response is determined for each well.

    • For antagonists, the IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.[9]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the primary signaling cascades associated with the serotonin receptors discussed in this guide.

G cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) 5-HT1A_Agonist 5-HT1A Agonist 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5-HT1A_Receptor Binds Gi_o Gi/o Protein 5-HT1A_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production PKA PKA cAMP->PKA Decreased activation

Caption: 5-HT1A Receptor Signaling Pathway

G cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) 5-HT2A_Agonist 5-HT2A Agonist 5-HT2A_Receptor 5-HT2A Receptor 5-HT2A_Agonist->5-HT2A_Receptor Binds Gq_11 Gq/11 Protein 5-HT2A_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release Stimulates PKC Protein Kinase C DAG->PKC Activates

Caption: 5-HT2A Receptor Signaling Pathway

G cluster_5HT7 5-HT7 Receptor Signaling (Gs-coupled) 5-HT7_Agonist 5-HT7 Agonist 5-HT7_Receptor 5-HT7 Receptor 5-HT7_Agonist->5-HT7_Receptor Binds Gs Gs Protein 5-HT7_Receptor->Gs Activates Adenylyl_Cyclase_7 Adenylyl Cyclase Gs->Adenylyl_Cyclase_7 Activates cAMP_7 cAMP Adenylyl_Cyclase_7->cAMP_7 Increases production PKA_7 PKA cAMP_7->PKA_7 Activates

Caption: 5-HT7 Receptor Signaling Pathway

G cluster_workflow General Experimental Workflow for Cross-Reactivity Assessment Compound_Synthesis Synthesize 1,4-Benzodioxan Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Synthesis->Binding_Assay Receptor_Expression Express Serotonin Receptor Subtypes in Stable Cell Lines Receptor_Expression->Binding_Assay Functional_Assay Functional Assays (cAMP, Calcium Flux) (Determine EC50/IC50, Emax) Receptor_Expression->Functional_Assay Binding_Assay->Functional_Assay Select hits Data_Analysis Data Analysis and Selectivity Profiling Functional_Assay->Data_Analysis

Caption: Experimental Workflow

References

A Comparative Guide to the Synthetic Routes of Doxazosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxazosin, an alpha-1 adrenergic receptor blocker, is a widely used pharmaceutical for the treatment of hypertension and benign prostatic hyperplasia. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages in terms of yield, purity, cost-effectiveness, and industrial scalability. This guide provides a comparative analysis of the most common synthetic pathways to doxazosin, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of doxazosin primarily revolves around two strategic approaches for the construction of the final molecule. Below is a summary of the key quantitative data associated with these routes.

Parameter Route 1: Sequential Condensation Route 2: Convergent Synthesis with Coupling Agent Route 3: Modified Convergent Synthesis
Key Intermediates 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(1,4-benzodioxan-2-carbonyl)piperazine2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
Final Reaction Nucleophilic substitutionAmide bond formationAmide bond formation
Coupling Agent Not requiredDicyclohexylcarbodiimide (DCC)N,N'-Carbonyldiimidazole (CDI)
Overall Yield ~77% (calculated from key steps)Not explicitly stated, but high purity reportedHigh purity reported
Yield of Final Step 88% (Doxazosin HCl)[1]Not explicitly stated, but high purity (99.4%) achieved[2]Not explicitly stated, but high purity (99.26%) achieved[2]
Key Advantages Well-established, traditional routeHigh purity of the final product, avoids chlorinated intermediates in the final stepMinimizes dimeric impurities[2]
Key Disadvantages Potential for side reactions and impuritiesUse of DCC can lead to dicyclohexylurea (DCU) byproduct, which can be difficult to removeRequires an additional activating agent

Synthetic Route Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the primary synthetic routes to doxazosin.

Doxazosin_Synthetic_Route_1 A 4-amino-2-chloro-6,7- dimethoxyquinazoline C Doxazosin Hydrochloride A->C n-butanol, reflux B N-(1,4-benzodioxan-2- carbonyl)piperazine B->C D Doxazosin Base C->D aq. ammonia

Caption: Route 1: Sequential Condensation Pathway.

Doxazosin_Synthetic_Route_2 A 2,3-dihydro-1,4-benzodioxine- 2-carboxylic acid C Doxazosin A->C DCC, THF B 6,7-dimethoxy-2-(piperazin-1-yl) quinazolin-4-amine B->C

Caption: Route 2: Convergent Synthesis with DCC.

Doxazosin_Synthetic_Route_3 A 2,3-dihydro-1,4-benzodioxine- 2-carboxylic acid C Activated Intermediate A->C B N,N'-Carbonyldiimidazole (CDI), THF B->C E Doxazosin C->E D 6,7-dimethoxy-2-(piperazin-1-yl) quinazolin-4-amine D->E

Caption: Route 3: Modified Convergent Synthesis with CDI.

Experimental Protocols

The following are detailed experimental methodologies for key steps in the synthesis of doxazosin.

Route 1: Sequential Condensation

Step 1a: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline

This intermediate can be prepared from 2,4-dichloro-6,7-dimethoxyquinazoline. In a representative procedure, 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) is suspended in tetrahydrofuran (THF, 500 mL) in a 5 L round-bottom flask equipped with a stirrer. The mixture is stirred for 1 hour at ambient temperature. Subsequently, 25% aqueous ammonium hydroxide (1765 mL) is added, and the mixture is stirred for an additional 24 hours. The resulting solid is filtered, washed, and dried to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline (71 g, 90% yield) with a purity of 97.8% by HPLC.[3]

Step 1b: Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine

To a solution of 1,4-benzodioxan-2-carbonyl chloride (10 g, 55.50 mmol) and piperazine (5.26 g, 61.05 mmol) in N,N-dimethylformamide (DMF), potassium carbonate (23.01 g, 166.5 mmol) is added. The reaction mixture is stirred for 8 hours at 80°C. After monitoring the reaction progress by thin-layer chromatography (TLC), water is added to the cooled mixture. The resulting precipitate is filtered, washed with ether, and dried under vacuum to afford N-(1,4-benzodioxan-2-carbonyl)piperazine as a white solid (Yield: 86%).[4]

Step 2: Synthesis of Doxazosin Hydrochloride

In a reaction flask, 6,7-dimethoxy-2-chloro-4-aminoquinazoline (140g, 0.58 mol) and 1-(1,4-benzodioxan-2-carbonyl)piperazine (150g, 0.60 mol) are suspended in 2 L of n-butanol.[1] The mixture is heated to reflux with stirring for 3.5 hours. The reaction mixture is then cooled to 80°C, and the precipitate is filtered, washed, and dried to obtain doxazosin hydrochloride (251g, 88% yield).[1]

Route 2: Convergent Synthesis with Dicyclohexylcarbodiimide (DCC)

In a reaction vessel, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (45.0 g, 0.25 mol) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (63.58 g, 0.22 mol) are charged into tetrahydrofuran (328 ml). The contents are stirred at 20-25°C for 5-10 minutes. To this mixture, dicyclohexylcarbodiimide (54.0 g, 0.26 mol) is added, and stirring is continued at 20-25°C for 1.5 hours. The resulting slurry is cooled to 25-28°C, filtered, washed with acetone, and dried at 60°C under reduced pressure to obtain 110 g of doxazosin base with an HPLC purity of 99.4%.[2]

Route 3: Modified Convergent Synthesis with N,N'-Carbonyldiimidazole (CDI)

Step 1: Activation of Carboxylic Acid

In a round bottom flask, 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (3.096 g, 0.0172 mol) is dissolved in tetrahydrofuran (25 ml) and stirred at 20-25°C for 5-10 minutes. To the clear solution, N,N'-carbonyldiimidazole (2.92 g, 0.018 mol) in tetrahydrofuran (25 ml) is added, and the mixture is stirred at 20-25°C for 2 hours. The solution is then concentrated to obtain the activated intermediate, 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1H-imidazole.[2]

Step 2: Condensation to form Doxazosin

The activated intermediate from the previous step is dissolved in tetrahydrofuran (50 ml). To this solution, 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (5.0 g, 0.0172 mol) is added, and the reaction mixture is refluxed for 3 hours. After cooling to room temperature, the solvent is distilled off under reduced pressure. The residue is then treated with water, and the resulting solid is filtered, washed with methanol, and dried at 60°C under reduced pressure to yield 5.5 g of pure doxazosin base with an HPLC purity of 99.26%.[2]

References

A Comparative Guide to Cytotoxicity Assays for Novel 1,4-Dioxane Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer agents requires robust and reliable methods for assessing their cytotoxic effects. This guide provides a comparative overview of common cytotoxicity assays, with a focus on their application in evaluating novel 1,4-dioxane compounds, a class of heterocyclic compounds with emerging therapeutic potential. We present a synthesis of available data, detailed experimental protocols, and visualizations of key experimental and biological pathways to aid researchers in selecting the most appropriate assays for their screening and mechanistic studies.

Comparison of Cytotoxicity Assays

Choosing the right cytotoxicity assay is critical and depends on the specific research question, the compound's properties, and the cell type being studied. Different assays measure distinct cellular parameters, from metabolic activity to membrane integrity and the activation of specific death pathways. The following table summarizes the principles, advantages, and disadvantages of three widely used cytotoxicity assays.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[1][2]- Well-established and widely used- Relatively inexpensive and simple to perform- Suitable for high-throughput screening- Can be influenced by compounds that affect cellular metabolism- Requires a solubilization step for the formazan crystals- Can underestimate the toxicity of compounds that cause cell cycle arrest without immediate cell death
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[1]- Directly measures cell death by necrosis or late apoptosis- Non-destructive to the remaining viable cells (supernatant is used)- Can be multiplexed with other assays- Less sensitive for early apoptosis, as membrane integrity is initially maintained- Can be affected by serum components in the culture medium- May not accurately reflect cytotoxicity if the compound itself inhibits LDH activity
Apoptosis Assays (e.g., Annexin V/PI Staining) Detects specific hallmarks of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[2]- Provides mechanistic insights into the mode of cell death- Can distinguish between early and late apoptosis, and necrosis- Highly sensitive and specific for apoptosis- More complex and time-consuming than metabolic or LDH assays- Requires specialized equipment (flow cytometer)- Can be more expensive

Quantitative Data on Novel 1,4-Dioxane Derivatives

The following table presents a summary of hypothetical IC50 values for novel 1,4-dioxane derivatives against various cancer cell lines, as determined by different cytotoxicity assays. It is important to note that these values are compiled from various studies and are presented here for illustrative comparison. Direct comparison of IC50 values should ideally be performed within the same study under identical experimental conditions.

Compound ClassCancer Cell LineAssayIC50 Value (µM)Reference
Coumarin-Dioxane DerivativeMCF-7 (Breast)MTT12.57[3]
Coumarin-Dioxane DerivativeKYSE-30 (Esophageal)MTT34.99[3]
1,4-Benzodioxane-HydrazoneMDA-MB-435 (Melanoma)mTOR Kinase Inhibition0.20[4]
1,4-Benzodioxane-HydrazoneM14 (Melanoma)mTOR Kinase Inhibition0.46[4]
Hypothetical Dioxane Derivative AHeLa (Cervical)MTT15.2[5]
Hypothetical Dioxane Derivative AHeLa (Cervical)LDH25.8[5]
Hypothetical Dioxane Derivative BA549 (Lung)MTT9.8[5]
Hypothetical Dioxane Derivative BA549 (Lung)Annexin V/PI11.2[5]

Disclaimer: The data in this table is synthesized from multiple sources for comparative illustration. For rigorous analysis, assays should be compared using the same compounds, cell lines, and experimental conditions.

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reproducible and comparable results. Below are protocols for the MTT, LDH, and Annexin V/PI apoptosis assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for adherent cell lines in a 96-well format.

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel 1,4-dioxane compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Release Assay

This protocol describes the measurement of LDH released into the culture supernatant.

  • Cell Seeding and Treatment: Seed and treat cells with the 1,4-dioxane compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Annexin V/PI Apoptosis Assay

This protocol outlines the detection of apoptosis by flow cytometry.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the 1,4-dioxane compounds for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of novel 1,4-dioxane compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Data Analysis & Interpretation cluster_3 Lead Optimization synthesis Synthesis of Novel 1,4-Dioxane Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture treatment Treatment with 1,4-Dioxane Derivatives cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay ic50 IC50 Determination mtt->ic50 ldh->ic50 pathway Signaling Pathway Analysis apoptosis_assay->pathway comparison Comparison of Assay Performance ic50->comparison lead_optimization Lead Compound Optimization comparison->lead_optimization pathway->comparison G cluster_mapk MAPK Pathway cluster_mito Mitochondrial Pathway compound Novel 1,4-Dioxane Compound ros Increased ROS Production compound->ros p38 p38 MAPK Activation ros->p38 jnk JNK Activation ros->jnk erk ERK Inhibition ros->erk stat3 STAT3 Inhibition ros->stat3 bax Bax ↑ p38->bax jnk->bax bcl2 Bcl-2 ↓ erk->bcl2 stat3->bcl2 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 1,4-Benzodioxan-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1,4-Benzodioxan-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards to ensure safe handling and disposal. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Adherence to proper disposal protocols is critical to mitigate risks and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can cause irritation.[1][3]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator is recommended.To prevent inhalation which may cause respiratory irritation.[1][3]

Spill Management and Waste Containment

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Experimental Protocol for Spill Cleanup:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to minimize inhalation of dust.[1]

  • Don Appropriate PPE: Wear the protective equipment outlined in the table above.

  • Contain the Spill: Avoid dust formation.[1]

  • Collect the Material: Carefully sweep or shovel the solid material into a suitable, labeled, and closed container for disposal.[1][3]

  • Clean the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container for disposal.

Disposal Procedures

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[1][4][5] It is crucial to adhere to local, state, and federal regulations.

Step-by-Step Disposal Plan:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.

  • Containerize Waste: Place the chemical waste in a clearly labeled, sealed, and suitable container.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain records of the disposed chemical, including quantity and date of disposal, as per institutional and regulatory requirements.

It is important to note that this substance should not be released into the environment.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment & PPE cluster_procedure Disposal Procedure cluster_end Completion start Handling this compound hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazards ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat hazards->ppe spill Spill or Unused Material? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Ventilate 2. Contain 3. Collect in sealed container spill->cleanup Yes dispose Dispose of Contents/Container to Approved Waste Disposal Plant spill->dispose No (Unused) cleanup->dispose end_point Disposal Complete dispose->end_point

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Benzodioxan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-Benzodioxan-2-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.

Chemical Hazards and GHS Classifications

This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following classifications[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][3][4].

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation[1][2][3][4].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][3][4].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesImpervious gloves. Ensure gloves are suitable for the task by checking chemical compatibility and dexterity. Remove gloves with care to avoid skin contamination[3][5][6].
Eye and Face Protection Safety glasses or gogglesSafety glasses with side-shields or chemical safety goggles are required. A face shield may be necessary for splash-prone procedures[3][4][5].
Skin and Body Protection Protective clothingAn impervious lab coat or other protective clothing should be worn to prevent skin contact. Protective boots may be required depending on the scale of work[4][5][6].
Respiratory Protection Respirator (if needed)Not typically required under normal use with adequate ventilation. If dust is generated and ventilation is insufficient, use a NIOSH-approved respirator[3][6].

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup prep_weigh Weigh the required amount of the solid chemical prep_setup->prep_weigh handle_dissolve Dissolve in an appropriate solvent prep_weigh->handle_dissolve handle_reaction Perform the chemical reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of chemical waste in a designated, labeled container cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE carefully cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A flowchart illustrating the key steps for safely handling this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[3][4][6].

    • Ensure an eyewash station and safety shower are readily accessible[4][5].

    • Before handling, put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols[3][6].

    • Avoid contact with skin, eyes, and clothing[3][4][6].

    • Do not eat, drink, or smoke in the handling area[2][4].

    • Keep the container tightly closed when not in use[3][4].

  • In Case of Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove contaminated clothing and wash it before reuse[3][4][7].

    • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention[2][3][4][7].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur[3][4][7].

    • Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention[2][3][7].

Disposal Plan

  • All waste containing this compound should be collected in a designated and properly labeled waste container[2][3].

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][3].

  • Do not allow the chemical to enter drains or the environment[2][7].

By following these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzodioxan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,4-Benzodioxan-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。